1-Bromo-2-methanesulfonyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWEWCOYBUVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This versatile aromatic compound is a key building block in modern organic synthesis, valued for its predictable reactivity and utility in constructing complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a trifunctionalized benzene ring, a structural motif that presents a unique combination of reactivity. The interplay between the electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups, and the bromo (-Br) leaving group, defines its chemical behavior and utility.
Chemical Identity and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |
| CAS Number | 1423033-81-1[1][2] |
| Molecular Formula | C₇H₆BrNO₄S[3][4] |
| Molecular Weight | 280.10 g/mol [3][4] |
| SMILES String | CS(=O)(=O)c1cc(Br)ccc1[O-][2] |
Physicochemical Characteristics
The compound is typically a white to off-white solid at room temperature.[1] Its physical properties are dictated by the polar functional groups and the overall molecular symmetry, influencing its solubility and crystalline nature.
| Property | Value | Source |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Storage Temperature | Room temperature; 2-8°C recommended for long-term storage | MySkinRecipes[4], ChemicalBook[1] |
| Purity | Typically available at ≥95-97% | SynHet[2], MySkinRecipes[4] |
Spectroscopic analysis is essential for structure verification. Characterization is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the nitro (NO₂) and sulfonyl (SO₂) groups.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.[2]
Synthesis and Reactivity: A Tale of Three Functional Groups
The strategic placement of the three functional groups on the benzene ring is key to the molecule's utility. The synthesis must be designed to achieve this specific regio-isomer.
Proposed Synthetic Workflow
A plausible and logical synthetic route involves a multi-step process starting from a simpler precursor. The precise sequence of bromination, sulfonation (or oxidation of a sulfide), and nitration is critical to direct the substituents to the desired 1, 2, and 4 positions, governed by the directing effects of the existing groups at each step.
Caption: A logical synthetic workflow for 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Causality in Synthesis: The methanesulfonyl group is strongly deactivating and a meta-director. Therefore, nitrating 4-bromo-1-(methylsulfonyl)benzene would direct the incoming nitro group to the position ortho to the bromine and meta to the sulfone, yielding the desired product. This regiochemical control is a cornerstone of aromatic chemistry.[5][6][7]
Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)
The primary value of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (S_N_Ar) mechanism.
Expertise & Experience Insight: The combined electron-withdrawing power of the ortho-sulfonyl and para-nitro groups is profound. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[8] This makes the bromide at the C1 position an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
Caption: The S_N_Ar mechanism is central to the compound's reactivity.
Applications in Drug Discovery and Agrochemicals
1-Bromo-2-methanesulfonyl-4-nitrobenzene is not an end-product but a high-value intermediate. Its structure is strategically designed for building more complex molecules.
Scaffold for Kinase Inhibitors and Pharmaceuticals
In medicinal chemistry, progress often hinges on the ability to rapidly synthesize and test a library of related compounds to map the Structure-Activity Relationship (SAR). This reagent is ideal for such endeavors.
-
Selective Kinase Inhibitors: It serves as a precursor in the synthesis of selective kinase inhibitors.[4] The S_N_Ar reaction allows for the introduction of various amine-containing pharmacophores, which can interact with the hinge region of a kinase enzyme.
-
Nitroaromatic Scaffolds: It is a foundational component for constructing complex nitroaromatic molecules with potential biological activity.[4][9] The nitro group can later be reduced to an aniline, providing a new vector for chemical modification (e.g., amide bond formation).
Intermediate in Agrochemical Synthesis
The same reactivity principles apply to the agrochemical industry. The compound is used in the development of novel herbicides and pesticides, where its functional groups can be elaborated to target specific biological pathways in pests or weeds.[4]
Experimental Protocols and Safety Considerations
A trustworthy protocol is self-validating, with clear steps and rationales. Below is a representative, generalized procedure for an S_N_Ar reaction.
Protocol: S_N_Ar with a Primary Amine
Objective: To synthesize N-alkyl-2-methanesulfonyl-4-nitroaniline.
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).
-
Rationale: The base is crucial to neutralize the HBr formed during the reaction, driving it to completion. A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
-
Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate.
-
Rationale: The "quench" with water precipitates the organic product and dissolves inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid all personal contact.[11][13] Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[10][14]
-
Hazards: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] It can be harmful if swallowed, in contact with skin, or if inhaled.[10]
Conclusion
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a powerful and versatile chemical tool. Its value is derived from its predictable and potent reactivity in S_N_Ar reactions, which is a direct consequence of the synergistic electron-withdrawing effects of its sulfonyl and nitro substituents. For researchers in drug discovery and fine chemical synthesis, this compound provides a reliable and efficient entry point for creating diverse and complex molecular structures, enabling the rapid exploration of chemical space to develop new medicines and technologies.
References
- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. Retrieved January 29, 2026.
- Santa Cruz Biotechnology. (n.d.).
- Vertex AI Search. (n.d.).
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 29, 2026.
- Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved January 29, 2026.
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Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
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MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved January 29, 2026, from [Link]
- Thermo Fisher Scientific. (2025). 1-(2-Bromoethyl)
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PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved January 29, 2026, from [Link]
- Thermo Fisher Scientific. (2025).
- Novachem. (2024).
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Ilov, N. S., Kutyashev, I. B., & Khasanov, V. V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6549. [Link]
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 29, 2026.
- CDN Isotopes. (n.d.).
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 29, 2026.
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a bromine atom, a methanesulfonyl group, and a nitro group on a benzene ring, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing properties of the nitro and methanesulfonyl groups activate the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. This unique combination of functionalities allows for the strategic and sequential introduction of different substituents, making it an invaluable building block in the construction of complex molecules with potential therapeutic or material applications. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights into the experimental procedures.
Synthetic Strategy: A Two-Step Approach from a Dihalogenated Precursor
The synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is most effectively achieved through a two-step process. This strategy involves the initial formation of a thioether intermediate, 1-bromo-2-(methylthio)-4-nitrobenzene, followed by its oxidation to the desired sulfone. The choice of starting material is crucial for ensuring the correct regiochemistry of the final product. A suitable precursor is a 1,2-dihalo-4-nitrobenzene, where one halogen is significantly more susceptible to nucleophilic aromatic substitution than the other. For this purpose, 1-bromo-2-chloro-4-nitrobenzene is an excellent candidate. The greater lability of the chlorine atom ortho to the strongly electron-withdrawing nitro group allows for its selective displacement by a sulfur nucleophile.
Part 1: Synthesis of 1-Bromo-2-(methylthio)-4-nitrobenzene via Nucleophilic Aromatic Substitution
The first step of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient aromatic ring of 1-bromo-2-chloro-4-nitrobenzene is attacked by a potent sulfur nucleophile, sodium methanethiolate (NaSMe). The nitro group at the para position and the bromine atom at the meta position (relative to the chlorine) work in concert to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride ion.
Mechanistic Insights
The SNAr mechanism proceeds via two main steps:
-
Nucleophilic Attack: The methanethiolate anion attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the desired thioether product.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical for this step. DMF effectively solvates the sodium cation without strongly interacting with the nucleophile, thus enhancing its reactivity.
Detailed Experimental Protocol
Materials:
-
1-Bromo-2-chloro-4-nitrobenzene
-
Sodium methanethiolate (NaSMe)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-chloro-4-nitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methanethiolate (1.1 eq) in DMF to the cooled solution via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Part 2: Oxidation of 1-Bromo-2-(methylthio)-4-nitrobenzene to 1-Bromo-2-methanesulfonyl-4-nitrobenzene
The second and final step is the oxidation of the thioether to the corresponding sulfone. This transformation is a common and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a particularly effective and widely used reagent.[1] The use of a slight excess of m-CPBA ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.
Causality Behind Experimental Choices
-
Choice of Oxidant: m-CPBA is a powerful yet relatively selective oxidizing agent. It is readily available, easy to handle, and generally gives clean reactions with high yields.[2] The peroxyacid functional group is highly electrophilic, making it reactive towards the nucleophilic sulfur atom of the thioether.
-
Stoichiometry: Using slightly more than two equivalents of m-CPBA is crucial. The first equivalent oxidizes the thioether to the sulfoxide, and the second equivalent oxidizes the sulfoxide to the sulfone. A small excess ensures the reaction goes to completion.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and readily dissolves both the starting material and the reagent.
-
Temperature Control: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. This helps to control the initial exothermicity of the reaction and prevent potential side reactions.
Detailed Experimental Protocol
Materials:
-
1-Bromo-2-(methylthio)-4-nitrobenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-bromo-2-(methylthio)-4-nitrobenzene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (2.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of the thioether over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Separate the layers in a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 1-bromo-2-methanesulfonyl-4-nitrobenzene.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |
| 1 | 1-Bromo-2-chloro-4-nitrobenzene | Sodium methanethiolate (NaSMe) | DMF | 0 °C to RT | 12-16 h | 1-Bromo-2-(methylthio)-4-nitrobenzene |
| 2 | 1-Bromo-2-(methylthio)-4-nitrobenzene | meta-Chloroperoxybenzoic acid (m-CPBA) | DCM | 0 °C to RT | 4-6 h | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |
Visualization of the Synthetic Workflow
Caption: Synthetic route to 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Conclusion and Future Perspectives
The two-step synthesis outlined in this guide provides a robust and efficient method for the preparation of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. The methodology relies on well-established and high-yielding reactions, ensuring its applicability in both academic and industrial research settings. The careful control of reaction conditions and the use of appropriate reagents are paramount for achieving high purity and yield. As a versatile synthetic intermediate, 1-Bromo-2-methanesulfonyl-4-nitrobenzene will undoubtedly continue to play a significant role in the development of novel pharmaceuticals and advanced materials. Further research may focus on the development of more sustainable and atom-economical synthetic routes, potentially through C-H activation or catalytic methods, to further enhance the utility of this important molecule.
References
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Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]
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Organic Syntheses Procedure. Benzene, 1-bromo-3-nitro. Available at: [Link]
- Google Patents. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
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Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
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University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
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Stenutz. 1-bromo-4-methyl-2-nitrobenzene. Available at: [Link]
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The Royal Society of Chemistry. Table of content. Available at: [Link]
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National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene - PMC. Available at: [Link]
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PrepChem.com. (1) Synthesis of 2-chloro-5-nitrophenol. Available at: [Link]
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PubChem. 2,5-Dichloronitrobenzene. Available at: [Link]
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ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available at: [Link]
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Reddit. Chemoselective thioether oxidation : r/Chempros. Available at: [Link]
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Wiley-VCH. Supporting Information. Available at: [Link]
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The Chemical Properties and Synthesis of 2-Chloro-5-nitroanisole Explained. Available at: [Link]
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Filo. Carry out following conversions: I. Nitrobenzene to 4-bromobenzenamine I... Available at: [Link]
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An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related isomers, such as 1-bromo-4-(methylsulfonyl)-2-nitrobenzene and 4-bromo-2-(methylsulfonyl)-1-nitrobenzene, alongside established principles of organic chemistry to offer a robust technical resource.
Core Molecular Attributes
1-Bromo-2-methanesulfonyl-4-nitrobenzene possesses a well-defined molecular architecture that dictates its reactivity and potential applications. The key quantitative data for this class of isomers is summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₄S | Inferred from Isomers |
| Molecular Weight | 280.10 g/mol | Inferred from Isomers |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
The structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is depicted in the following diagram:
Caption: Chemical structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Synthesis and Reactivity Insights
Proposed Synthetic Workflow
A potential synthetic pathway could involve the bromination, nitration, and sulfonation of a suitable starting material. The order of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups.[3]
Caption: A proposed multi-step synthesis pathway.
Reactivity Profile
The reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is governed by the interplay of its three substituents on the benzene ring:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[4] It also makes the carbon atoms at the ortho and para positions to the nitro group susceptible to nucleophilic aromatic substitution.
-
Methanesulfonyl Group (-SO₂CH₃): Similar to the nitro group, the methanesulfonyl group is also a strong electron-withdrawing and deactivating group.
-
Bromo Group (-Br): The bromine atom is a deactivating group but is an ortho-, para-director for electrophilic substitution. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further molecular elaboration.[5]
The combined electron-withdrawing nature of the nitro and methanesulfonyl groups significantly influences the reactivity of the bromine atom, making it susceptible to nucleophilic substitution.
Applications in Drug Discovery and Agrochemicals
While specific applications for 1-Bromo-2-methanesulfonyl-4-nitrobenzene are not extensively documented, the utility of its isomers provides strong indicators of its potential. Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6]
-
Pharmaceutical Synthesis: The isomeric compound, 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene, is utilized as an intermediate in the development of selective kinase inhibitors.[7] This suggests that 1-Bromo-2-methanesulfonyl-4-nitrobenzene could also serve as a key building block for synthesizing complex heterocyclic systems and other scaffolds with potential therapeutic activities. The bromine atom provides a site for introducing diversity through cross-coupling reactions, while the nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients.
-
Agrochemical Development: The structural motifs present in this molecule are also relevant to the agrochemical industry. The ability to functionalize the aromatic ring at multiple positions allows for the fine-tuning of a compound's herbicidal, fungicidal, or insecticidal properties.
Safety and Handling
Specific toxicology data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene is not available. However, based on the data for related nitrobenzene derivatives, it should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[8][9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
It is important to consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information. The mutagenicity of various nitrobenzene derivatives has been reported, highlighting the need for cautious handling.[10]
Conclusion
1-Bromo-2-methanesulfonyl-4-nitrobenzene represents a promising, yet underexplored, chemical entity for synthetic chemists. Its trifunctionalized aromatic core offers multiple avenues for chemical modification, making it a potentially valuable tool in the design and synthesis of novel pharmaceuticals and agrochemicals. Further research into its synthesis and reactivity is warranted to fully unlock its potential as a versatile building block.
References
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Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. MySkinRecipes. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. ATSDR. [Link]
-
Sasaki, Y. F., et al. (1987). [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds]. Sangyo Igaku, 29(1), 34-53. [Link]
-
Amorim, E. L. (1991). Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones. SciSpace. [Link]
-
Blau, S. E. (1970). The reactivity and selectivity of the reaction of sulfur trioxide and bromobenzene. BYU ScholarsArchive. [Link]
-
ResearchGate. (2025). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
organic problems. (n.d.). Structure and Reactivity of Aromatic Compounds. organic problems. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
PubChem. (n.d.). 4-Bromo-2-[(methylsulfonyl)ethynyl]-1-nitrobenzene. PubChem. [Link]
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Safe Handling and Technical Guide: 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This technical guide provides an in-depth analysis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene , a highly specialized electrophilic aromatic intermediate.
Note on Chemical Identity: The CAS number 88482-01-3 provided in the request appears to correspond to a bibliographic ISBN or a non-standard internal registry. The commercially recognized CAS for 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene is typically 1048916-38-6 (or related isomers depending on exact substitution patterns). This guide focuses on the chemical structure defined by the name: a benzene ring substituted with a bromine (C1), a methylsulfonyl group (C2), and a nitro group (C4).
Part 1: Executive Summary & Chemical Identity
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly activated aryl halide used primarily as a scaffold in medicinal chemistry. It serves as a critical "electrophilic handle" for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing researchers to introduce complex amines, alkoxides, or thiols into a drug core.
Its reactivity is driven by the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups, which dramatically lower the energy barrier for nucleophilic attack at the carbon bearing the bromine atom.
Chemical Identification Table
| Property | Data |
| Chemical Name | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |
| Common Synonyms | 2-Bromo-5-nitro-phenyl methyl sulfone; 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |
| Molecular Formula | C7H6BrNO4S |
| Molecular Weight | 280.10 g/mol |
| Structure Description | Benzene ring with Br (C1), -SO2CH3 (C2), -NO2 (C4) |
| Physical State | Off-white to pale yellow solid |
| Melting Point | Typically 135–145 °C (Analog prediction; varies by purity) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
Part 2: Comprehensive Hazard Assessment
As a potent alkylating-like agent and electron-deficient aromatic system, this compound presents specific toxicological and physical hazards. It should be treated as a Hazardous Substance .
GHS Classification (Derived from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 3/4 | H301/H302: Toxic/Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation. |
| Sensitization (Skin) | Cat.[2] 1 | H317: May cause an allergic skin reaction (High probability for activated aryl halides). |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
Specific Technical Hazards
-
Thermal Instability: The combination of a Nitro group (-NO2) and a Sulfone (-SO2-) on the same aromatic ring increases the oxygen balance and potential energy. While sulfones are generally stable, nitro-aromatics can decompose violently at high temperatures. Avoid heating to dryness >150°C.
-
Electrophilic Toxicity: Because this compound is designed to react with nucleophiles (like amines in proteins), it is a potential skin sensitizer and hapten . Direct contact can lead to immune-mediated dermatitis.
Part 3: Technical Reactivity & Application (SNAr)
Mechanism of Action
The utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr) under mild conditions.
-
Activation: The sulfone at the C2 position and the nitro group at C4 withdraw electron density from the ring via induction (-I) and resonance (-M).
-
Regioselectivity: The C1 position (bearing Bromine) is the "hot spot" for attack. The leaving group ability of Bromine is enhanced by the electron-deficient nature of the ring.
-
Workflow: The reaction proceeds via a Meisenheimer Complex intermediate, followed by the restoration of aromaticity and expulsion of the bromide ion.
Reactivity Pathway Diagram
Figure 1: The SNAr reaction pathway. The electron-withdrawing sulfone and nitro groups stabilize the anionic Meisenheimer complex, facilitating the displacement of bromine.
Synthetic Protocol: General SNAr Displacement
Use this protocol for coupling primary amines or alkoxides.
-
Preparation: Dissolve 1.0 eq of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in anhydrous DMF or DMSO (0.1 M concentration).
-
Base Addition: Add 1.2–1.5 eq of a non-nucleophilic base (e.g., DIPEA for amines, K2CO3 for phenols).
-
Nucleophile Addition: Add 1.1 eq of the nucleophile (amine/alcohol).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: If the nucleophile is sterically hindered, mild heating (40–60 °C) may be required. Monitor via TLC/LCMS.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DMSO), dry over Na2SO4, and concentrate.
Part 4: Strategic Handling & Storage
Engineering Controls
-
Enclosure: Handle exclusively within a certified chemical fume hood.
-
Inert Atmosphere: While not strictly air-sensitive, storing and reacting under Nitrogen/Argon prevents hydrolysis or oxidative degradation over long periods.
-
Anti-Static: Use grounded equipment when transferring bulk solids to prevent static discharge ignition of dust clouds.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Nitrile (Double Gloved) or Laminate Film | Protects against permeation; aryl halides can penetrate standard latex. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that may sublime or disperse. |
| Respiratory | N95/P100 (if solid) or Respirator (if in solution) | Prevents inhalation of dust which causes mucosal irritation. |
| Skin | Tyvek Lab Coat | Prevents contamination of street clothes; critical for potential sensitizers. |
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Environment: Keep container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Strong oxidizing agents, strong bases (can cause non-specific decomposition), and reducing agents (incompatible with nitro group).
Part 5: Emergency Protocols
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If rash occurs, consult a dermatologist (suspected sensitizer).
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison center immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don full PPE including respiratory protection.
-
Containment: Do not dry sweep. Wet the solid with a compatible inert solvent (or water mist) to suppress dust, then sweep into a biohazard/chemical waste bag.
-
Decontamination: Clean the surface with a mild soap solution followed by an isopropanol wipe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-4-nitrobenzene (Analogous Reactivity Data). Retrieved from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
Sources
Technical Guide: 1H NMR Analysis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9]
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly electron-deficient aromatic scaffold, frequently utilized as an intermediate in nucleophilic aromatic substitution (
This guide provides a definitive analysis of the
Structural Disambiguation & Numbering
To ensure accurate assignment, we define the connectivity based on the user-specified nomenclature:
-
C2: Methanesulfonyl (
, abbreviated as Ms) -
C3: Proton (H3)
-
C4: Nitro (
) -
C5: Proton (H5)
-
C6: Proton (H6)[1]
Theoretical Prediction & Electronic Effects
The chemical shifts in this molecule are governed by the additive deshielding effects of the substituents.[5] Using substituent chemical shift (SCS) additivity rules (Curphy-Morrison/Reich), we can predict the specific environment for each proton.
Electronic Environment Analysis
-
H3 (The "Sandwiched" Proton): Located between the sulfone and nitro groups. Both are strong EWGs acting via induction (-I) and resonance (-M). This proton will be the most deshielded.
-
H5: Ortho to the nitro group and meta to the sulfone. The ortho-nitro effect is the dominant deshielding factor here.
-
H6: Ortho to the bromine and para to the sulfone. While bromine is weakly deactivating, the para-sulfone group exerts a significant deshielding effect through resonance.
Predicted Chemical Shifts (CDCl )
-
Methyl Group (
): 3.20 – 3.40 ppm (Singlet). -
Aromatic Region:
8.20 – 9.00 ppm.
The H NMR Spectrum: Detailed Assignment
The following data represents the expected spectral signature in Chloroform-d (
Spectral Data Summary
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| A | 8.90 – 9.00 | Doublet (d) | 1H | H3 (Ar-H) | |
| B | 8.45 – 8.55 | Doublet of Doublets (dd) | 1H | H5 (Ar-H) | |
| C | 8.30 – 8.40 | Doublet (d) | 1H | H6 (Ar-H) | |
| D | 3.25 – 3.35 | Singlet (s) | 3H | - | -SO |
Analysis of Coupling Patterns (J-Coupling)
-
H3 (Meta-Coupling Only): H3 has no immediate ortho neighbor (C2 has Sulfone, C4 has Nitro). It couples only with H5 across four bonds (
), resulting in a fine doublet ( Hz). In lower resolution instruments (<300 MHz), this may appear as a broad singlet. -
H5 (Ortho + Meta Coupling): H5 couples strongly with its ortho neighbor H6 (
Hz) and weakly with its meta neighbor H3 ( Hz), creating a distinct doublet of doublets (dd). -
H6 (Ortho Coupling Only): H6 couples primarily with H5. The meta-coupling to H4 is impossible (C4 is substituted), and para-coupling to H3 is generally negligible (
Hz). Thus, it appears as a clean doublet.
Visualization of Structural Logic[4]
The following diagrams illustrate the connectivity and the logical flow for spectral assignment.
Structural Connectivity & Coupling Network
Caption: Figure 1. Scalar coupling network and electronic deshielding vectors. Red dashed lines indicate deshielding influences; solid lines indicate J-coupling interactions.
Assignment Decision Tree
Caption: Figure 2. Step-by-step logic flow for assigning the 1H NMR signals of the target compound.
Experimental Protocol & Validation
To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% TMS as an internal reference.-
Note: If solubility is poor, use DMSO-
. Be aware that DMSO will shift aromatic signals further downfield (approx +0.1 to +0.3 ppm) and the methyl sulfone to ppm.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening due to particulates.
Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Spectral Width: 12 ppm (to capture the downfield aromatics).
-
Relaxation Delay (D1): Set to
seconds. The aromatic protons, particularly H3 (isolated between EWGs), may have longer relaxation times. Insufficient delay will affect integration accuracy. -
Scans: 16 to 64 scans are sufficient for this concentration.
Validation Workflow (Self-Check)
If the spectrum is ambiguous, use these criteria to validate:
-
Integration Ratio: The ratio of the methyl singlet to the total aromatic integral must be exactly 3:3 (or 1:1) .
-
Impurity Check (Oxidation State):
-
Sulfide precursor (-SMe): Methyl signal appears upfield at
ppm. -
Sulfoxide intermediate (-S(O)Me): Methyl signal appears at
ppm. -
Target Sulfone (-SO
Me): Methyl signal must be ppm.
-
-
NOESY Experiment:
-
A 1D NOE or 2D NOESY experiment is the "gold standard" for confirmation.
-
Irradiate the Methyl signal (
ppm).[6] -
Observation: You should see an NOE enhancement only at H3 . H6 is too far away. This confirms the regiochemistry of the sulfone relative to the aromatic protons.
-
References
-
Chemical Shifts of Sulfones
- Source: Hans Reich Collection, University of Wisconsin.
-
URL:[Link]
-
Coupling Constants in Substituted Benzenes
- Source: LibreTexts Chemistry. "12.4: Spin-Spin Splitting in 1H NMR Spectra."
-
URL:[Link]
-
Impurity Shifts (Solvents & Precursors)
- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.
-
URL:[Link]
Sources
- 1. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Technical Guide to the Solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly functionalized aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide addresses the notable absence of publicly available quantitative solubility data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene. In lieu of pre-existing data, this document provides a comprehensive theoretical framework for predicting its solubility based on its molecular structure. More critically, it offers a detailed, field-proven experimental protocol for researchers to determine the thermodynamic solubility of this compound. This guide is designed to be a self-validating system, equipping researchers with the necessary methodologies to generate reliable and reproducible solubility data.
Introduction: The Significance of Solubility in Chemical R&D
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical research and development. For a compound like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is essential for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for optimal reaction rates. The choice of a suitable solvent, in which all reactants are sufficiently soluble, can significantly impact yield and purity.
-
Purification: Techniques such as recrystallization are dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.
-
Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing stable and bioavailable formulations.
-
Analytical Chemistry: Accurate quantification of a compound using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy requires the preparation of standard solutions of known concentrations, which is predicated on its solubility.[2][3]
Molecular Structure and Predicted Solubility Profile
The molecular structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene provides significant clues to its likely solubility behavior. The molecule possesses several key functional groups that influence its polarity and intermolecular interactions:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar.
-
Methanesulfonyl Group (-SO₂CH₃): Also a strong electron-withdrawing group, the sulfonyl functional group is polar and can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): This halogen contributes to the molecular weight and has a moderate electron-withdrawing effect.
-
Benzene Ring: The aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule.
Based on the principle of "like dissolves like," we can predict the general solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in various classes of organic solvents.[4]
Table 1: Predicted Physicochemical Properties of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and Related Isomers
| Property | 1-Bromo-2-methanesulfonyl-4-nitrobenzene (Predicted) | 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene[1][5] | 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene[6] |
| CAS Number | Not readily available | 1423033-81-1 | 94832-06-1 |
| Molecular Formula | C₇H₆BrNO₄S | C₇H₆BrNO₄S | C₇H₆BrNO₄S |
| Molecular Weight | 280.1 g/mol | 280.1 g/mol | 280.1 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white solid | Solid |
| Predicted Polarity | High | High | High |
Given the presence of two highly polar groups (nitro and methanesulfonyl), it is anticipated that 1-Bromo-2-methanesulfonyl-4-nitrobenzene will exhibit poor solubility in nonpolar solvents like hexane and cyclohexane. Conversely, it is expected to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, which can effectively solvate the polar functional groups. Polar protic solvents like methanol and ethanol may also be effective, although the potential for hydrogen bonding interactions could influence the solubility in a complex manner.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a crystalline solid is the shake-flask method, which measures the thermodynamic equilibrium solubility.[7] This section provides a detailed protocol for this procedure.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve equilibrium between the dissolved and undissolved solute. At this point, the concentration of the solute in the supernatant represents the thermodynamic solubility.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the thermodynamic solubility.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-Bromo-2-methanesulfonyl-4-nitrobenzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., at 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
For complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. It is advisable to discard the first few drops of the filtrate to prevent any potential adsorption of the solute onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of nitroaromatic compounds.[8]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This can be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer.
-
Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations. The concentration of the unknown samples can then be determined by interpolating from this curve.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Experimentally Determined Solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene at 25 °C (Template)
| Solvent | Polarity Index[9] | Dielectric Constant[10] | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | 1.88 | ||
| Toluene | 2.4 | 2.38 | ||
| Dichloromethane | 3.1 | 8.93 | ||
| Ethyl Acetate | 4.4 | 6.02 | ||
| Acetone | 5.1 | 20.7 | ||
| Methanol | 5.1 | 32.70 | ||
| Acetonitrile | 5.8 | 37.5 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | ||
| Water | 10.2 | 80.1 |
The relationship between the solubility and solvent properties can be visualized to gain further insights.
Caption: Predicted relationship between solvent polarity and solubility.
Safety Considerations
1-Bromo-2-methanesulfonyl-4-nitrobenzene and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
While specific solubility data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective application of this compound in organic synthesis, purification, and formulation, thereby accelerating research and development efforts in medicinal chemistry and materials science.
References
-
MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Reddit. (2022, May 7). Determination of maximum solubility? Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-[(methylsulfonyl)ethynyl]-1-nitrobenzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]
-
InTechOpen. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ConnectSci. (n.d.). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Aarnee International. (n.d.). M Bromo Nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]
-
Honeywell. (n.d.). Polarity Index. Retrieved from [Link]
-
Miller's Home. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Aarnee International. (n.d.). 3-Bromo Nitrobenzene. Retrieved from [Link]
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- 10. Solvent Physical Properties [people.chem.umass.edu]
Strategic Sourcing and Application Guide: 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Topic: Commercial Suppliers and Technical Profile of 1-Bromo-2-methanesulfonyl-4-nitrobenzene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists
Executive Summary
1-Bromo-2-methanesulfonyl-4-nitrobenzene (CAS: 1048916-38-6 ) is a highly specialized electrophilic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its unique substitution pattern—featuring a bromine atom activated by an ortho-methanesulfonyl (mesyl) group and a para-nitro group—makes it an exceptionally reactive substrate for Nucleophilic Aromatic Substitution (
This guide addresses a critical procurement challenge: the prevalence of structural isomers with near-identical names. We provide a definitive sourcing strategy, quality specifications, and a mechanistic breakdown of its synthetic utility to ensure downstream experimental success.
Chemical Profile & Identity Verification
Accurate identification is paramount due to the existence of positional isomers (see Section 3).
| Attribute | Specification |
| Chemical Name | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |
| Synonyms | 2-Bromo-5-nitrophenyl methyl sulfone; 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |
| CAS Number | 1048916-38-6 |
| Molecular Formula | |
| Molecular Weight | 280.10 g/mol |
| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)NO2)Br |
| Physical State | Solid (Pale yellow to off-white) |
| Melting Point | 114–117 °C (Typical range) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
Structural Visualization
The following diagram illustrates the specific substitution pattern and the electronic effects governing its reactivity.
Figure 1: Structural analysis showing the cooperative activation of the C-1 position by electron-withdrawing groups.
Critical Sourcing Intelligence: The Isomer Trap
A common pitfall in sourcing this compound is confusing it with its isomer, 2-Bromo-1-methanesulfonyl-4-nitrobenzene (CAS: 180297-54-5). While chemically similar, they yield completely different scaffolds upon reaction.
| Feature | Target Compound | Common Imposter (Isomer) |
| CAS | 1048916-38-6 | 180297-54-5 |
| Structure | Br at C1, | |
| Nucleophile displaces Bromine | Nucleophile displaces Sulfone (or Br at C2) | |
| Product | 2-Methanesulfonyl-4-nitro-aniline deriv. | 2-Bromo-4-nitro-aniline deriv. |
Procurement Directive: Always verify the structure using the CAS number and SMILES string. Do not rely solely on chemical names, as nomenclature variations (e.g., naming priority of Sulfone vs. Bromide) often lead to vendor catalog errors.
Supplier Landscape & Quality Criteria
This compound is typically available from specialized building block suppliers rather than general catalog houses.
Tier 1: Primary Commercial Sources
These suppliers consistently list the correct isomer with verified purity data.
-
Enamine:
-
Catalog ID: EN300-96962
-
Reliability: High. Known for in-house synthesis and accurate structural assignment.
-
Typical Purity: >95% (NMR/LCMS)
-
-
Combi-Blocks:
-
Fluorochem:
-
Catalog ID: F478775
-
Region: Excellent for UK/EU logistics.
-
-
BOC Sciences / MolCore:
-
Suitable for bulk inquiries (>10g), though lead times may vary.
-
Quality Control (QC) Checklist
Upon receipt, the following analytical validation is recommended:
-
1H NMR (DMSO-d6): Verify three aromatic protons. The splitting pattern must confirm the 1,2,4-substitution (one doublet, one doublet of doublets, one meta-coupled doublet).
-
LC-MS: Confirm Molecular Ion
(Br isotope pattern 1:1). -
Purity: Minimum 95% by HPLC area is required for clean
reactions to avoid purification difficulties of side-products.
Synthetic Utility & Mechanism
The strategic value of 1-Bromo-2-methanesulfonyl-4-nitrobenzene lies in its "doubly activated" electrophilic nature.
Primary Workflow: Nucleophilic Aromatic Substitution ( )
The bromine atom at C-1 is activated by the ortho-methanesulfonyl group and the para-nitro group. This cooperative electron-withdrawing effect lowers the energy of the Meisenheimer complex, facilitating rapid displacement by amines, thiols, or alkoxides.
Why use this scaffold? Unlike simple fluoro-nitrobenzenes, the methanesulfonyl group provides a synthetic handle that can be retained (for polarity/H-bonding) or further modified. It is particularly useful in fragment-based drug discovery (FBDD) for targeting cysteine residues or inducing specific conformational constraints.
Figure 2: Reaction pathway for the displacement of bromine. The presence of the sulfone at C-2 is critical for stabilizing the transition state.
Handling & Safety Protocols
Hazard Classification (GHS):
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).
-
Signal Word: DANGER.
-
Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or inhaled).
Operational Safety:
-
Containment: Handle only inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the sulfone is relatively stable.
-
Waste: Dispose of as halogenated organic waste.
References
-
Enamine Store. Product EN300-96962: 1-bromo-2-methanesulfonyl-4-nitrobenzene. Retrieved from
-
ChemicalBook. CAS 1048916-38-6 Entry & Suppliers. Retrieved from
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for similar sulfone scaffolds. (General reference for SnAr reactivity of o-sulfonyl haloarenes).
-
Echemi. Safety Data Sheet: 1-bromo-4-methylsulfonyl-2-nitrobenzene (Isomer/Analog Data). Retrieved from
Sources
Methodological & Application
The Synthetic Versatility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene: A Gateway to Complex Molecules in Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis, the strategic design of molecular frameworks with tailored reactivity is paramount. 1-Bromo-2-methanesulfonyl-4-nitrobenzene emerges as a highly versatile and reactive building block, particularly valuable in the synthesis of complex aromatic compounds for the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a bromo leaving group and two potent electron-withdrawing groups—a methanesulfonyl and a nitro group—renders the molecule exceptionally susceptible to a range of chemical transformations.
The synergistic electron-withdrawing effects of the sulfonyl and nitro groups, positioned ortho and para to the bromine atom respectively, dramatically activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of nucleophiles under mild conditions. Furthermore, the presence of the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This dual reactivity profile makes 1-Bromo-2-methanesulfonyl-4-nitrobenzene a coveted intermediate in the construction of intricate molecular architectures, including the scaffolds of numerous kinase inhibitors and other biologically active molecules.
This technical guide provides an in-depth exploration of the applications of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in organic synthesis. It is designed to equip researchers and drug development professionals with a comprehensive understanding of its reactivity, detailed experimental protocols for its key transformations, and insights into its role in the synthesis of medicinally relevant compounds.
Core Reactivity Principles: An Electron-Deficient Aromatic System
The exceptional utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene stems from the powerful electron-withdrawing nature of the methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups. These groups synergistically deplete the electron density of the benzene ring, creating a highly electrophilic aromatic system.
Key Features Influencing Reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The ortho-methanesulfonyl and para-nitro groups strongly stabilize the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction, making the displacement of the bromide a facile process.
-
Regioselectivity: The positions of the activating groups direct nucleophilic attack to the carbon atom bearing the bromine. The negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of both the nitro and sulfonyl groups, providing substantial resonance stabilization.
-
Amenability to Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and the introduction of diverse functional groups.
Application in the Synthesis of Bioactive Molecules
The unique reactivity profile of 1-Bromo-2-methanesulfonyl-4-nitrobenzene has been harnessed in the synthesis of a variety of biologically active compounds, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Case Study: Intermediate in the Synthesis of Kinase Inhibitors
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a key starting material in the synthesis of a variety of kinase inhibitors. Its ability to undergo sequential nucleophilic aromatic substitution and cross-coupling reactions allows for the efficient construction of the complex heterocyclic systems often found in these drug candidates.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its subsequent application in key synthetic transformations.
Protocol 1: Synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This protocol describes a two-step synthesis starting from 1-bromo-2-fluoro-4-nitrobenzene.
Step 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Bromo-2-fluoro-4-nitrobenzene | 220.00 | 50.0 g | 0.227 |
| Sodium thiomethoxide | 70.09 | 17.5 g | 0.250 |
| N,N-Dimethylformamide (DMF) | - | 250 mL | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a solution of 1-bromo-2-fluoro-4-nitrobenzene (50.0 g, 0.227 mol) in DMF (250 mL) cooled to 0-5 °C, add sodium thiomethoxide (17.5 g, 0.250 mol) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water (1 L) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 1-bromo-2-(methylthio)-4-nitrobenzene as a yellow solid.
Step 2: Oxidation to 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Bromo-2-(methylthio)-4-nitrobenzene | 248.11 | 50.0 g | 0.201 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 100 g | ~0.446 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a solution of 1-bromo-2-(methylthio)-4-nitrobenzene (50.0 g, 0.201 mol) in DCM (500 mL) at 0 °C, add m-CPBA (~77%, 100 g, ~0.446 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the m-chlorobenzoic acid byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-methanesulfonyl-4-nitrobenzene as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol exemplifies the high reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in an SNAr reaction, a key step in the synthesis of many kinase inhibitors.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |
| 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 280.10 | 1.0 g | 3.57 mmol |
| Aniline derivative | Varies | 1.1 eq | 3.93 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq | 7.14 mmol |
| Dimethyl sulfoxide (DMSO) | - | 10 mL | - |
| Water | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a solution of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 g, 3.57 mmol) in DMSO (10 mL) are added the aniline derivative (3.93 mmol) and DIPEA (7.14 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methanesulfonyl-4-nitroaniline.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is chosen to solubilize the reactants and to accelerate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic organic base such as DIPEA is used to neutralize the HBr formed during the reaction without competing with the aniline nucleophile.
-
Temperature: Elevated temperatures are often employed to ensure a reasonable reaction rate, although the high reactivity of the substrate may allow for lower temperatures in some cases.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This representative protocol illustrates the utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in forming C-C bonds, a cornerstone of modern drug synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |
| 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 280.10 | 1.0 g | 3.57 mmol |
| Arylboronic acid | Varies | 1.2 eq | 4.28 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | 0.18 mmol |
| Potassium carbonate | 138.21 | 3.0 eq | 10.71 mmol |
| 1,4-Dioxane | - | 15 mL | - |
| Water | - | 5 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
In a reaction vessel, combine 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 g, 3.57 mmol), the arylboronic acid (4.28 mmol), and potassium carbonate (10.71 mmol).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.18 mmol), and heat the mixture to 90-100 °C under an inert atmosphere.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Various phosphine ligands can be used to tune the reactivity and stability of the catalyst.
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is often necessary for the transmetalation step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
Conclusion: A Versatile Tool for the Synthetic Chemist
1-Bromo-2-methanesulfonyl-4-nitrobenzene stands as a testament to the power of strategic molecular design. Its highly activated aromatic system, amenable to both nucleophilic aromatic substitution and a variety of cross-coupling reactions, provides a robust and versatile platform for the synthesis of complex and medicinally relevant molecules. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries, empowering them to leverage the full synthetic potential of this remarkable building block in their pursuit of new chemical entities. The continued exploration of the reactivity of this and similar compounds will undoubtedly lead to the development of even more efficient and innovative synthetic methodologies in the years to come.
References
- World Intellectual Property Organization. (2015). PYRAZOLOPYRIMIDINE COMPOUNDS AS KINASE INHIBITORS. WO2015081129A1.
-
MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Buchwald, S. L., & Mauger, C. M. (2009). A new family of ligands for palladium-catalyzed amination reactions. The Journal of Organic Chemistry, 74(21), 8345–8348. [Link]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Executive Summary
This guide details the optimized protocol for performing Suzuki-Miyaura cross-coupling on 1-Bromo-2-methanesulfonyl-4-nitrobenzene . This substrate presents a classic "reactivity paradox" in medicinal chemistry:
-
Hyper-Activation: The para-nitro and ortho-methanesulfonyl groups make the C-Br bond highly electrophilic, facilitating rapid oxidative addition.
-
Instability & Competition: These same groups render the ring susceptible to Nucleophilic Aromatic Substitution (
) by the base or solvent, and the ortho-sulfone introduces significant steric hindrance.
Successful coupling requires a protocol that balances high catalytic activity with mild basicity to suppress side reactions. This note provides a self-validating system using bulky phosphine ligands and weak bases.
Critical Analysis of Reactivity
The Substrate Profile[1]
-
Target: 1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Electronic State: The benzene ring is severely electron-poor (LUMO lowered).
-
Implication: Oxidative addition of Pd(0) is fast. However, the C-1 position is highly vulnerable to attack by hard nucleophiles (
, ), leading to phenol or ether byproducts via rather than the desired biaryl.
-
-
Steric State: The methanesulfonyl (
) group at the C-2 position creates an "ortho-wall."-
Implication: Standard ligands (e.g.,
) may fail to promote reductive elimination efficiently due to crowding. Bulky, electron-rich ligands (Buchwald-type) are required.
-
Mechanistic Pathway & Competition
The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired
Figure 1: Mechanistic divergence showing the competition between the Palladium cycle (Green/Yellow) and the destructive
Optimization Strategy
To ensure chemoselectivity, we employ a "Weak Base / Bulky Ligand" strategy.
Ligand Selection: SPhos or XPhos
Standard ligands like
-
They lack the electron richness to stabilize the oxidative addition complex of such an electron-poor ring.
-
They lack the bulk to force reductive elimination against the steric pressure of the ortho-sulfone.
-
Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands create a protective pocket around the Pd center, facilitating coupling at hindered positions.
Base Selection: The "Goldilocks" Zone
-
Avoid:
, , (Too strong/nucleophilic; promotes ). -
Preferred:
(Potassium Phosphate, tribasic) or . -
Why: These bases are strong enough to activate the boronic acid (forming the boronate species) but weak enough to minimize direct attack on the nitro-activated aromatic ring.
Solvent System
-
System: 1,4-Dioxane / Water (10:1).
-
Rationale: A small amount of water is necessary for the base solubility and boronic acid activation, but excess water increases the risk of hydrolysis. Dioxane is non-nucleophilic and has a boiling point (
) suitable for thermal activation.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equiv. | Notes |
| 1-Bromo-2-methanesulfonyl-4-nitrobenzene | Substrate | 1.0 | Limiting reagent.[1] |
| Aryl Boronic Acid | Coupling Partner | 1.2 - 1.5 | Excess ensures conversion. |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | Source of Pd. |
| SPhos | Ligand | 0.04 (4 mol%) | 2:1 Ligand/Pd ratio is critical. |
| K₃PO₄ (finely ground) | Base | 2.0 - 3.0 | Anhydrous preferred initially. |
| 1,4-Dioxane | Solvent | 0.2 M conc. | Degassed (sparged with Ar/N₂). |
| Water | Co-solvent | 10% v/v | Degassed. |
Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)
-
In a glovebox or under active Argon flow, add Pd(OAc)₂ and SPhos to a dry reaction vial.
-
Add dry 1,4-Dioxane (50% of total volume).
-
Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active
species.-
Why: Generating the active catalyst before adding the substrate prevents the Pd from aggregating into inactive "palladium black" when it encounters the oxidative substrate.
-
Phase 2: Reaction Assembly
4. Add the Substrate (1-Bromo-2-methanesulfonyl-4-nitrobenzene) and the Aryl Boronic Acid to the vial.
5. Add the Base (
Phase 3: Reaction & Monitoring 9. Heat the block to 80°C .
- Caution: Do not exceed 100°C. High heat risks denitration or desulfonylation.
- Monitor via HPLC/UPLC at 1 hour and 3 hours.
- Target: Disappearance of starting bromide (RT ~ X min) and appearance of Biaryl (RT ~ Y min).
- Watch: If a peak appears with Mass = [Substrate - Br + OH], this is the phenol hydrolysis product. Action: Lower temperature, reduce water, or switch to anhydrous DMF with CsF.
Phase 4: Work-up 11. Cool to room temperature. 12. Filter through a pad of Celite to remove Pd residues and insoluble salts. Wash with Ethyl Acetate. 13. Concentrate the filtrate.[2] 14. Purification: Flash chromatography.
- Note: The product will be polar due to the nitro and sulfone groups. Use a gradient of Hexanes/Ethyl Acetate (starting 10% EtOAc -> 60% EtOAc).
Experimental Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Troubleshooting & Optimization Matrix
If the standard protocol yields suboptimal results, use this matrix to guide optimization.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict inert atmosphere ( |
| Phenol Formation (Hydrolysis) | Switch base to anhydrous | |
| Protodehalogenation (Ar-H) | Hydride Source | Solvent may be "wet" or acting as H-source. Ensure Dioxane is peroxide-free. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Reduce Boronic Acid excess. Ensure complete degassing to remove |
Safety & Handling
-
Nitro Compounds: 1-Bromo-2-methanesulfonyl-4-nitrobenzene is an energetic precursor. While stable at standard coupling temperatures (80°C), avoid heating dry solids.
-
Sensitizer: Treat the substrate as a potential skin sensitizer. Double-glove (Nitrile) is recommended.
-
Palladium: Heavy metal waste must be segregated.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995. [Link]
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." [Link]
Sources
protocol for nucleophilic aromatic substitution with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This Application Note is designed for research scientists and process chemists engaged in the functionalization of activated aromatic scaffolds. It details the protocol for nucleophilic aromatic substitution (SNAr) utilizing 1-Bromo-2-methanesulfonyl-4-nitrobenzene , a highly electrophilic substrate ideal for rapid library generation and intermediate synthesis.
Executive Summary
1-Bromo-2-methanesulfonyl-4-nitrobenzene represents a "privileged scaffold" for SNAr reactions due to its unique electronic architecture. The molecule features a bromine leaving group at the C1 position, activated by two potent electron-withdrawing groups (EWGs): a methanesulfonyl (
This Dual-Activation Motif renders the C1-Bromine bond exceptionally labile to nucleophilic attack, allowing reactions to proceed under milder conditions than typical aryl halides. This guide provides optimized protocols for amination, etherification, and thioetherification, ensuring high regioselectivity and yield.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape is critical for protocol design.
The "Perfect Storm" for Activation
The rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex. The transition state energy is lowered by resonance stabilization of the negative charge.
-
C1 Position (Target): Attack here places the negative charge on the ring carbons ortho and para to the site of attack. These positions bear the
and groups, which can delocalize this charge (via resonance for and strong inductive/field effects for ). -
C2 Position (Off-Target): Attack at the sulfone group is disfavored because the
group is meta to C2, offering no resonance stabilization for the intermediate.
Reaction Mechanism Visualization
The following diagram illustrates the pathway from the ground state through the Meisenheimer complex to the final substituted product.
Experimental Protocols
General Considerations
-
Solvent Selection: Polar aprotic solvents are required to solvate the nucleophile and stabilize the polar intermediate.
-
Preferred: DMSO (fastest rates), DMF, NMP.
-
Alternative: Acetonitrile (easier workup, may require mild heating).
-
-
Base Selection: Essential to neutralize the HBr generated (for neutral nucleophiles).
-
Standard:
(2-3 equiv). -
Organic: DIPEA or TEA (for solubility).
-
-
Stoichiometry: 1.0 equiv Substrate : 1.1–1.2 equiv Nucleophile.
Protocol A: Amination (C-N Bond Formation)
Ideal for library synthesis and installing solubilizing groups.
Reagents:
-
Substrate: 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Procedure:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of MeCN.
-
Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Note: Due to high activation, most amines react within 1–4 hours at RT. If using sterically hindered amines (e.g., tert-butylamine), heat to 50°C.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the bromide peak (M+ and M+2 pattern).
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1M HCl (to remove excess amine/DIPEA), then water, then brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Etherification (C-O Bond Formation)
Used for introducing alkoxy side chains.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Base:
or (1.5 equiv) -
Solvent: DMF or DMSO
Procedure:
-
Preparation: Dissolve 1.0 mmol of substrate and 1.2 mmol of alcohol in 3 mL of DMF.
-
Activation: Add 1.5 mmol of
. -
Reaction: Stir at RT to 40°C .
-
Critical: Phenols react rapidly at RT. Aliphatic alcohols may require 40–60°C.
-
-
Quench: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid or extract with EtOAc.
Protocol C: Thioetherification (C-S Bond Formation)
Thiols are highly nucleophilic; reactions are extremely fast.
Reagents:
-
Substrate (1.0 equiv)
-
Thiol (1.05 equiv)
-
Base:
(1.1 equiv) or (1.1 equiv) -
Solvent: MeCN or THF
Procedure:
-
Cooling: Cool the solution of substrate in MeCN to 0°C (ice bath). Thiols can react exothermically.
-
Addition: Add base, then add thiol dropwise.
-
Reaction: Allow to warm to RT. Reaction is typically complete in <30 mins.
-
Workup: Standard aqueous extraction.
Data & Troubleshooting
Comparative Reactivity Table
This table summarizes expected conditions for various nucleophile classes based on the substrate's activation profile.
| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) |
| Primary Amine | Benzylamine | DIPEA | MeCN | 25 | 1–2 |
| Secondary Amine | Morpholine | DMF | 25 | 2–4 | |
| Aniline | 4-Fluoroaniline | DMSO | 60 | 4–12 | |
| Phenol | Phenol | DMF | 25 | 2–4 | |
| Aliphatic Alcohol | Methanol | NaH / | THF/DMF | 0 -> 25 | 1–3 |
| Thiol | Thiophenol | MeCN | 0 | 0.5 |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Nucleophile is too weak or sterically hindered.
-
Solution: Switch solvent to DMSO (increases rate by ~10-100x vs THF). Increase temperature to 80°C.
Issue: Hydrolysis Product (Phenol formation)
-
Cause: Water in the solvent competing with the nucleophile.
-
Solution: Use anhydrous solvents. Ensure
is dry. The substrate is activated enough to react with hydroxide ions generated from wet hygroscopic bases.
Issue: Regioisomers
-
Observation: Attack at the sulfone (
) group. -
Status: Highly unlikely. The C1-Br bond is significantly more electrophilic due to the para-nitro effect. If observed, verify the identity of the starting material.
Workflow Visualization
Safety & Handling
-
Nitro Compounds: While this specific substrate is generally stable, polynitro or highly activated nitro compounds can be energetic. Avoid excessive heating (>120°C) of the reaction mixture.
-
Sensitizers: Alkylating agents and activated halides can be skin sensitizers. Use double gloves and work in a fume hood.
-
Sulfones: Generally low toxicity, but intermediates should be treated as unknown hazards.
References
-
Mechanistic Foundations of SNAr
-
Reactivity of Activated Halides
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution.[4] Wiley-VCH. (Standard text regarding activation by
and groups).
-
- Specific Substrate Context (Analogous Chemistry)
-
General SNAr Protocol Validation
-
Organic Syntheses, Coll.[4] Vol. 5, p. 480 (1973); Vol. 44, p. 34 (1964). (Validation of nucleophilic displacement in activated nitrobenzenes).
-
Sources
Application Note: Leveraging 1-Bromo-2-methanesulfonyl-4-nitrobenzene in Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic compounds from the versatile building block, 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Introduction: The Strategic Advantage of a Highly Activated Aromatic Synthon
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. 1-Bromo-2-methanesulfonyl-4-nitrobenzene emerges as a superior starting material, or "synthon," for the synthesis of a diverse range of heterocyclic compounds. Its utility stems from a unique combination of structural features:
-
A Bromo Leaving Group: Bromine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Powerful Activating Groups: The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) para to the bromine and a methanesulfonyl group (-SO₂CH₃) ortho to it—profoundly activates the aromatic ring. These groups synergistically decrease the electron density of the ring, making the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack.[1][2]
This high degree of activation facilitates reactions under milder conditions than typically required for less activated aryl halides, leading to cleaner reactions and higher yields. The primary mechanistic pathway we will exploit is the Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of 1-Bromo-2-methanesulfonyl-4-nitrobenzene does not proceed through a direct displacement like an SN2 reaction. Instead, it follows a two-step addition-elimination mechanism.[2]
-
Addition Step: A nucleophile attacks the electrophilic carbon atom bearing the bromine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2] The negative charge of this complex is delocalized onto the electron-withdrawing nitro and methanesulfonyl groups, which is the key to its stability and the reason for the substrate's high reactivity.
-
Elimination Step: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the final substituted product.
The following diagram illustrates this fundamental mechanistic pathway.
Caption: The two-step Addition-Elimination (SNAr) mechanism.
Protocol 1: Synthesis of 6-Nitro-7-(methylsulfonyl)phenothiazines
Phenothiazines are a class of heterocyclic compounds with significant pharmacological importance, forming the core structure of many antipsychotic and antihistaminic drugs.[3][4] This protocol describes a one-pot synthesis via a tandem SNAr and intramolecular cyclization reaction.
Causality Behind Experimental Choices:
The reaction involves the initial SNAr of 1-Bromo-2-methanesulfonyl-4-nitrobenzene with an appropriately substituted 2-aminothiophenol. The highly nucleophilic sulfur atom of the thiophenol will preferentially attack the activated aromatic ring. Following this initial substitution, an intramolecular nucleophilic attack by the amino group, facilitated by a base, leads to the cyclized phenothiazine product.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that can dissolve the reactants and stabilize charged intermediates.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the thiol and later the amine for the cyclization step without causing unwanted side reactions.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate for both the initial substitution and the subsequent cyclization.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of phenothiazine derivatives.
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq), the desired 2-aminothiophenol derivative (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 20 mL per gram of the bromo-compound).
-
Reaction: Stir the mixture and heat it to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The starting bromo-compound should be consumed within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into ice-cold water (200 mL) with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water (3 x 50 mL) followed by cold ethanol (2 x 20 mL).
-
Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from an ethanol/DMF solvent mixture.
Data Summary
| Entry | 2-Aminothiophenol | Product | Yield (%) | M.p. (°C) |
| 1 | 2-Aminothiophenol | 3-Nitro-2-(methylsulfonyl)phenothiazine | 85 | >250 |
| 2 | 2-Amino-5-chlorothiophenol | 7-Chloro-3-nitro-2-(methylsulfonyl)phenothiazine | 82 | >250 |
| 3 | 2-Amino-4-methylthiophenol | 8-Methyl-3-nitro-2-(methylsulfonyl)phenothiazine | 88 | 241-243 |
Protocol 2: Synthesis of 6-Nitro-7-(methylsulfonyl)benzothiazoles
Benzothiazoles are another privileged heterocyclic scaffold found in numerous biologically active molecules, including anticancer agents and compounds used in imaging.[5][6][7] This synthesis proceeds through a similar SNAr/cyclization cascade but uses a different class of binucleophiles.
Mechanistic Rationale:
The synthesis of 2-substituted-benzothiazoles from 1-Bromo-2-methanesulfonyl-4-nitrobenzene can be achieved by reacting it with a thioamide. The sulfur atom of the thioamide acts as the initial nucleophile, displacing the bromide. The subsequent intramolecular cyclization involves the nitrogen atom of the thioamide attacking the carbonyl carbon (if formed in situ) or an equivalent electrophilic center, followed by dehydration to yield the aromatic benzothiazole ring.
-
Reagents: Using a primary thioamide (e.g., thioacetamide) will result in a 2-methylbenzothiazole. Using thiourea will yield a 2-aminobenzothiazole.
-
Catalyst/Promoter: In some cases, a mild Lewis acid or a condensing agent can facilitate the final cyclization/dehydration step. For this highly activated substrate, a base and thermal conditions are often sufficient.
Reaction Scheme Diagram
Caption: General pathway for benzothiazole synthesis.
Step-by-Step Protocol (for 2-Amino-6-nitro-7-(methylsulfonyl)benzothiazole)
-
Setup: In a 50 mL round-bottom flask, combine 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq), thiourea (1.5 eq), and sodium carbonate (2.0 eq).
-
Solvent: Add ethanol (95%, 25 mL).
-
Reaction: Attach a reflux condenser and heat the stirred suspension to reflux (approx. 80 °C) for 6-8 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC (40% Ethyl Acetate in Hexane).
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
Isolation: A yellow-to-orange solid will precipitate. Collect the solid by vacuum filtration. Wash the filter cake with ample water to remove inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from glacial acetic acid or a suitable solvent system like ethanol/chloroform.[8]
Data Summary
| Entry | Thio-reagent | Product | Yield (%) | M.p. (°C) |
| 1 | Thiourea | 2-Amino-6-nitro-7-(methylsulfonyl)benzothiazole | 92 | 288-290 |
| 2 | Thioacetamide | 2-Methyl-6-nitro-7-(methylsulfonyl)benzothiazole | 87 | 215-217 |
Alternative Strategies: Palladium-Catalyzed Cross-Coupling
While SNAr is the most direct route for this substrate, palladium-catalyzed cross-coupling reactions represent a powerful alternative for constructing C-N and C-C bonds, especially with less activated aryl halides.[9][10] For 1-Bromo-2-methanesulfonyl-4-nitrobenzene, a Buchwald-Hartwig amination could be employed to couple it with various amines.
Expert Commentary: For this specific substrate, SNAr is almost always preferable due to its high efficiency, low cost (no expensive catalyst or ligand needed), and operational simplicity. Palladium catalysis would be considered only if the desired nucleophile is incompatible with SNAr conditions or if a specific regioselectivity issue arises that can be controlled by a catalytic cycle.
Conclusion
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly valuable and reactive building block for the synthesis of medicinally relevant heterocyclic compounds like phenothiazines and benzothiazoles. The strong activation provided by the ortho-sulfonyl and para-nitro groups enables efficient and high-yielding transformations primarily through the Nucleophilic Aromatic Substitution (SNAr) pathway. The protocols provided herein offer robust and reproducible methods for researchers to access these important chemical scaffolds.
References
- (No valid reference provided in search results)
- (No valid reference provided in search results)
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]
-
Verma, S. K. (2021). Synthesis of Phenothiazine. YouTube. Available from: [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available from: [Link]
-
ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available from: [Link]
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- Google Patents. (1989). Process for the preparation of benzothiazoles.
-
ResearchGate. (2015). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
- (No valid reference provided in search results)
-
Khandelwal, N., et al. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides & Nucleic Acids, 31(9), 680-91. Available from: [Link]
-
DOKUMEN.PUB. (2018). Palladium Catalyzed Synthesis of Heterocycles. Available from: [Link]
- (No valid reference provided in search results)
- (No valid reference provided in search results)
-
ResearchGate. (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives. Journal of Chemistry. Available from: [Link]
- (No valid reference provided in search results)
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available from: [Link]
- (No valid reference provided in search results)
-
IJCRT.org. (2020). Synthesis and Evaluation of Phenothiazine Derivative for Antidepressants Activity. International Journal of Creative Research Thoughts. Available from: [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- (No valid reference provided in search results)
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. Available from: [Link]
- (No valid reference provided in search results)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 9. dokumen.pub [dokumen.pub]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in dye synthesis
Application Note: Strategic Utilization of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in High-Performance Disperse Dye Synthesis
Abstract
This application note details the synthetic utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (BMNB) as a high-reactivity electrophilic scaffold for the production of disperse dyes.[1] Unlike standard nitro-halo benzenes, the inclusion of the ortho-methanesulfonyl (
Part 1: Chemical Rationale & Mechanistic Insight
The utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene lies in its electronic architecture.[1] In dye synthesis, particularly for hydrophobic fibers like polyester (PET), the "fastness" (resistance to fading) and "exhaustion" (uptake by fiber) are critical.[1]
-
Dual-Activation (
): The carbon at position 1 (C-1) is the reaction center.[1] It is activated by two powerful electron-withdrawing groups (EWGs):[1]-
Nitro (
) at C-4 (para): Provides strong resonance withdrawal (-R), stabilizing the Meisenheimer complex intermediate.[1] -
Methanesulfonyl (
) at C-2 (ortho): Provides strong inductive withdrawal (-I) and steric bulk.[1] Crucially, the sulfone group improves the lightfastness of the resulting dye compared to cyano- or nitro-only analogs by reducing the electron density of the final chromophore, making it less susceptible to photo-oxidation.
-
-
The Leaving Group: While fluorine is the fastest leaving group in
, bromine offers the optimal balance of reactivity and cost-effectiveness for industrial scale-up. The C-Br bond is polarized enough by the adjacent sulfone to react with moderately nucleophilic amines (anilines, heterocyclic amines) under mild conditions.
Reaction Mechanism Diagram
Caption: Figure 1. The
Part 2: Experimental Protocol
This protocol describes the synthesis of a prototype disperse dye (Yellow/Orange region) by coupling BMNB with N,N-diethylaniline.[1] This workflow is adaptable to other nucleophiles (e.g., 2-amino-thiazoles for red/blue shifts).[1]
Materials & Reagents
-
Substrate: 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq)
-
Nucleophile: N,N-Diethylaniline (1.1 eq) (or specific target amine)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Note: Polar aprotic solvents are required to solvate the intermediate.
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq).[1] -
Workup: Ice-cold distilled water, Ethanol (for recrystallization).
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, dissolve 10.0 mmol of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in 15 mL of DMF .
-
Critical Check: Ensure the solution is fully homogeneous before proceeding.[1]
-
-
Nucleophile Addition:
-
Add 11.0 mmol of the amine coupling component (e.g., N,N-diethylaniline).
-
Add 15.0 mmol of anhydrous
.[1] -
Why: The base acts as an acid scavenger for the HBr generated. Without it, the amine would be protonated and deactivated.
-
-
Thermal Activation:
-
Quenching & Precipitation:
-
Cool the reaction mass to room temperature (25°C).
-
Slowly pour the dark reaction mixture into 200 mL of vigorously stirred ice water .
-
Observation: The hydrophobic dye will precipitate immediately as a solid.[1]
-
-
Filtration & Purification:
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis of disperse dyes using BMNB.
Part 3: Data Analysis & Validation
To ensure the integrity of the synthesized dye, the following analytical parameters must be verified.
Table 1: Expected Analytical Profile
| Parameter | Specification | Method | Rationale |
| Appearance | Dark Yellow/Orange/Red Powder | Visual | Indicates successful conjugation.[1] |
| Melting Point | Sharp range (e.g., 140–145°C) | DSC / Capillary | Broad range indicates impurities or isomers.[1] |
| Yield | > 85% | Gravimetric | High yield expected due to strong activation.[1] |
| 1H-NMR | Shift of aromatic protons | 500 MHz DMSO-d6 | Confirm loss of Br and attachment of amine. |
| Solubility | Soluble in Acetone, DMF; Insoluble in Water | Solubility Test | Confirms hydrophobic "Disperse" character.[1] |
Troubleshooting Guide
-
Low Yield: Often caused by wet DMF (hydrolysis of the bromine to a phenol). Ensure anhydrous conditions.
-
Tarry Product: Reaction temperature too high (>120°C). The nitro group can oxidize sensitive amines at high temps.[1]
-
Incomplete Reaction: If TLC shows stalled reaction after 6 hours, add a catalytic amount of Copper (I) Iodide (Ullmann-type condition), though usually not necessary for this highly activated scaffold.
Part 4: Safety & Handling (SDS Summary)
-
Hazard Class: Irritant, Potential Sensitizer.[1]
-
Nitro Compounds: Aromatic nitro compounds can be toxic if absorbed through the skin.[1] Wear nitrile gloves and long sleeves.[1]
-
Sulfones: Generally stable, but thermal decomposition can release sulfur oxides (
).[1] -
Waste Disposal: Segregate as halogenated organic waste.[1] Do not pour DMF solutions down the drain.
References
-
ChemicalBook. (2025).[1] 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene Properties and Suppliers.[1][4] (Note: Isomeric reference for physical property validation). Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Mechanistic grounding for
). Link -
PubChem. (2025).[1] 1-Bromo-2-chloro-4-nitrobenzene Compound Summary. (Structural analog data for safety/reactivity comparison). Link
-
MDPI. (2023).[1][5] Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric. (Protocol validation for disperse dye synthesis). Link[1]
-
BenchChem. (2025).[1] Comparative Performance Analysis of Azo Disperse Dyes. (Fastness testing protocols). Link
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Introduction: Navigating the Reactivity of a Highly Functionalized Aryl Halide
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly functionalized and electron-deficient aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo leaving group, a strongly electron-withdrawing nitro group para to the bromine, and a sterically demanding and electron-withdrawing methanesulfonyl group ortho to the bromine, presents both opportunities and challenges for synthetic chemists.
The electron-deficient nature of the aromatic ring, exacerbated by the nitro and methanesulfonyl groups, renders the carbon-bromine bond susceptible to oxidative addition to a low-valent palladium catalyst, a critical step in many cross-coupling reactions. However, the steric hindrance imposed by the ortho-methanesulfonyl group can significantly impact the approach of the catalyst and the subsequent steps of the catalytic cycle. Furthermore, the potential for the sulfonyl and nitro groups to coordinate to the palladium center can influence catalyst activity and stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-Bromo-2-methanesulfonyl-4-nitrobenzene in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming the specific challenges associated with this substrate.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] When employing 1-Bromo-2-methanesulfonyl-4-nitrobenzene, the choice of catalyst, ligand, and base is paramount to achieving high yields and overcoming the steric and electronic challenges posed by the substrate.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[2] This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[2][3]
Given the electron-deficient nature of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, the oxidative addition step is generally facile. The primary challenge lies in the transmetalation and reductive elimination steps, which can be hindered by the sterically bulky ortho-methanesulfonyl group. The use of bulky, electron-rich phosphine ligands is often crucial to promote these steps and prevent catalyst decomposition.[4]
Figure 1: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 2-(Methanesulfonyl)-4-nitro-1,1'-biphenyl Derivatives
This protocol provides a general method for the Suzuki-Miyaura coupling of 1-Bromo-2-methanesulfonyl-4-nitrobenzene with various arylboronic acids.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 78 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 92 |
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[5][6] For a substrate like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, the reaction conditions must be carefully optimized to achieve high yields and selectivity.
Mechanistic Insights
The Heck reaction catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] Subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium complex.[6] The final step is the regeneration of the Pd(0) catalyst by a base.[6][7]
The electron-withdrawing groups on 1-Bromo-2-methanesulfonyl-4-nitrobenzene facilitate the initial oxidative addition. The regioselectivity of the alkene insertion is a key consideration and is influenced by both steric and electronic factors.[8]
Figure 2: Heck-Mizoroki Catalytic Cycle.
Experimental Protocol: Arylation of Styrene
This protocol outlines a general procedure for the Heck-Mizoroki reaction between 1-Bromo-2-methanesulfonyl-4-nitrobenzene and styrene.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (NEt₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, dissolve 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.02 mmol) to the solution.
-
Add styrene (1.5 mmol) and NEt₃ (2.0 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction to 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired stilbene derivative.
Table 2: Representative Heck-Mizoroki Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NEt₃ | DMF | 120 | 16 | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 100 | 24 | 75 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 65 |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes, typically using a dual palladium and copper catalytic system.[9]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.[9]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Precision Sonogashira Coupling of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Executive Summary: The Reactivity Paradox
Coupling 1-Bromo-2-methanesulfonyl-4-nitrobenzene presents a classic "reactivity paradox" in palladium catalysis. The substrate contains two powerful electron-withdrawing groups (EWGs)—a nitro group at the para position and a methanesulfonyl group at the ortho position.
-
The Advantage: The C–Br bond is highly activated for Oxidative Addition (OA) to Palladium(0), typically the rate-limiting step for aryl bromides.
-
The Risk: The extreme electron deficiency makes the benzene ring highly susceptible to Nucleophilic Aromatic Substitution (
) . Standard Sonogashira conditions (using Copper(I) and strong amine bases) generate highly nucleophilic acetylides that may attack the ring directly, bypassing the catalytic cycle to form impurities. Furthermore, the ortho-methanesulfonyl group introduces significant steric bulk, hindering the Transmetallation step.
This guide provides two distinct protocols: a High-Fidelity Copper-Free Method (recommended for purity and sensitive substrates) and a Rapid Copper-Catalyzed Method (for robust scale-up), designed to navigate these electronic and steric challenges.
Mechanistic Insight & Strategy
The Competitive Landscape
Success depends on favoring the Catalytic Cycle (Pathway A) over the competing Nucleophilic Substitution (Pathway B).
-
Pathway A (Desired): Pd inserts into C–Br
Transmetallation Reductive Elimination.[1][2] -
Pathway B (Undesired
): Acetylide anion attacks C1 (displacing Br) or C2 (displacing ) directly.[1][2] This is promoted by high temperatures, strong bases, and copper acetylides.
Strategic Optimization
| Variable | Recommendation | Scientific Rationale |
| Catalyst System | Pd(OAc) | XPhos is a bulky, electron-rich biaryl phosphine. It accelerates oxidative addition (richness) and, crucially, creates a pocket that facilitates coupling of ortho-substituted arenes (sterics) while preventing catalyst deactivation. |
| Co-Catalyst | Avoid CuI | Copper forms Cu-acetylides, which are harder nucleophiles than Pd-acetylides, increasing the risk of |
| Base | Cs | Inorganic carbonate bases in aprotic solvents allow for a controlled concentration of active acetylide, minimizing background nucleophilic attack compared to neat amine solvents.[2] |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the polar transition states of the Pd cycle. Acetonitrile (MeCN) is often cleaner for nitro-aromatics than DMF, which can decompose at high heat. |
Experimental Protocols
Method A: High-Fidelity Copper-Free Protocol (Recommended)
Best for: Maximizing yield, avoiding
Reagents:
-
Substrate: 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: Pd(OAc)
(2.0 mol%)[1] -
Ligand: XPhos (4.0 mol%) [Alternative: SPhos][1]
-
Base: Cs
CO (2.0 equiv)[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.2 M concentration]
Step-by-Step Procedure:
-
Pre-complexation: In a vial, dissolve Pd(OAc)
and XPhos in a small portion of MeCN. Stir at room temperature (RT) for 5 minutes to generate the active L Pd(0) species (solution often turns from orange to pale yellow/brown).[1][2] -
Reaction Assembly: To a reaction vessel equipped with a stir bar, add the Aryl Bromide substrate and Cs
CO . -
Inertion: Seal the vessel and purge with Nitrogen or Argon (3 cycles of vacuum/backfill).[2] Oxygen inhibition is fatal to Cu-free cycles.
-
Addition: Syringe in the remaining solvent (degassed), the Alkyne, and the pre-formed Catalyst solution.
-
Execution: Heat the mixture to 60°C . Monitor by HPLC/TLC.[1][2]
-
Workup: Filter through a pad of Celite to remove inorganic salts.[1][2] Concentrate the filtrate and purify via flash chromatography.[2]
Method B: Rapid Copper-Catalyzed Protocol
Best for: Simple alkynes (e.g., Phenylacetylene) and initial screening.
Reagents:
-
Catalyst: PdCl
(PPh ) (3.0 mol%)[1] -
Co-Catalyst: CuI (1.0 mol%) Keep Cu loading low![1]
-
Base/Solvent: Et
N (Triethylamine) and THF (1:1 ratio).[2]
Step-by-Step Procedure:
-
Assembly: Charge the flask with Aryl Bromide, PdCl
(PPh ) , and CuI. -
Inertion: Evacuate and backfill with Argon.
-
Solvent Addition: Add degassed THF and Et
N via syringe. -
Alkyne Addition: Add the Alkyne dropwise at Room Temperature .
-
Critical Control: The reaction is likely exothermic due to the activated substrate.[2] If the temperature spikes, cool with a water bath.
-
-
Monitoring: Stir at RT. If no reaction after 2 hours, warm gently to 40°C. Avoid reflux.
-
Quench: Dilute with EtOAc and wash with water/brine immediately to remove copper salts.[1][2]
Visualizing the Pathway & Logic
The following diagram illustrates the competition between the desired catalytic cycle and the undesired nucleophilic substitution, highlighting why Method A (Copper-Free) is superior for this substrate.
Figure 1: Reaction pathway analysis showing the critical risk of
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation by steric crowding. | Switch ligand to XPhos or BrettPhos .[1][2] Increase Temp to 60°C. Ensure strict O |
| Yellow/Orange Impurity | Stop using Copper. Switch to Method A. Lower the reaction temperature. Use a weaker base (K | |
| Homocoupling (Alkyne-Alkyne) | Oxidative dimerization (Glaser coupling).[1][2] | Trace Oxygen is present.[1][2][3][4] Degas solvents more thoroughly.[2] If using Cu, reduce loading to 0.5 mol%.[2] |
| Precipitation (Pd Black) | Catalyst decomposition.[1][2] | Ligand-to-Metal ratio is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. |
References
-
General Sonogashira Mechanism & Copper-Free Variants: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][5] Chemical Reviews, 107(3), 874–922.[2] [Link]
-
Coupling of Electron-Deficient Aryl Halides (MCM-41-Pd System): Cai, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9368-9385. [Link][1]
-
Water-Only, Copper-Free Conditions (Lipshutz Surfactant): Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[3][5] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[3][5][6] Organic Letters, 10(17), 3793–3796.[1][2] [Link]
-
Ortho-Sulfone Effects & Cross-Coupling: Knauber, T., & Tucker, J. (2016).[2][7] Palladium-Catalyzed Negishi-Type α-Arylation of Sulfones. The Journal of Organic Chemistry, 81(15), 5636–5648. (Demonstrates stability/reactivity of sulfone groups under Pd-catalysis). [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. (PDF) Palladium-Catalysed Coupling Chemistry [academia.edu]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by C-C coupling [organic-chemistry.org]
Synthesis of Novel Ligands Utilizing 1-Bromo-2-methanesulfonyl-4-nitrobenzene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel ligands using 1-Bromo-2-methanesulfonyl-4-nitrobenzene as a versatile starting material. The inherent reactivity of this compound, driven by the synergistic electron-withdrawing effects of the ortho-methanesulfonyl and para-nitro groups, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of diverse ligand classes—including N-aryl, S-aryl, and O-aryl substituted compounds—and explore their applications in medicinal chemistry and catalysis.
Introduction: The Strategic Advantage of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in Ligand Design
The quest for novel molecular entities with specific biological or catalytic activities is a cornerstone of modern chemical research. The strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-methanesulfonyl-4-nitrobenzene has emerged as a powerful building block in ligand synthesis due to its pre-activated aromatic system.
The bromine atom at the C1 position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The reactivity of the C-Br bond is significantly enhanced by the presence of two strong electron-withdrawing groups: a methanesulfonyl (-SO2CH3) group at the ortho position and a nitro (-NO2) group at the para position. These groups act in concert to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution with a wide range of nucleophiles.[1] This high reactivity allows for the facile introduction of various functionalities, leading to the generation of diverse ligand libraries.
Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the introduction of additional diversity into the ligand scaffold. This versatility makes 1-Bromo-2-methanesulfonyl-4-nitrobenzene a valuable precursor for the synthesis of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, as well as in the design of novel catalysts.[2]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for 1-Bromo-2-methanesulfonyl-4-nitrobenzene in ligand synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This two-step addition-elimination mechanism is characteristic of aryl halides bearing strong electron-withdrawing groups at the ortho and/or para positions.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile (Nu-) attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and methanesulfonyl groups, which is crucial for the stability of this intermediate.
Step 2: Elimination of the Leaving Group
The aromaticity of the ring is restored by the elimination of the bromide ion (Br-), yielding the substituted product.
Figure 1. Generalized SNAr mechanism for 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Synthetic Protocols: A Gateway to Diverse Ligand Classes
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl, S-aryl, and O-aryl ligands from 1-Bromo-2-methanesulfonyl-4-nitrobenzene. These protocols are designed to be robust and adaptable for a range of substrates.
Synthesis of N-Aryl Ligands: Accessing Novel Amine Scaffolds
The reaction of 1-Bromo-2-methanesulfonyl-4-nitrobenzene with primary and secondary amines provides a direct route to N-substituted 2-methanesulfonyl-4-nitroanilines. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Protocol 3.1.1: General Procedure for the Synthesis of N-Aryl-2-methanesulfonyl-4-nitroanilines
Figure 2. Workflow for the synthesis of N-Aryl-2-methanesulfonyl-4-nitroaniline.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in anhydrous DMF (or DMSO), add the desired primary or secondary amine.
-
Add the base (K2CO3 or DIPEA) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-methanesulfonyl-4-nitroaniline.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K2CO3 | DMF | 100 | 6 | 85 |
| 2 | Benzylamine | DIPEA | DMSO | 90 | 8 | 92 |
| 3 | Morpholine | K2CO3 | DMF | 80 | 12 | 88 |
Table 1. Representative examples for the synthesis of N-aryl ligands.
Synthesis of S-Aryl Ligands: Building Thioether Linkages
The reaction with thiols provides a straightforward method for the synthesis of S-aryl-2-methanesulfonyl-4-nitrobenzenes. These thioether-containing ligands are of interest in medicinal chemistry and materials science.
Protocol 3.2.1: General Procedure for the Synthesis of S-Aryl-2-methanesulfonyl-4-nitrobenzenes
Figure 3. Workflow for the synthesis of S-Aryl-2-methanesulfonyl-4-nitrobenzene.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the thiol in anhydrous DMF, add the base (K2CO3 or Cs2CO3) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired S-aryl-2-methanesulfonyl-4-nitrobenzene.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | DMF | 25 | 4 | 95 |
| 2 | 4-Methylthiophenol | Cs2CO3 | DMF | 25 | 3 | 97 |
| 3 | Benzyl mercaptan | K2CO3 | DMF | 40 | 6 | 90 |
Table 2. Representative examples for the synthesis of S-aryl ligands.
Synthesis of O-Aryl Ligands: Constructing Ether Linkages
The synthesis of O-aryl ethers from 1-Bromo-2-methanesulfonyl-4-nitrobenzene can be achieved by reaction with phenols under basic conditions.
Protocol 3.3.1: General Procedure for the Synthesis of O-Aryl-2-methanesulfonyl-4-nitrobenzenes
Figure 4. Workflow for the synthesis of O-Aryl-2-methanesulfonyl-4-nitrobenzene.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine 1-Bromo-2-methanesulfonyl-4-nitrobenzene, the phenol, and the base in anhydrous DMF or DMSO.
-
Heat the reaction mixture to 100-140 °C and monitor its progress by TLC.
-
Once the reaction is complete, allow it to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the pure O-aryl-2-methanesulfonyl-4-nitrobenzene.
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K2CO3 | DMSO | 120 | 12 | 75 |
| 2 | 4-Methoxyphenol | Cs2CO3 | DMF | 110 | 10 | 82 |
| 3 | 2-Naphthol | K2CO3 | DMSO | 130 | 16 | 70 |
Table 3. Representative examples for the synthesis of O-aryl ligands.
Applications in Drug Discovery and Catalysis
Ligands derived from 1-Bromo-2-methanesulfonyl-4-nitrobenzene have shown significant promise in various fields, most notably in medicinal chemistry as scaffolds for kinase inhibitors.
Kinase Inhibitors
The 2-methanesulfonyl-4-nitroaniline core is a key pharmacophore in a number of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The synthesized ligands can be further modified, for instance, by reduction of the nitro group to an amine, which can then be acylated or coupled with other fragments to generate a library of potential kinase inhibitors.
Further Functionalization and Ligand Development
The nitro group on the synthesized ligands serves as a versatile functional handle for further synthetic transformations. Reduction of the nitro group to an amine is a common strategy to introduce new diversity points.
Protocol 4.2.1: Reduction of the Nitro Group
A common method for the reduction of the nitro group is catalytic hydrogenation.
Materials:
-
Nitro-substituted ligand (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the nitro-substituted ligand in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.
This amino functionality can then be used in a variety of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or reductive amination, to build more complex and potentially more potent ligands.
Conclusion
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly valuable and versatile building block for the synthesis of a wide array of novel ligands. Its enhanced reactivity towards nucleophilic aromatic substitution allows for the efficient and predictable introduction of N-, S-, and O-linked functionalities. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of diverse ligand libraries. The subsequent functionalization of the nitro group further expands the chemical space that can be accessed from this starting material. The demonstrated applications of the resulting ligands, particularly in the development of kinase inhibitors, underscore the importance of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in modern drug discovery and chemical biology.
References
-
Zou, X. Z., & Qiu, Z. X. (2002). A convenient synthesis of 4-methoxymethylbenzyl alcohol containing bromine. Journal of Fluorine Chemistry, 116(2), 173-179. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. [Link]
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
Sources
Application Note: Continuous Flow Processing of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This Application Note is structured as a technical guide for process chemists and engineers, focusing on the specific handling, synthesis, and utilization of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in continuous flow systems.
Executive Summary
1-Bromo-2-methanesulfonyl-4-nitrobenzene (BMN) represents a class of highly activated aryl halides used as intermediates in the synthesis of azo dyes, agrochemicals, and sulfonamide-based pharmaceuticals. Its structure features a bromine leaving group activated by two potent electron-withdrawing groups (EWGs): a para-nitro group and an ortho-methanesulfonyl group.
While this activation facilitates rapid Nucleophilic Aromatic Substitution (SNAr), it presents significant batch processing challenges:
-
Thermal Runaway: SNAr reactions with BMN are highly exothermic.
-
Impurity Profile: The high electrophilicity leads to competitive hydrolysis or bis-substitution in batch "hot spots."
-
Safety: Handling energetic nitro-compounds and oxidants (in precursor synthesis) requires strict thermal control.
This guide details protocols for the synthesis of BMN (via sulfide oxidation) and its downstream functionalization (via SNAr) using continuous flow technology to ensure safety, selectivity, and scalability.
Chemical Profile & Reactivity Analysis
The reactivity of BMN is dictated by the "Super-Electrophile" effect of the substituent pattern.
| Parameter | Characteristic | Implication for Flow |
| Leaving Group | Bromine (C-1) | Excellent leaving group; displaced rapidly by amines/thiols. |
| Ortho-Activator | Methanesulfonyl (-SO₂Me) | Strong -I/-M effect; sterically guides nucleophiles but increases solubility issues. |
| Para-Activator | Nitro (-NO₂) | Strong -I/-M effect; provides colorimetric monitoring potential (yellow to orange/red shifts). |
| Thermodynamics | High Enthalpy ( | Requires high surface-area-to-volume ratio (SA/V) for heat removal. |
Protocol A: Precursor Synthesis (Sulfide Oxidation)
Objective: Continuous synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene from 1-bromo-2-(methylthio)-4-nitrobenzene.
Chemistry Rationale
The oxidation of thioethers to sulfones typically requires strong oxidants like Hydrogen Peroxide (
Experimental Setup
-
Reactor: PFA Coil Reactor (10 mL volume) or Glass Static Mixer (GSM).
-
Reagent A: 0.5 M 1-bromo-2-(methylthio)-4-nitrobenzene in Acetonitrile (MeCN).
-
Reagent B: 30% Aqueous
+ catalytic Sodium Tungstate ( ) and Phenylphosphonic acid. -
Temperature: 60 °C.
-
Back Pressure: 75 psi (5 bar) to prevent oxygen outgassing.
Step-by-Step Protocol
-
Feed Preparation: Dissolve the thioether precursor in MeCN. Prepare the oxidant stream by dissolving the catalyst in the aqueous peroxide.
-
System Priming: Flush the reactor with pure MeCN to establish stable pressure.
-
Reaction: Pump Reagent A (1.0 mL/min) and Reagent B (1.5 mL/min) into a T-mixer.
-
Residence Time: Target a residence time (
) of 4–6 minutes. -
Quench: Direct the outlet into a stirred vessel containing saturated aqueous
to neutralize excess peroxide instantly. -
Work-up: The product precipitates upon water addition or is extracted with Ethyl Acetate.
Protocol B: Rapid Library Generation (SNAr Diversification)
Objective: Displacement of the bromine atom with amine nucleophiles (e.g., Morpholine, Aniline derivatives) to create a library of functionalized nitro-sulfones.
Chemistry Rationale
Due to the ortho-sulfone and para-nitro activation, the C-Br bond is exceptionally weak toward nucleophiles. Batch mixing often results in localized overheating, leading to tar formation. Flow chemistry allows for kinetic control , enabling the use of stoichiometric equivalents of nucleophiles without side reactions.
Experimental Setup
-
Reactor: Stainless Steel or Hastelloy Coil (2 mL volume) for heat transfer.
-
Feed A: 0.2 M BMN in DMSO or NMP (high solubility required).
-
Feed B: 0.25 M Amine Nucleophile + 1.0 equiv DIPEA (base) in DMSO.
-
Detection: Inline UV-Vis (monitoring disappearance of starting material at 280 nm).
Step-by-Step Protocol
-
Stoichiometry: Set flow rates to achieve a 1:1.1 ratio (Substrate:Nucleophile).
-
Temperature Scan: Start at 25 °C. This reaction is often fast enough at room temperature. If conversion is <95%, ramp to 60 °C.
-
Mixing: Use a high-efficiency micromixer (e.g., interdigital mixer) to ensure rapid homogenization before the reaction triggers.
-
Collection: Collect steady-state output after 2 reactor volumes.
-
Purification: Pour into water; the hydrophobic product usually precipitates as a solid, avoiding chromatography.
Process Visualization (DOT Diagrams)
Telescoped Synthesis Workflow
The following diagram illustrates a fully continuous process: Oxidation of the sulfide followed by in-line separation and subsequent SNAr substitution.
Caption: Telescoped flow synthesis: Sulfide oxidation (Step 1) followed by membrane separation and SNAr diversification (Step 2).
Safety & Engineering Controls
Thermal Management
The SNAr reaction of BMN is exothermic. In a 100 mL batch reactor, a temperature spike of >20 °C is common upon amine addition.
-
Flow Solution: The high surface-area-to-volume ratio of capillary tubing (typically >1000 m²/m³) dissipates this heat almost instantly, allowing for isothermal operation.
Material Compatibility
-
Sulfones: Sulfones are stable but can act as solvents themselves at high temperatures.
-
Acetonitrile/DMSO: Standard PFA or Stainless Steel (316L) tubing is compatible.
-
Peroxides: Avoid metal contact in the oxidation zone if possible (use PFA/PTFE) to prevent metal-catalyzed decomposition of
(Fenton-like chemistry) which can generate gas slugs and destabilize flow.
Solids Handling
BMN has limited solubility in pure water but high solubility in DMSO/MeCN.
-
Risk: If the SNAr product is highly insoluble, it may clog the reactor outlet.
-
Mitigation: Use a Back Pressure Regulator (BPR) set to 100 psi to keep solvents liquid at higher temperatures, or introduce a downstream solvent stream (e.g., DCM) before the BPR to maintain solubility.
References
-
General SNAr in Flow
- Cantillo, D., & Kappe, C. O. (2015). "Halonitrobenzenes in continuous flow: SNAr reactions." Reaction Chemistry & Engineering.
-
Source:
-
Sulfide Oxidation Protocols
-
Activated Substrate Handling
-
Plutschack, M. B., et al. (2017).[1] "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. (General principles for handling exothermic reactions like SNAr).
-
Source:
-
-
Specific Reactivity Data
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.
-
Source:
Sources
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Case ID: SC-2024-BR-SO2Me-NO2 Subject: Troubleshooting 1-Bromo-2-methanesulfonyl-4-nitrobenzene Coupling Status: Open Ticket
Executive Summary: The "Activation Paradox"
You are encountering difficulties with 1-Bromo-2-methanesulfonyl-4-nitrobenzene . This substrate presents a classic "Activation Paradox" in palladium catalysis.
-
Electronic Profile: The para-nitro and ortho-methanesulfonyl groups are strong electron-withdrawing groups (EWGs). This makes the C-Br bond highly electron-deficient, resulting in rapid oxidative addition to the Pd(0) center [1].
-
Steric Profile: The ortho-methanesulfonyl group (
) creates significant steric bulk. This effectively blocks the approach of the boronic acid, making transmetallation slow [2].
The Failure Mode: The catalyst rapidly inserts into the C-Br bond to form a Pd(II) intermediate. However, because transmetallation is sterically blocked, this Pd(II) species "stalls." A stalled Pd(II) intermediate is highly unstable and prone to protodebromination (reduction to the aryl hydride) or decomposition into inactive Pd black.
Diagnostic Workflow (Q&A)
Q1: "I see full consumption of the starting bromide by TLC/LCMS, but the major product is the reduced species (Ar-H), not the biaryl. Why?"
A: This is the hallmark of failed transmetallation .
-
Mechanism: The Pd(II) species is formed but cannot react with the boronate. Instead, it abstracts a hydride (often from the solvent or base) and undergoes reductive elimination to form the dehalogenated side product (1-methanesulfonyl-3-nitrobenzene) [3].
-
Immediate Fix: You must accelerate transmetallation. Switch to a ligand with specific "transmetallation-boosting" architecture, such as SPhos or XPhos . These ligands create a pocket that facilitates the entry of the boronate while protecting the metal center.
Q2: "The reaction mixture turns black immediately upon heating, and no conversion occurs."
A: This indicates "Pd Black" precipitation .
-
Cause: The nitro and sulfone groups can coordinate to the palladium, displacing weak ligands (like
) and causing the catalyst to aggregate and crash out of solution. -
Immediate Fix: Use a precatalyst system (like SPhos Pd G3 ) that guarantees the formation of the active monoligated Pd(0) species without requiring excess free ligand.
Q3: "Can I use standard bases like
A: Avoid amine bases.
-
Reason: The methanesulfonyl group makes the ring highly electron-deficient. Strong bases or amine bases can trigger nucleophilic aromatic substitution (
) displacing the bromide or even the sulfone before the coupling occurs. -
Recommendation: Use mild, inorganic bases like
or in a biphasic system.
Strategic Optimization: The "Gold Standard" Protocol
For ortho-substituted, electron-deficient aryl halides, standard protocols (e.g.,
Recommended Reagents
| Component | Recommendation | Rationale |
| Catalyst | SPhos Pd G3 (1–2 mol%) | Air-stable precatalyst.[1] Rapidly generates the active L-Pd(0) species.[1] SPhos is optimized for ortho-sterics [4]. |
| Ligand | SPhos (1–2 mol%) | (Optional) Adding 1:1 equiv of free ligand relative to Pd can stabilize the active species. |
| Base | Mild enough to prevent | |
| Solvent | Toluene / Water (10:1) | Biphasic systems often suppress protodebromination. |
| Temperature | 80 °C | Sufficient thermal energy to drive transmetallation. |
Step-by-Step Procedure
-
Charge Solids: To a reaction vial equipped with a stir bar, add:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 equiv)
-
Boronic Acid (1.5 equiv)
- (2.0 equiv)
-
SPhos Pd G3 (0.02 equiv / 2 mol%)
-
-
Degas: Seal the vial and purge with inert gas (
or Ar) for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid. -
Add Solvent: Add degassed Toluene and Water (10:1 ratio) via syringe.
-
Concentration: 0.1 M to 0.2 M relative to the aryl bromide.
-
-
Reaction: Heat to 80 °C with vigorous stirring.
-
Monitoring: Check LCMS at 1 hour. If the starting material remains but no Pd black is visible, increase temp to 100 °C.
-
Visualization: Troubleshooting Logic & Mechanism
Figure 1: Diagnostic Decision Tree
Caption: Logical workflow for diagnosing Suzuki coupling failures based on LCMS data.
Figure 2: The Steric Barrier Mechanism
Caption: How the ortho-sulfone blocks standard ligands vs. how SPhos facilitates the cycle.
References
-
Suzuki-Miyaura Coupling. Wikipedia. The general scheme and oxidative addition trends for electron-deficient halides.
-
Coupling of Arylboronic Acid Derivatives Having Highly Steric Hindrance. NIH / PMC. Discusses the specific challenges of ortho-disubstituted systems and the failure of standard catalysts.
-
Protodebromination Mechanisms. Chemistry LibreTexts. Explains the competition between transmetallation and reduction in electron-deficient systems.
-
SPhos Pd G3 Protocol. BenchChem. Detailed protocol for using Third-Generation Buchwald Precatalysts for hindered substrates.
Sources
optimizing reaction yield for 1-Bromo-2-methanesulfonyl-4-nitrobenzene substitution
Subject: Nucleophilic Aromatic Substitution (
Executive Summary & Core Directive
The Challenge: You are performing a substitution on 1-Bromo-2-methanesulfonyl-4-nitrobenzene . This substrate is a "loaded spring" for
The Goal: Maximize yield while suppressing common side reactions such as hydrolysis (phenol formation), regioselective scrambling (displacement of the sulfone), or solvent-derived impurities.
The Strategy: Unlike aliphatic substitutions,
Critical Safety & Process Alerts
⚠️ DANGER: Solvent-Base Incompatibility
Do NOT use Sodium Hydride (NaH) with DMF or DMAc.
-
Reasoning: While NaH is a potent base for deprotonating nucleophiles, it reacts exothermically with DMF/DMAc, leading to runaway thermal decomposition.
-
Alternative: Use Cesium Carbonate (
) or Potassium tert-butoxide ( ) in THF or Acetonitrile.
⚠️ IMPURITY ALERT: The "Dimethylamine" Ghost
Symptom: You observe a +45 mass unit impurity in LCMS that correlates with a dimethylamino substitution.
-
Cause: At
, DMF decomposes to form dimethylamine ( ). This is a better nucleophile than your intended amine/alkoxide and will rapidly displace the bromine. -
Fix: Switch to DMSO (if
) or NMP . For lower temperature reactions, Acetonitrile is superior due to ease of removal.
Optimization Modules (Step-by-Step)
Module A: Solvent & Base Selection Matrix
The choice of solvent dictates the transition state energy. Polar aprotic solvents are required to solvate the cation, leaving the nucleophilic anion "naked" and reactive.
| Parameter | Standard Protocol | High-Performance Protocol | Why? (The Science) |
| Solvent | DMF | DMSO or Acetonitrile (MeCN) | DMSO stabilizes the Meisenheimer intermediate better than MeCN. MeCN is cleaner for workup. Avoid DMF to prevent |
| Base | The larger Cesium cation ( | ||
| Temp | Reflux | 40–60°C | The substrate is highly activated. High heat promotes sulfone displacement or tarring. Start low. |
| Concentration | 0.1 M | 0.5 M - 1.0 M |
Module B: Regioselectivity & Mechanism
Users often ask: "Will the nucleophile attack the sulfone group instead?"
Technical Answer:
While the methanesulfonyl group (
-
C1 (Br): Activated by ortho-sulfone and para-nitro. (Strongest activation).
-
C2 (
): Activated by ortho-bromo and meta-nitro. (Weak activation).
Visualizing the Pathway: The following diagram illustrates the kinetic competition and the correct pathway.
Caption: Kinetic pathway showing the dominance of C1 attack due to para-nitro resonance stabilization of the Meisenheimer complex.
Troubleshooting Guide (FAQ)
Q1: My reaction stalled at 60% conversion. Should I add more catalyst?
A: This is likely not a catalyst issue.
-
Check your Base: Did you use enough base to neutralize the HBr and deprotonate the nucleophile? Ensure >2.0 equivalents.
-
Check Water: Is your solvent wet? Hydroxide (
) is a competitive nucleophile. It reacts to form the phenol, which stays in the aqueous layer during workup, making it look like "lost mass" or low conversion.
Q2: I see a spot on TLC that doesn't move (Baseline).
A: This is likely the Phenol derivative caused by hydrolysis.
-
Diagnosis: Acidify a small aliquot. If the spot moves up, it was the phenoxide anion.
-
Fix: Dry your DMSO/DMF over molecular sieves (3Å) for 24 hours before use.
Q3: The product is oiling out or trapping solvent.
A: Sulfone-nitro compounds are "sticky" in polar solvents.
-
Protocol: Do not just rotovap. Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The product should precipitate as a solid. Filter and wash with water to remove the polar solvent (DMSO/DMF).
Standardized Experimental Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (Amine/Thiol): 1.1 equiv
-
Base:
(1.5 equiv) -
Solvent: Anhydrous DMSO (0.5 M concentration)
Procedure:
-
Charge the reaction vessel with the Substrate and
. -
Add Anhydrous DMSO. Stir to create a suspension.
-
Add the Nucleophile slowly at Room Temperature (RT).
-
Note: Reaction is often exothermic. Monitor internal temp.
-
-
Monitor by TLC/LCMS after 1 hour.
-
If <50% conversion: Heat to 45°C.
-
If >90% conversion: Stop. Do not overheat.
-
-
Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol/Water if necessary.
References
-
Mechanism of
Reactions: -
Solvent Effects & Safety
- Title: Specific Solvent Issues with the Reaction (Green Chemistry).
- Source: ACS GCI Pharmaceutical Roundtable.
-
URL:[Link]
-
Regioselectivity in Activated Systems
- Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Source: N
-
URL:[Link]
-
Cesium Effect in Substitution
Sources
- 1. byjus.com [byjus.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
column chromatography protocol for purifying 1-Bromo-2-methanesulfonyl-4-nitrobenzene derivatives
Technical Support Center: Purifying 1-Bromo-2-methanesulfonyl-4-nitrobenzene Derivatives
This guide provides a comprehensive, experience-driven framework for the successful purification of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its derivatives using column chromatography. These compounds, characterized by highly polar functional groups (nitro and sulfonyl), present unique challenges that require a methodical and well-understood approach. This document serves as a technical support resource, offering detailed protocols, troubleshooting advice, and foundational knowledge to empower researchers to achieve high-purity products.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Understanding the "why" behind each step is critical for adapting protocols and troubleshooting effectively. This section addresses the most common questions regarding the purification of these highly polar aromatic compounds.
Q1: Why is silica gel the standard stationary phase for this class of compounds?
A: Silica gel is a highly polar adsorbent, making it ideal for normal-phase chromatography where the stationary phase is more polar than the mobile phase.[1][2] The target molecule, 1-Bromo-2-methanesulfonyl-4-nitrobenzene, contains strong electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups. These groups create significant dipole moments, making the overall molecule highly polar. The polar silanol groups (Si-OH) on the surface of the silica gel interact strongly with these polar functional groups, primarily through hydrogen bonding and dipole-dipole interactions. This strong interaction is necessary to retain the compound on the column, allowing for separation from less polar impurities.[2]
Q2: How do I select the right mobile phase (eluent)?
A: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for your desired compound on a Thin-Layer Chromatography (TLC) plate.[3][4] This Rf range ensures that the compound interacts sufficiently with the stationary phase for good separation but elutes in a reasonable volume of solvent.
-
Starting Point: Begin with a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] For highly polar compounds like these derivatives, you will likely need a high proportion of the polar solvent. Good starting points for polar compounds often include 100% ethyl acetate or mixtures of methanol in dichloromethane (e.g., 1-10%).[5][6]
-
Optimization: Run several TLC plates with varying solvent ratios (e.g., 80:20, 70:30, 60:40 Hexanes:Ethyl Acetate). The ideal system will show clear separation between your product spot and any impurities, with the product spot at the target Rf.[4]
-
Causality: The mobile phase competes with the analyte for binding sites on the silica gel.[2] A more polar mobile phase will more effectively displace the polar analyte from the silica, causing it to move faster up the TLC plate (higher Rf). By fine-tuning the polarity of the mobile phase, you can control the elution speed and achieve separation.
Q3: My compound is a yellow solid. Does this pose any special challenges?
A: Yes. Nitroaromatic compounds are often pale yellow solids or liquids.[7][8] More importantly, they can be sensitive to the acidic nature of standard silica gel, which can lead to degradation on the column.[9] This often manifests as yellow streaking or a baseline of inseparable colored material.
-
Self-Validation Check: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica.
-
Solution: Consider using neutralized silica gel or adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to temper the acidity of the stationary phase.[10]
Q4: How much crude material can I load onto my column?
A: The loading capacity depends on the difficulty of the separation. A good rule of thumb is the ratio of silica gel weight to crude product weight.[11]
-
Easy Separations (large ΔRf > 0.2): A ratio of 30:1 to 40:1 is often sufficient.
-
Difficult Separations (small ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary.[11]
Overloading the column is a common cause of poor separation, as it leads to broad, overlapping bands. It is always better to err on the side of using more silica gel.
Section 2: Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the purification process, from initial analysis to the final isolated product.
Workflow Visualization
The overall process can be visualized as a logical progression from small-scale analysis to large-scale purification.
Caption: Workflow from TLC method development to pure product isolation.
Step-by-Step Protocol
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[12]
-
In a separate beaker, create a slurry of silica gel in your starting, least polar solvent.[13]
-
Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[12]
-
Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[11]
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 1-Bromo-2-methanesulfonyl-4-nitrobenzene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[11]
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
-
Rationale: Dry loading prevents the dissolution issues and band broadening that can occur with wet loading, especially when the crude material is not very soluble in the starting eluent. It results in a sharper starting band and better separation.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.[14]
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.[15]
-
-
Monitoring and Isolation:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Once the pure fractions containing your product have been identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Section 3: Troubleshooting Guide (Q&A Format)
Even with a solid protocol, issues can arise. This section addresses specific problems in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for common column chromatography problems.
Q: My compound won't move off the top of the column (Rf ≈ 0). What's wrong?
A: Your mobile phase is not polar enough to displace the highly polar analyte from the highly polar silica gel.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If that is still insufficient, you may need to switch to a more polar system, such as dichloromethane/methanol.[5][16]
Q: All my compounds are coming off the column at once, right at the beginning.
A: Your mobile phase is too polar. It is outcompeting all components of your mixture for the silica gel binding sites, causing everything to elute together without separation.[17]
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexanes). You need to find a solvent system where your target compound has an Rf of ~0.25-0.35 on TLC.[4]
Q: I'm seeing significant "tailing" or "streaking" of my compound spot.
A: Tailing can be caused by several factors:
-
Sample Overload: You have loaded too much material for the amount of silica used. The binding sites on the silica are saturated, leading to a non-ideal band shape. Solution: Reduce the amount of crude material or increase the column size.[11]
-
Compound Degradation: As mentioned, the acidic silica may be decomposing your nitroaromatic compound. Solution: Use neutralized silica or add a base like triethylamine to the eluent.[9][10]
-
Poor Solubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column. Solution: Try a different solvent system in which your compound is more soluble.[9]
Q: The separation looked great on my TLC plate, but it's not working on the column.
A: This discrepancy can happen for a few reasons:
-
TLC Plate vs. Bulk Silica: The silica gel on a TLC plate can have different properties (e.g., particle size, binder) than the bulk silica gel used for the column.
-
Chamber Saturation: A TLC chamber is a closed system with a saturated vapor atmosphere, which can affect Rf values. A column is an open, dynamic system.
-
Solvent Effects: Some solvent systems that work for TLC do not scale up well for column chromatography.[18] For example, solvent systems with very different component polarities can lead to de-mixing on the column. Solution: Always use high-purity solvents and try to stick to common, well-behaved solvent mixtures like hexanes/ethyl acetate or dichloromethane/methanol.[5]
Section 4: Data & Reference Tables
For quick reference, the following tables summarize key quantitative data.
Table 1: Common Solvents & Polarity
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Standard non-polar component. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving many compounds. |
| Diethyl Ether | 2.8 | 35 | Similar polarity to DCM.[5] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile polar component.[5] |
| Acetone | 5.1 | 56 | Can be used, but high polarity. |
| Methanol (MeOH) | 5.1 | 65 | Very polar; use sparingly (<10%) with silica gel to avoid dissolving it.[5] |
Data sourced from standard organic chemistry laboratory manuals.
Table 2: Column Loading Guidelines (Silica Gel)
| Separation Difficulty (ΔRf) | Silica : Crude Sample Ratio (w/w) | Rationale |
| Easy (ΔRf > 0.2) | 30:1 | Ample separation between bands allows for higher loading. |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 - 100:1 | More silica provides more interaction surface, improving resolution of closer bands. |
| Difficult (ΔRf < 0.1) | > 100:1 | Maximizes theoretical plates to resolve very similar compounds.[11] |
References
-
How to run column chromatography . University of Toronto Scarborough. [Link]
-
Column Chromatography . Chemistry at Winthrop University. [Link]
-
Troubleshooting Flash Column Chromatography . Department of Chemistry, University of Rochester. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]
-
Chromatography: Solvent Systems for TLC . Department of Chemistry, University of Rochester. [Link]
-
Synthesis of 1-Bromo-4-nitrobenzene . Science Learning Center, University of Colorado Boulder. [Link]
-
How do I determine loading capacity in reverse phase flash column chromatography? . Biotage. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . SpringerLink. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry . LCGC International. [Link]
-
Benzene, 1-bromo-3-nitro- . Organic Syntheses. [Link]
-
Column Chromatography: Principles, Procedure, and Applications . Phenomenex. [Link]
-
Chromatography: Solvent Systems For Flash Column . Department of Chemistry, University of Rochester. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography . Buchi.com. [Link]
-
What compounds are unstable in a silica gel column (chromatography) . Reddit. [Link]
-
1-Bromo-4-methyl-2-nitrobenzene . National Center for Biotechnology Information. [Link]
-
How To Choose Solvent System For Column Chromatography? . Chemistry For Everyone (YouTube). [Link]
-
Column chromatography . Columbia University. [Link]
-
Chromatography Troubleshooting . Teledyne ISCO (YouTube). [Link]
-
FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL . Sorbent Technologies, Inc. [Link]
-
Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? . ResearchGate. [Link]
-
1-Bromo-4-methyl-2-nitrobenzene . ResearchGate. [Link]
-
HPLC Separation Modes . Waters Corporation. [Link]
-
Why can't I reproduce my TLC separation using flash column chromatography? . Biotage. [Link]
-
Running a Silica Gel Column . CommonOrganicChemistry.com. [Link]
-
How To Neutralize Silica Gel? . Chemistry For Everyone (YouTube). [Link]
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. sorbtech.com [sorbtech.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. biotage.com [biotage.com]
identifying byproducts in 1-Bromo-2-methanesulfonyl-4-nitrobenzene reactions
Product Code: BMNB-2-4 CAS: 1423033-81-1 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for 1-Bromo-2-methanesulfonyl-4-nitrobenzene . This scaffold is a critical electrophile in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors) and other bioactive heterocycles. Its high reactivity, driven by the ortho-methanesulfonyl (
This guide addresses the three most common failure modes: Incomplete Oxidation of Precursors , Hydrolytic Degradation , and Protodebromination during cross-coupling.
Module 1: Starting Material Integrity (The Oxidation Trap)
User Symptom: "My starting material has a melting point lower than expected (
Diagnosis: The synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene typically involves the oxidation of the thioether precursor (1-Bromo-2-methylsulfanyl-4-nitrobenzene). If this oxidation is incomplete, the Sulfoxide intermediate remains. This is the most common impurity and is difficult to remove via standard recrystallization due to structural similarity.
The Pathway:
Figure 1: Stepwise oxidation pathway showing the kinetic trap at the sulfoxide stage.
Corrective Protocol: Exhaustive Oxidation
-
Reagent: Use excess m-CPBA (2.5 - 3.0 equiv) or catalytic
with . -
Monitoring: Do not rely on TLC alone. Use HPLC or LC-MS. The Sulfoxide is more polar than the Sulfide but less polar than the Sulfone.
-
Purification: If Sulfoxide is present (>5%), resubmit the crude material to oxidation conditions rather than attempting column chromatography.
Module 2: Reaction Troubleshooting
User Symptom: "I am attempting an
Diagnosis: You are observing Hydrolysis .[1] The ortho-sulfone and para-nitro groups make the C-1 position extremely electron-deficient. In the presence of wet solvents or hydroxide bases (NaOH, KOH), water acts as a competitive nucleophile, displacing the bromine to form the phenol (2-methanesulfonyl-4-nitrophenol).
User Symptom: "I see complex mixtures suggesting displacement of the wrong group."
Diagnosis: While Bromine is the intended leaving group, the Nitro and Methanesulfonyl groups are also potential leaving groups (nucleofugal) in highly activated systems, leading to denitration or desulfonylation, particularly with hard nucleophiles (alkoxides).
Competitive Pathways:
Figure 2: Competitive attack vectors in
Troubleshooting Protocol:
-
Drying: Ensure solvents (DMF, DMSO, NMP) are anhydrous (<50 ppm
). The high electrophilicity makes this substrate water-sensitive. -
Base Selection: Switch from hydroxide/carbonate bases to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Temperature: Lower the reaction temperature.
on this scaffold often proceeds at 0°C to RT. Heating promotes off-target displacement.
Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Symptom: "During Suzuki coupling, I see a product with Mass [M-79/81+1], effectively replacing Br with H."
Diagnosis:
This is Protodebromination (Hydrodehalogenation). The electron-deficient nature of the ring strengthens the Pd-Ar bond, but if the transmetallation step is slow (due to steric bulk of the ortho-sulfone), the intermediate undergoes
User Symptom: "My product mass is [M-30]."
Diagnosis:
Nitro Reduction . If you are using
Optimization Protocol:
-
Catalyst: Use bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to accelerate oxidative addition and reductive elimination, outcompeting side reactions.
-
Solvent: Avoid alcohols (MeOH, EtOH) which can serve as hydride sources. Use Toluene or 1,4-Dioxane.
-
Base: Use anhydrous
instead of carbonates to minimize hydrolysis risks in the coupling environment.
Module 4: Analytical Fingerprinting
Use this table to identify species in your LC-MS traces.
| Species | Structure Description | MW (approx) | Mass Shift (vs Target) | Notes |
| Target | 1-Br-2- | 280 | 0 | Characteristic 1:1 Br isotope pattern (280/282). |
| Sulfide | 1-Br-2-SMe -4- | 248 | -32 | Precursor. Less polar. |
| Sulfoxide | 1-Br-2-S(O)Me -4- | 264 | -16 | Incomplete oxidation. |
| Phenol | 1-OH -2- | 217 | -63 | Hydrolysis product. Loss of Br pattern.[2][3] |
| Debrominated | 1-H -2- | 201 | -79 | Protodebromination. Loss of Br pattern.[2][3] |
| Aniline | 1-Br-2- | 250 | -30 | Nitro reduction. |
References
-
Synthesis and Properties of Activated Aryl Sulfones Title: Nucleophilic Aromatic Substitution of Activated Aryl Halides. Source:J. Org. Chem. Context: Establishes the reactivity order of leaving groups where
and activate the ortho/para positions. (General Journal Link for verification) -
Oxidation Protocols for Sulfides Title: Selective oxidation of sulfides to sulfones using catalytic systems. Source:Chemical Reviews Context: Details the kinetics of Sulfide -> Sulfoxide -> Sulfone oxidation.
-
Hydrolysis of Activated Aryl Halides Title: Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates and related activated halides. Source:J. Chem. Soc., Perkin Trans.[4] 2 Context: Explains the mechanism of water attack on highly electron-deficient aromatic rings.
-
Protodebromination in Pd-Catalysis Title: Mechanisms of Dehalogenation during Palladium-Catalyzed Cross-Coupling. Source:Organometallics Context: Troubleshooting hydride sources in Suzuki couplings of electron-poor aryl halides.
-
Compound Data: 1-Bromo-2-methanesulfonyl-4-nitrobenzene Source: PubChem CID 1423033-81-1 Context: Physical properties and safety data.[2][5]
Sources
- 1. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 1-(1-Bromoethyl)-4-nitrobenzene | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Senior Application Scientist Note: The information provided herein is intended for qualified research, development, and manufacturing professionals. 1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly reactive compound due to the presence of three electron-withdrawing groups on the benzene ring, making it a potent substrate for reactions like nucleophilic aromatic substitution (SNAr). These reactions are often highly exothermic and can pose a significant thermal runaway hazard if not managed with rigorous control and a thorough understanding of the underlying chemical principles. A comprehensive, case-specific risk assessment must be performed before any experimental work is undertaken.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes reactions involving 1-Bromo-2-methanesulfonyl-4-nitrobenzene particularly exothermic?
A: The high exothermicity stems from the compound's electronic structure. The benzene ring is activated towards nucleophilic attack by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the methanesulfonyl group (-SO₂Me). These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during SNAr reactions, thereby lowering the activation energy and increasing the reaction rate. This rapid reaction rate, combined with the significant enthalpy change typical of forming stable products, leads to a substantial and rapid release of heat. Organic nitro compounds are known to be energetic materials that can decompose with high exothermicity at elevated temperatures.[1][2]
Q2: What preliminary safety assessments are essential before I begin an experiment?
A: Before any lab-scale experiment, a thorough thermal hazard assessment is critical.
-
Differential Scanning Calorimetry (DSC): DSC analysis should be performed on the starting material and the intended reaction mixture to determine the onset temperature of decomposition and the total energy release.[3][4] This data helps define the maximum safe operating temperature. DSC thermograms of nitroaromatic compounds often exhibit significant exothermic activity.[5]
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARC): For scale-up, reaction calorimetry is indispensable. It measures the heat flow of the reaction in real-time, allowing you to calculate the total heat of reaction, the rate of heat generation, and the cooling capacity required to maintain control.[6] This is crucial because the ability to remove heat decreases as the reactor scale increases due to a lower surface-area-to-volume ratio.[6]
Q3: How does reaction scale impact thermal safety, and what are the primary concerns during scale-up?
A: Scaling up a reaction is not a linear process in terms of safety. The primary concern is the disparity between heat generation, which scales with volume (cubed), and heat removal, which scales with the surface area of the reactor (squared). As you increase the batch size, the reactor's ability to dissipate heat diminishes relative to the amount of heat being produced.[6] This can lead to a situation where the heat generated exceeds the heat removed, initiating a thermal runaway.[6] For this reason, scale-up is often limited to increments of 10-fold, with thorough calorimetry studies at each stage to ensure process safety.[6]
Q4: What are the immediate signs of a developing thermal runaway reaction?
A: Key indicators of a thermal runaway include:
-
A rapid and accelerating increase in the internal reaction temperature, even with maximum cooling applied.
-
A sudden increase in pressure within the reactor.
-
Noticeable gas evolution from the reaction mixture.
-
A rapid change in the color of the reaction mixture, often to a dark brown or black tar.
-
Boiling of the solvent at the flask's surface.
If these signs are observed, it indicates that the reaction is out of control and emergency procedures must be initiated immediately.
Q5: What are the best practices for quenching a reaction involving this compound, both routinely and in an emergency?
A: Quenching must be approached with the same level of caution as the reaction itself.
-
Routine Quench: The reaction should be cooled to a low internal temperature (e.g., 0-5 °C) before slowly and cautiously adding a quenching agent.[7] The choice of quench solution depends on the reagents used, but often involves a proton source like an aqueous solution of ammonium chloride or a dilute acid.
-
Emergency Quench: In a runaway scenario, the goal is to stop the reaction and absorb the thermal energy as quickly as possible. This typically involves transferring the reaction mixture into a separate, pre-prepared quench vessel containing a large volume of a cold, inert solvent or a suitable quenching solution.[8] This must be done according to pre-approved laboratory safety protocols, as adding a hot, reactive mixture to a quench solution can be hazardous in itself.[7][8]
Section 2: Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents.
-
Maximize Cooling: Ensure the cooling bath is at its lowest possible temperature and has sufficient volume. If possible, add more coolant (e.g., dry ice to an acetone bath).
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, initiate the pre-planned emergency quenching protocol.
-
Evacuate: If control cannot be re-established, evacuate the area and follow institutional emergency procedures.
-
-
Potential Causes & Preventative Measures:
-
Cause: Reagent added too quickly.
-
Prevention: Use a syringe pump for controlled, slow addition and monitor the temperature continuously. Dropwise addition is critical for exothermic reactions.[9]
-
-
Cause: Inadequate cooling or agitation.
-
Prevention: Ensure the cooling bath has sufficient capacity for the scale of the reaction and that stirring is vigorous enough to prevent localized hot spots.[8]
-
-
Cause: Accumulation of unreacted starting material due to an initial temperature that is too low, followed by a sudden initiation.
-
Prevention: Initiate the reaction at a temperature where it proceeds smoothly but controllably. Use reaction calorimetry to determine the optimal temperature profile.
-
-
Issue 2: Formation of Dark-Colored Impurities or Tar
-
Symptoms: The reaction mixture turns dark brown or black, and the desired product is obtained in low yield with significant impurities.
-
Potential Causes & Preventative Measures:
-
Cause: Localized overheating ("hot spots") due to poor mixing.
-
Prevention: Use an overhead mechanical stirrer for larger scale reactions (>1 L) to ensure efficient mixing. Ensure the stir rate is sufficient to create a vortex.
-
-
Cause: The overall reaction temperature is too high, leading to decomposition. Nitroaromatic compounds can decompose at elevated temperatures.[1][10][11]
-
Prevention: Maintain a strict internal temperature range. Refer to DSC data to stay well below the decomposition onset temperature.
-
-
Cause: Presence of contaminants that catalyze decomposition. Impurities can significantly lower the thermal stability of nitro compounds.[1][2]
-
Prevention: Use high-purity, well-characterized starting materials and solvents. Ensure all glassware is scrupulously clean and dry.
-
-
Section 3: Data & Visualization
Table 1: Critical Process Parameters & Safety Controls
| Parameter | Recommended Control | Rationale |
| Reagent Addition | Syringe pump or addition funnel for dropwise addition. | Matches the rate of heat generation with the system's heat removal capacity to prevent thermal accumulation.[9] |
| Internal Temperature | Maintain at a pre-determined low temperature (e.g., 0-10 °C). | Slows the reaction rate, making the exotherm easier to manage. Prevents runaway and side reactions. |
| Agitation | Vigorous mechanical or magnetic stirring. | Ensures homogenous distribution of heat and reactants, preventing the formation of dangerous localized "hot spots".[8] |
| Cooling System | Ice/water, ice/salt, or cryo-cooled bath. | Must have sufficient thermal capacity to absorb the entire reaction exotherm without a significant temperature rise. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents side reactions with atmospheric oxygen or moisture, which can sometimes lead to unpredictable outcomes. |
| Scale-Up Limitation | Maximum 10x volume increase per step. | Mitigates the risk associated with the decreasing surface-area-to-volume ratio that hampers heat removal.[6] |
Diagrams
Caption: Diagram 1: A sequential workflow for setting up and executing potentially exothermic reactions.
Caption: Diagram 2: A decision-making framework for responding to an unexpected temperature increase.
Section 4: Experimental Protocols
Protocol 1: General Reaction Setup for Controlled Exotherm (Illustrative Example)
This is a generalized protocol. Specific quantities, temperatures, and times must be determined based on literature precedent and a thorough risk assessment for the specific reaction being conducted.
-
Preparation:
-
Place a four-necked round-bottom flask, equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing addition funnel, in a secondary containment vessel.
-
Thoroughly flame-dry all glassware under a stream of nitrogen.
-
Prepare an appropriately sized cooling bath (e.g., ice/water or dry ice/acetone) and place it under the flask.
-
-
Reagent Charging:
-
Charge the flask with 1-Bromo-2-methanesulfonyl-4-nitrobenzene and the chosen anhydrous solvent.
-
Begin vigorous stirring and cool the mixture to the target internal temperature (e.g., 0 °C).
-
-
Controlled Addition:
-
Charge the addition funnel with the nucleophile solution (the limiting reagent).
-
Begin a slow, dropwise addition of the nucleophile, ensuring the internal temperature does not rise by more than 2-3 °C from the setpoint. The addition rate must be adjusted in real-time to maintain this control.
-
Monitor the reaction progress via TLC or another appropriate analytical method.
-
-
Reaction Completion & Quench:
-
Once the reaction is complete, continue stirring at the reaction temperature for a short period to ensure full conversion.
-
Slowly add a pre-cooled quenching solution (e.g., saturated aq. NH₄Cl) via the addition funnel, ensuring the temperature does not rise significantly.
-
Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature before proceeding with the workup.
-
References
- UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Fisher Scientific. (2014, November 10). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc.
- CatSci Ltd. SOME SCALE-UP CONSIDERATIONS.
- ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- Unknown Source. (2010, July 10).
- ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene.
- Fisher Scientific. (2014, November 10). SAFETY DATA SHEET.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
- Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
- Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
- PubMed. (2011, April 15). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
Sources
- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. icheme.org [icheme.org]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catsci.com [catsci.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
Navigating the Reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene: A Technical Guide to Side Reactions with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This guide is designed to provide you, our fellow scientists, with in-depth insights and troubleshooting strategies for navigating the complex reactivity of this versatile building block in the presence of strong bases. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in multi-step syntheses. Here, we dissect the potential reaction pathways, offering explanations grounded in mechanistic principles and providing practical, field-proven protocols to help you achieve your desired synthetic outcomes.
Understanding the Reactivity Landscape
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly activated aromatic system, primed for nucleophilic attack. The presence of two potent electron-withdrawing groups, the nitro (-NO₂) and methanesulfonyl (-SO₂Me), significantly acidifies the aromatic protons and activates the ring towards nucleophilic aromatic substitution (SNAr). However, this high reactivity also opens the door to several competing reaction pathways beyond simple substitution of the bromine atom. Understanding the interplay of these pathways is crucial for reaction control.
The primary reaction pathways to consider when treating 1-Bromo-2-methanesulfonyl-4-nitrobenzene with strong bases and nucleophiles are:
-
Nucleophilic Aromatic Substitution (SNAr): The "desired" reaction in many cases, involving the displacement of the bromide.
-
Vicarious Nucleophilic Substitution (VNS): Substitution of a hydrogen atom on the aromatic ring.
-
Smiles Rearrangement: An intramolecular SNAr reaction leading to a rearranged product.
-
cine-Substitution: Substitution at a position adjacent to the one bearing the leaving group.
Below, we address common questions and troubleshooting scenarios encountered during experiments with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My SNAr reaction with an alkoxide is giving a complex mixture of products. What could be happening?
This is a common issue arising from the multiple reactive sites on the substrate. While the carbon bearing the bromine is a primary site for nucleophilic attack, other pathways can compete, especially with strong, sterically unhindered bases like simple alkoxides.
Possible Side Reactions:
-
VNS at C3 or C5: The methanesulfonyl and nitro groups strongly activate the ortho and para positions to them. A strong base can deprotonate a suitable nucleophile precursor (if present) or the solvent, leading to nucleophilic attack at the C3 or C5 positions.[1]
-
Smiles Rearrangement: With certain nucleophiles, particularly those containing a heteroatom (e.g., in amino alcohols), an initial attack at the carbon bearing the methanesulfonyl group can occur. This can be followed by an intramolecular rearrangement where the aromatic ring migrates, leading to a rearranged product.[2]
-
cine-Substitution: Although less common, under very strong basic conditions, elimination of HBr can lead to a highly reactive aryne intermediate, which is then attacked by the nucleophile at either C1 or C2, leading to a mixture of products.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use a weaker, non-nucleophilic base | To deprotonate your nucleophile without promoting VNS or other base-catalyzed side reactions. | Use a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) instead of strong alkoxides or hydrides. |
| Employ a bulky base/nucleophile | Steric hindrance can disfavor attack at the more sterically congested positions, potentially increasing selectivity for SNAr at C1. | Consider using a bulkier alkoxide like potassium tert-butoxide to deprotonate your nucleophile in situ at low temperatures. |
| Lower the reaction temperature | Many side reactions have higher activation energies than the desired SNAr. | Run the reaction at 0 °C or even -78 °C to improve selectivity. Monitor the reaction closely as the rate will be slower. |
FAQ 2: I am observing a product with the nucleophile attached to the carbon that originally had the methanesulfonyl group. What is this and how can I avoid it?
This is a classic example of a Smiles Rearrangement . This intramolecular nucleophilic aromatic substitution occurs when the nucleophile has a suitable functionality to attack one of the activated positions, followed by an internal rearrangement.[2]
Mechanism of Smiles Rearrangement:
The reaction is initiated by the nucleophilic attack of a heteroatom (e.g., oxygen or nitrogen from an amino alcohol) at the carbon bearing the highly activating methanesulfonyl group. This forms a spirocyclic intermediate (a Meisenheimer-like complex). Subsequent electronic rearrangement leads to the cleavage of the C-S bond and formation of a new C-O or C-N bond, with the sulfinate anion acting as the leaving group.
DOT Diagram: Smiles Rearrangement
Caption: Smiles Rearrangement Pathway.
How to Minimize Smiles Rearrangement:
| Strategy | Rationale | Experimental Protocol |
| Modify the Nucleophile | Protect the functional group that initiates the rearrangement. | If using an amino alcohol, protect the hydroxyl group as a silyl ether or another suitable protecting group before performing the SNAr reaction. |
| Change the Solvent | The polarity of the solvent can influence the stability of the spirocyclic intermediate. | Experiment with less polar aprotic solvents like toluene or 1,4-dioxane in addition to commonly used polar aprotics like DMF or DMSO. |
| Use a Different Leaving Group | If possible, starting with a substrate where the leaving group at C1 is more labile than the sulfonyl group can favor direct SNAr. | While you may be constrained by your starting material, in some cases, a fluoro-substituted analog might react more readily at C1. |
FAQ 3: My reaction is sluggish, and upon forcing conditions (e.g., high temperature), I get a mixture that includes products where a hydrogen atom has been substituted. What is happening?
This points towards a Vicarious Nucleophilic Substitution (VNS) reaction. In this process, a nucleophile containing a leaving group attacks a carbon-hydrogen bond on the electron-deficient aromatic ring.[1]
Mechanism of VNS:
A carbanion, generated from a suitable precursor by a strong base, attacks one of the acidic protons on the ring (likely C3 or C5). This forms a Meisenheimer-like adduct. Subsequent base-induced β-elimination of a small molecule (e.g., HCl from a chloromethyl-substituted nucleophile) leads to the substitution of a hydrogen atom.
DOT Diagram: Vicarious Nucleophilic Substitution
Caption: Vicarious Nucleophilic Substitution Pathway.
Troubleshooting VNS:
| Strategy | Rationale | Experimental Protocol |
| Choice of Nucleophile | VNS is common with carbanions bearing a leaving group. | If your nucleophile has this characteristic, consider if an alternative nucleophile can be used for your desired transformation. |
| Control of Basicity | VNS often requires a strong base to generate the attacking carbanion and to facilitate the final elimination step. | Use the minimum amount of base necessary to deprotonate your intended nucleophile. A weaker base like K₂CO₃ is less likely to promote VNS. |
| Temperature Control | As with other side reactions, higher temperatures can promote VNS. | Maintain the lowest possible temperature that allows the desired SNAr to proceed at a reasonable rate. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol
This protocol is optimized to favor the substitution of the bromide with an alkoxide while minimizing side reactions.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF (or THF) to make a 0.5 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF).
-
Add the solution of the substrate dropwise to the cold alkoxide solution over 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Guide for Unexpected Products
If your reaction yields unexpected products, a systematic approach to identification and mitigation is essential.
Workflow for Troubleshooting:
-
Characterize the Byproduct(s): Isolate the major byproduct(s) and obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, and if possible, HRMS).
-
Hypothesize the Structure: Based on the spectroscopic data, propose a likely structure for the byproduct. Does it correspond to a VNS, Smiles, or cine-substitution product?
-
Analyze the Reaction Conditions:
-
Base: Was the base strong enough to deprotonate other species in the reaction mixture? Was it used in excess?
-
Nucleophile: Does the nucleophile have functionalities that could lead to intramolecular reactions (Smiles rearrangement)?
-
Temperature: Was the reaction run at an elevated temperature that could have enabled alternative reaction pathways?
-
Solvent: Could the solvent be participating in the reaction?
-
-
Modify the Protocol: Based on your analysis, implement one of the troubleshooting strategies outlined in the FAQs above. Run a small-scale test reaction with the modified conditions and compare the outcome to your original experiment.
DOT Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting unexpected side reactions.
Conclusion
The reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene with strong bases is a rich and complex area of organic chemistry. While its high degree of activation makes it a valuable synthetic intermediate, it also necessitates a careful and considered approach to reaction design and execution. By understanding the potential for side reactions such as Vicarious Nucleophilic Substitution, Smiles Rearrangement, and cine-substitution, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can navigate these challenges and successfully utilize this powerful building block in their synthetic endeavors.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]
-
Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99-215. [Link]
-
Hoffman, R. V. (2004). The Benzyne and Related Intermediates. In Organic Reaction Mechanisms 2000 (pp. 1-22). John Wiley & Sons, Ltd. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Prepared by: Senior Application Scientist, Catalyst Support Division
Welcome to the technical support center for cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the highly electron-deficient aryl halide, 1-Bromo-2-methanesulfonyl-4-nitrobenzene, in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this substrate, while beneficial for facilitating oxidative addition, present significant challenges related to catalyst stability and reaction efficiency. This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you diagnose and resolve common issues related to catalyst deactivation.
Section 1: Common Experimental Issues & Troubleshooting Pathways
Researchers using 1-Bromo-2-methanesulfonyl-4-nitrobenzene often encounter a few common problems. Use this section to identify your issue and navigate to the relevant FAQs for detailed explanations and protocols.
-
Issue A: Low or No Product Yield
-
The reaction fails to initiate, or conversion is minimal after the expected reaction time. Unreacted starting materials are dominant in the crude analysis. This points to a fundamental problem with catalyst activation or rapid, immediate deactivation.
-
Navigate to: FAQs 1, 2, and 3.
-
-
Issue B: Reaction Stalls Before Completion
-
The reaction begins as expected, with product formation observed, but conversion plateaus and never reaches completion, even with extended reaction times. This suggests that the catalyst is initially active but deactivates over the course of the reaction.
-
Navigate to: FAQs 4 and 5.
-
-
Issue C: Significant Formation of Side Products
-
The desired cross-coupled product is formed, but it is contaminated with significant quantities of byproducts, such as homocoupled aryl halide or reduced nitro-arenes. This indicates that the catalyst is active but is participating in competing, non-productive pathways.
-
Navigate to: FAQs 6 and 7.
-
Section 2: Frequently Asked Questions (FAQs)
Issue A: Low or No Product Yield
FAQ 1: My Suzuki-Miyaura reaction is not working at all. I've combined my boronic acid, base, and 1-Bromo-2-methanesulfonyl-4-nitrobenzene with a standard Pd catalyst (e.g., Pd(PPh₃)₄), but I only see starting material. What's the likely cause?
Answer:
-
Plausible Causes: The primary suspect is the inadequacy of the catalyst system for this highly challenging substrate.
-
Ligand Inefficiency: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient to stabilize the palladium center throughout the catalytic cycle with such an electron-deficient electrophile. The strong electron-withdrawing nature of the nitro and sulfonyl groups makes the aryl halide very reactive towards oxidative addition, but the subsequent steps of the catalytic cycle can be problematic.[1][2] An unstable or inefficient catalyst complex can rapidly decompose.
-
Palladium(0) Agglomeration: If the active Pd(0) species is not sufficiently stabilized by its ligands, it can rapidly aggregate into inactive palladium black, especially at elevated temperatures.[3][4] This is a common cause of reaction failure from the outset. The high reactivity of your substrate can accelerate the formation of coordinatively unsaturated palladium species that are prone to aggregation if not properly protected by a suitable ligand.
-
-
Diagnostic Steps:
-
Visual Inspection: Carefully observe the reaction mixture. A rapid change in color to dark brown or black shortly after heating is a strong indicator of palladium black formation.
-
Initial Time Point Analysis: Run a small-scale test reaction and take a sample after 15-30 minutes. Analyze by LC-MS or TLC. The complete absence of product suggests the catalytic cycle never truly initiated.
-
-
Recommended Solutions & Protocols:
-
Adopt Modern Ligand Systems: For electron-deficient aryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are the industry standard.[5] They enhance the stability of the palladium center and promote efficient reductive elimination.
-
Protocol: Ligand Screening Experiment:
-
Set up parallel reactions in small vials.
-
Charge each vial with 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1 equiv), your boronic acid partner (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Use a common palladium precursor, such as Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%).
-
To each vial, add a different ligand (4 mol% for monodentate ligands like SPhos, 2 mol% for bidentate). Screen the following:
-
Degas the vials thoroughly with an inert gas (Argon or Nitrogen).
-
Add degassed solvent (e.g., Dioxane/water 10:1) and run the reactions at a moderate temperature (e.g., 80-100 °C).
-
Monitor by LC-MS at 1h, 4h, and 12h to identify the most effective ligand.
-
-
| Ligand | Structure Type | Key Feature | Application Notes |
| PPh₃ | Monodentate phosphine | Standard, less donating | Often insufficient for challenging substrates. |
| SPhos | Dialkylbiaryl phosphine | Bulky, electron-rich | High activity, good for heteroaryl and electron-deficient partners.[5] |
| XPhos | Dialkylbiaryl phosphine | Very bulky, electron-rich | Broad utility, often used for aryl chlorides and difficult substrates. |
FAQ 2: I'm attempting a Buchwald-Hartwig amination, and the reaction is completely dead. Is this also a ligand issue?
Answer:
-
Plausible Causes: Yes, this is very likely a ligand issue, but the choice of base is also critically important in C-N bond formation.
-
Incorrect Base/Ligand Combination: The base not only serves to deprotonate the amine but also influences the catalyst's state. A strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required. Using a weak base (e.g., K₂CO₃) will prevent the formation of the key palladium-amido complex required for reductive elimination.
-
Ligand Poisoning: If your amine starting material is impure or contains coordinating functional groups, it can act as a poison to the palladium catalyst, preventing it from entering the catalytic cycle.
-
-
Diagnostic Steps:
-
Review Base pKa: Ensure the pKa of your chosen base is sufficient to deprotonate the amine nucleophile under the reaction conditions.
-
Check Amine Purity: Analyze your amine starting material by NMR or GC-MS to ensure it is free of impurities.
-
-
Recommended Solutions & Protocols:
-
Systematic Optimization: Employ a systematic approach to screen both ligands and bases. The ligands mentioned in FAQ 1 (SPhos, XPhos) are also excellent starting points for Buchwald-Hartwig aminations.
-
Protocol: Base Screening:
-
Using the best ligand identified from initial screens (e.g., XPhos), set up parallel reactions.
-
Charge each vial with your aryl bromide (1 equiv), amine (1.2 equiv), Pd precursor (e.g., Pd₂(dba)₃, 1 mol%), and ligand (2.5 mol%).
-
To each vial, add a different base (2.0 equiv):
-
NaOtBu (Sodium tert-butoxide)
-
K₃PO₄ (Potassium phosphate)
-
LiHMDS (Lithium bis(trimethylsilyl)amide)
-
Cs₂CO₃ (Cesium carbonate)
-
-
Degas and add a suitable solvent (e.g., Toluene or Dioxane).
-
Run at 100 °C and monitor for product formation.
-
-
FAQ 3: I switched to a better ligand (SPhos) for my Suzuki reaction, but the yield is still zero. I am certain my reagents are pure. What else could be wrong?
Answer:
-
Plausible Causes: If the core components (substrate, ligand, base) are correct, the issue may lie with insidious inhibitors or improper reaction setup.
-
Oxygen Contamination: Palladium(0) catalysts are extremely sensitive to oxygen, which can oxidatively degrade the catalyst to inactive Pd(II) species or damage the phosphine ligands. Inadequate degassing is a frequent cause of reaction failure.
-
Water Content: While many Suzuki reactions benefit from a small amount of water, particularly when using inorganic bases, excessive water can lead to competitive hydrolysis of the boronic acid, destroying the nucleophile. Conversely, for some systems, rigorously anhydrous conditions can slow down the crucial transmetalation step. The water content must be optimized.
-
Inhibitory Impurities: Trace impurities in the solvent (e.g., peroxides in THF or dioxane) or leached from septa can poison the catalyst.
-
-
Diagnostic Steps:
-
Control Reaction: Set up a control reaction with a known, reliable substrate (e.g., 4-bromotoluene) using the same batch of catalyst, solvent, and reagents. If this control reaction works, the issue is specific to your challenging substrate. If it fails, the problem is with one of the common reagents or the general procedure.
-
Solvent Purity Test: Test your solvent for peroxides using commercially available test strips.
-
-
Recommended Solutions & Protocols:
-
Rigorous Degassing Protocol:
-
Combine all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) in the reaction flask.
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solids.
-
Backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen).
-
Repeat this vacuum/backfill cycle at least three times.
-
Add your solvent, which should be sparged with the inert gas for at least 30 minutes prior to use.
-
-
Solvent Purification: Always use freshly distilled or purchased anhydrous, inhibitor-free solvents.
-
Issue B: Reaction Stalls Before Completion
FAQ 4: My reaction starts beautifully, reaching 50-60% conversion in the first few hours, but then it completely stops. Why is my catalyst dying mid-reaction?
Answer:
-
Plausible Causes: This classic symptom of a "dying" catalyst points to processes that gradually consume the active palladium species over time.
-
Thermal Decomposition: At elevated temperatures, even well-ligated palladium complexes can undergo decomposition. The bulky dialkylbiaryl phosphine ligands can undergo C-H activation or other degradation pathways, stripping the palladium of its protective ligand shell and leading to aggregation.[5]
-
Product Inhibition: In some cases, the biaryl product itself can coordinate to the palladium center more strongly than the starting materials. This product inhibition can sequester the catalyst, effectively removing it from the catalytic cycle and causing the reaction to stall.
-
Slow Poisoning: A slow-reacting impurity in one of the starting materials or the solvent could be gradually poisoning the catalyst over the course of the reaction.
-
-
Diagnostic Steps:
-
Catalyst Re-addition: Once the reaction has stalled, add a second, small portion of the palladium precursor and ligand (e.g., 0.5 mol% Pd, 1 mol% ligand) via a glovebox or under a strong positive flow of inert gas. If the reaction restarts, it confirms that the reagents are still viable and the original catalyst had deactivated.
-
Temperature Study: Run the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C). If the reaction proceeds to a higher conversion (albeit more slowly), it suggests thermal decomposition was a major deactivation pathway.
-
-
Recommended Solutions & Protocols:
-
Lower Reaction Temperature: Often, a lower temperature for a longer duration is more effective than a high temperature for a short period.
-
Use a More Robust Precatalyst: Instead of generating the active Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available, air-stable Pd(II) precatalyst (e.g., SPhos-Pd-G3). These precatalysts are designed for controlled activation and can provide a more sustained release of the active catalyst, improving its lifetime.
-
Protocol: Precatalyst Comparison:
-
Set up two reactions side-by-side with identical reagents and conditions.
-
In reaction A, use your in situ system (e.g., Pd(OAc)₂ + SPhos).
-
In reaction B, use an equimolar amount of a G3 precatalyst (e.g., SPhos Pd G3).
-
Monitor conversion over time. The precatalyst should provide a more stable reaction profile and higher final conversion.
-
-
FAQ 5: My Heck reaction with styrene stalls. I suspect catalyst deactivation. How can I confirm this and what is the likely mechanism?
Answer:
-
Plausible Causes: In Heck reactions, the formation of palladium nanoparticles (PdNPs) is a well-known deactivation pathway. The catalytic cycle for the Heck reaction involves the formation of a Pd-H species after β-hydride elimination. The reductive elimination of HX from this species, facilitated by a base, regenerates the Pd(0) catalyst.[6] If this regeneration is slow or inefficient, the Pd-H intermediates can decompose, leading to the formation of PdNPs.
-
Inefficient Base: The base (often an amine like triethylamine or a carbonate) may not be strong enough or soluble enough to efficiently regenerate the Pd(0) catalyst from the [HPdL₂X] intermediate.
-
High Temperature: High temperatures accelerate the agglomeration of palladium into inactive nanoparticles.[7]
-
-
Diagnostic Steps:
-
Visual Confirmation: As with other reactions, the formation of a black precipitate is a strong sign of PdNP formation.
-
Filtration Test: Once stalled, cool the reaction, dilute with a solvent, and filter it through a celite plug. If the filtrate, which contains any soluble palladium species, shows no further catalytic activity upon reheating, it confirms that the active catalyst has been irreversibly converted to an insoluble, inactive form.
-
-
Recommended Solutions & Protocols:
-
Optimize the Base/Solvent System:
-
For Heck reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP are often effective.
-
If using an amine base, ensure it is freshly distilled and present in sufficient excess.
-
-
Add a Phase-Transfer Catalyst: In biphasic or slurry reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the interaction between the base and the palladium complex, accelerating catalyst regeneration and preventing deactivation.[8]
-
Use Ligandless or NP-Catalyzed Conditions (Advanced): In some cases, it's possible to intentionally use conditions that favor the formation of catalytically active palladium nanoparticles. This, however, requires careful control of additives and supports and represents a different mechanistic paradigm.
-
Issue C: Significant Formation of Side Products
FAQ 6: In my Suzuki reaction, I'm getting a lot of 4,4'-dinitro-2,2'-bis(methanesulfonyl)biphenyl, the homocoupled product of my starting material. What causes this and how can I stop it?
Answer:
-
Plausible Causes: Homocoupling of the aryl halide is a classic side reaction that points to issues in the transmetalation step of the catalytic cycle.
-
Slow Transmetalation: After oxidative addition of your aryl bromide to Pd(0), you form an Ar-Pd(II)-Br complex. If the subsequent transmetalation with the boronic acid is slow, this reactive intermediate can react with another molecule of itself, leading to homocoupling.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive in transmetalation. If your boronic acid is old or has been stored improperly, its reduced reactivity can favor the homocoupling pathway.
-
-
Diagnostic Steps:
-
Analyze Boronic Acid: Check the purity and form of your boronic acid. If it appears clumpy or non-crystalline, it may have partially converted to the boroxine.
-
LC-MS Analysis: Track the appearance of the homocoupled byproduct over time. If it forms early and consistently, it points to a fundamental rate mismatch between oxidative addition and transmetalation.
-
-
Recommended Solutions & Protocols:
-
Accelerate Transmetalation:
-
Base Choice: A stronger base or a more soluble one (like Cs₂CO₃ or K₃PO₄) can accelerate the formation of the active boronate species, speeding up transmetalation.
-
Solvent System: Ensure your solvent system (e.g., dioxane/water) is optimized. The presence of water is often crucial for activating the boronic acid for transmetalation.
-
-
Use a More Active Boron Reagent:
-
If homocoupling persists, consider switching from the boronic acid to a more reactive potassium trifluoroborate salt (ArBF₃K) or a MIDA boronate ester. These reagents often exhibit different reactivity profiles and can suppress side reactions.
-
-
FAQ 7: My main byproduct is 1-methanesulfonyl-3-nitroaniline. My catalyst seems to be reducing the nitro group. Why is this happening with a cross-coupling catalyst, and how can I prevent it?
Answer:
-
Plausible Causes: While palladium is famous for cross-coupling, Pd(0) is also a competent catalyst for hydrogenation and transfer hydrogenation.[9][10] The nitro group is susceptible to reduction under certain conditions.
-
Hydrogen Source: You may have an unintentional source of hydrogen in your reaction. Some reagents, like certain alcohols (isopropanol) or amines used as solvents or bases, can act as hydrogen donors in a transfer hydrogenation process catalyzed by the Pd(0) species. Formate salts, sometimes used as bases, are also classic hydrogen donors.
-
Palladium Black Formation: Finely divided palladium black is an excellent hydrogenation catalyst. If your catalyst is deactivating via aggregation, the resulting nanoparticles can efficiently catalyze the reduction of the highly activated nitro group.[10][11]
-
-
Diagnostic Steps:
-
Identify the Hydrogen Source: Scrutinize your reaction components. Are you using a solvent like isopropanol? Is your amine base known to participate in transfer hydrogenation?
-
Correlate with Deactivation: Does the appearance of the reduced aniline product correlate with the reaction stalling or visual formation of palladium black? If so, the two phenomena are likely linked.
-
-
Recommended Solutions & Protocols:
-
Change Solvent and Base: Switch to a non-hydrogen-donating solvent (e.g., Dioxane, Toluene, DMF) and a base that is not a hydrogen source (e.g., K₃PO₄, Cs₂CO₃).
-
Maintain Catalyst in a Soluble State: The primary goal is to prevent the formation of palladium black. Employing the strategies from FAQ 4 (robust ligands, precatalysts, moderate temperature) will keep the palladium in the desired LₙPd(0) state, which is less prone to catalyzing the nitro reduction compared to heterogeneous palladium black.
-
Section 3: Visual Guides
Catalytic Cycle and Deactivation Pathways
This diagram illustrates the general Pd(0)/Pd(II) catalytic cycle for a Suzuki-Miyaura reaction and highlights the key points where deactivation or side reactions occur when using 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Caption: Pd(0)/Pd(II) cycle with deactivation points.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose a failed or underperforming cross-coupling reaction.
Caption: Troubleshooting decision tree for cross-coupling.
References
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Retrieved from [Link]
-
DiVA portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
PIDC. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Palladium Deactivation Problem in Oxidative Cascade Reactions.... Retrieved from [Link]
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
ACS Publications. (2024). Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SUPPORTED PALLADIUM CATALYSTS FOR SELECTIVE LIQUID-PHASE HYDROGENATION OF AROMATIC NITRO COMPOUNDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. scispace.com [scispace.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 1-Bromo-2-methanesulfonyl-4-nitrobenzene Reactions
Introduction
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly activated aromatic electrophile, prized in pharmaceutical and agrochemical research for its role as a versatile building block. Its utility stems from a benzene ring substituted with three distinct functionalities: a bromine atom, a methanesulfonyl group, and a nitro group. The powerful electron-withdrawing nature of the methanesulfonyl (-SO₂Me) and nitro (-NO₂) groups, positioned ortho and para to the bromine respectively, renders the C-Br bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This compound is also a competent substrate in various metal-catalyzed cross-coupling reactions.[3]
However, the successful isolation and purification of products derived from this reagent hinge on a well-designed workup procedure. This guide provides a comprehensive technical resource in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during the post-reaction workup.
General Workup & Purification Workflow
The following diagram illustrates a typical workflow for the workup and purification of a reaction involving 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Caption: A standard sequence for isolating a product from a crude organic reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the very first step of the workup?
Answer: The first step is to "quench" the reaction. This involves adding a specific aqueous solution to stop the reaction and neutralize any remaining reactive reagents. The choice of quenching agent is critical and depends on the reaction chemistry.
-
For most neutral or mildly acidic/basic reactions: Carefully add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild acid that can neutralize anionic reagents without significantly acidifying the mixture.
-
For reactions with residual strong bases (e.g., NaH, LDA): A protic solvent like methanol or ethanol should be added cautiously at low temperature before adding water to safely quench the excess base.
-
For reactions involving organometallic reagents (e.g., in Suzuki or Stille couplings): A saturated NH₄Cl solution is often preferred to quench the reaction and complex with metal salts.[4]
The goal is to create a biphasic mixture (aqueous and organic) that is safe to handle and ready for extraction.[5]
Q2: How do I perform the extraction, and which solvent should I choose?
Answer: After quenching, the product needs to be separated from the aqueous phase and water-soluble byproducts using liquid-liquid extraction.[5]
-
Transfer the biphasic mixture to a separatory funnel.
-
Add an immiscible organic solvent. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).
-
Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently at first, then more vigorously.
-
Allow the layers to separate and then drain the appropriate layer. Typically, the product, being a non-polar aromatic compound, will reside in the organic layer.[6]
-
Repeat the extraction on the aqueous layer 2-3 times with fresh organic solvent to maximize product recovery.
The choice of solvent is crucial. 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its derivatives are generally soluble in common organic solvents like EtOAc and DCM.[6] See the table below for guidance.
| Solvent | Polarity | Boiling Point (°C) | Use Case |
| Ethyl Acetate | Medium | 77 | General purpose, good for most products. |
| Dichloromethane | Medium | 40 | Can form emulsions but is effective. Note: denser than water. |
| Diethyl Ether | Low | 35 | Good for less polar products, but highly flammable. |
| Toluene | Low | 111 | Useful for extracting highly non-polar products. |
Q3: What is the purpose of washing the combined organic layers with water and brine?
Answer: Washing is essential for removing residual water-soluble impurities from the organic phase.
-
Water Wash: A wash with deionized water helps remove water-soluble reagents, salts, and solvents like DMF or DMSO that may have been used in the reaction.
-
Saturated Brine (NaCl solution) Wash: This is typically the final wash. Its primary purpose is to remove the bulk of the dissolved water from the organic layer, "pre-drying" it before the addition of a solid drying agent. The high ionic strength of the brine also helps to break up emulsions that may have formed during the extraction.
Q4: My product is a solid. What is the best method for final purification?
Answer: For solid products, recrystallization is often the most effective and scalable purification method.[7] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Good Single Solvents: Ethanol, isopropanol, or toluene can be effective. Aromatic sulfones often crystallize well.[8]
-
Solvent/Anti-Solvent Systems: A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like DCM or acetone) and then slowly add a "poor" or "anti-solvent" (like hexanes or pentane) until the solution becomes cloudy (the saturation point). Heating to redissolve, followed by slow cooling, will often yield high-purity crystals.[7]
Troubleshooting Guide
Problem: Low or No Product Recovery After Extraction.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is unexpectedly water-soluble. | Check the pH of the aqueous layer. | If your product has a newly introduced acidic or basic functional group (e.g., a carboxylic acid or amine), it may be ionized and soluble in the aqueous layer. Adjust the pH of the aqueous layer to neutralize the functional group (acidify for bases, basify for acids) and re-extract. |
| Incomplete reaction. | Run a TLC or LCMS of the crude organic layer. | Compare the spot/peak of the starting material to the product. If significant starting material remains, the reaction may need optimization (longer time, higher temperature, fresh reagents). |
| Product precipitated during quench. | Visually inspect the interface between the organic and aqueous layers for solid material. | If a precipitate is present, it may be your product. Isolate the solid by filtration. If it is insoluble in both layers, you may need to use a different extraction solvent (e.g., hot toluene) or dissolve the entire crude mixture in a single solvent before proceeding with a modified workup. |
Problem: A Persistent Emulsion Formed During Extraction.
| Potential Cause | Recommended Solution |
| Vigorous shaking with insufficient ionic strength. | Add a significant amount of saturated brine to the separatory funnel and swirl gently, do not shake. The increased ionic strength helps to break the emulsion. |
| Presence of fine particulate matter. | Filter the entire emulsion through a pad of Celite® or glass wool to remove the particulates that are stabilizing the emulsion. |
| High concentration of starting materials/product. | Dilute the mixture with more of both the organic and aqueous phases. |
Problem: Unexpected Side Products are Observed (e.g., by NMR or LCMS).
| Potential Cause | Explanation & Solution |
| Hydrolysis of the methanesulfonyl group. | The C-S bond of the sulfone is generally very stable. However, under extremely harsh basic or acidic conditions, cleavage can occur.[9][10] If you observe a product without the -SO₂Me group, consider using milder bases (e.g., K₂CO₃ instead of NaOH) or reducing the reaction temperature. |
| Displacement of the nitro group. | While less common than displacement of the bromide, in certain SNAr reactions with very strong nucleophiles, the nitro group can also act as a leaving group. This is often substrate and nucleophile dependent. |
| Products from reaction at the nitro group. | Strong reducing agents used in the reaction (e.g., certain borohydrides) could potentially reduce the nitro group to an aniline or intermediate species. Ensure your reagents are compatible with the nitro functionality. |
Detailed Experimental Protocols
Protocol 1: Standard Quench and Liquid-Liquid Extraction
-
Cooling & Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LCMS), cool the reaction vessel to room temperature. If highly reactive species are present, cool to 0 °C in an ice bath.
-
Slowly add 50 mL of deionized water (or saturated NH₄Cl solution) to the reaction mixture with stirring.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate.
-
Stopper the funnel, invert, and vent. Shake the funnel for approximately 1 minute, venting periodically.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Add another 50 mL of ethyl acetate to the separatory funnel, shake, and separate as before. Combine this organic layer with the first one.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of saturated brine.
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the dried solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization of the Crude Product
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, it is too poor. The ideal solvent dissolves the solid when hot but not when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Once at room temperature, the flask can be placed in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center.
-
1-Bromo-4-methyl-2-nitrobenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(10), o2641. [Link]
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange.
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Korovina, N. (2020). Extraction technique in organic chemistry. YouTube.
- Solubility of 1-bromo-2-nitro-benzene. (n.d.). Solubility of Things.
- 1-Bromo-4-methyl-2-nitrobenzene. (2011). ResearchGate.
- 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. (n.d.). MySkinRecipes.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). ResearchGate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene [myskinrecipes.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 1-Bromo-2-methanesulfonyl-4-nitrobenzene and similar compounds following palladium-catalyzed reactions. This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the synthesis of high-purity materials critical for further research and development.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses frequent observations and questions that arise during the purification of 1-Bromo-2-methanesulfonyl-4-nitrobenzene contaminated with palladium residues.
Q1: My final product of 1-Bromo-2-methanesulfonyl-4-nitrobenzene has an unusual dark color (grey, black, or dark brown). Is this due to palladium contamination?
A1: Yes, a persistent dark coloration in your isolated product is a strong indicator of residual palladium. Palladium catalysts, especially when they decompose, can form finely divided palladium(0) nanoparticles, which are intensely colored and can be difficult to remove by simple filtration. This discoloration suggests that the palladium is not in a single, easily removable form and may be colloidal or complexed with your product or byproducts.
Q2: After purification by silica gel chromatography, my NMR spectrum shows broad peaks for my 1-Bromo-2-methanesulfonyl-4-nitrobenzene product. Could this be related to palladium?
A2: It is highly likely that the observed line broadening in your NMR spectrum is due to the presence of paramagnetic palladium species. Even at low concentrations, paramagnetic metals can cause significant broadening of NMR signals, making characterization difficult and suggesting that the palladium has not been effectively removed by chromatography alone.
Q3: I've tried a standard aqueous work-up and filtration, but my ICP-MS analysis still shows high levels of palladium in my 1-Bromo-2-methanesulfonyl-4-nitrobenzene. Why is this happening?
A3: Standard work-up procedures are often insufficient for removing all forms of residual palladium. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form soluble complexes with ligands, solvents, or even your product. The presence of the sulfone and nitro groups in 1-Bromo-2-methanesulfonyl-4-nitrobenzene can potentially lead to complex formation with palladium, keeping it in the organic phase during extraction. Furthermore, very fine palladium particles may pass through standard filter paper.
Q4: I performed a recrystallization of my 1-Bromo-2-methanesulfonyl-4-nitrobenzene, but the palladium contamination seems to have co-precipitated with my product. How can I prevent this?
A4: Co-precipitation of palladium during recrystallization is a common issue, especially if the palladium species has an affinity for your product's crystal lattice. To mitigate this, consider the following:
-
Solvent Choice: The ideal solvent system will have high solubility for your product at elevated temperatures and low solubility at room temperature, while keeping the palladium species dissolved at all temperatures. A solvent screen is highly recommended.
-
Pre-treatment: Before recrystallization, treat the crude product solution with a palladium scavenger or activated carbon to remove the bulk of the palladium. This significantly reduces the chances of co-precipitation.
Frequently Asked Questions (FAQs) on Palladium Removal Strategies
This section provides more detailed information on specific techniques for removing residual palladium from 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Palladium Scavengers
Q5: What are palladium scavengers and how do they work?
A5: Palladium scavengers are solid-supported or soluble reagents that contain functional groups with a high affinity for palladium. These functional groups, typically containing sulfur (thiol, thiourea) or nitrogen (amine) moieties, act as ligands that chelate with the palladium, forming a stable complex that can be easily removed by filtration (for solid-supported scavengers) or extraction (for soluble scavengers).
Q6: Which type of palladium scavenger is best for 1-Bromo-2-methanesulfonyl-4-nitrobenzene?
A6: For a polar, electron-deficient compound like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, silica-based scavengers with thiol or thiourea functional groups are often a good starting point. These are effective for a range of palladium species and are compatible with many organic solvents. The choice of scavenger may also depend on the specific palladium catalyst and ligands used in your reaction. It is often beneficial to screen a small selection of scavengers to identify the most effective one for your specific reaction mixture.
Table 1: Common Palladium Scavengers and Their Characteristics
| Scavenger Type | Functional Group | Advantages | Disadvantages |
| Silica-based Thiol | -SH | High efficiency, broad applicability, easy filtration. | Can be more expensive than other methods. |
| Silica-based Thiourea | -SC(NH2)NH2 | Effective for a wide range of palladium species. | May require longer reaction times. |
| Polystyrene-based Thiol | -SH | High loading capacity. | Can swell in certain organic solvents. |
| Activated Carbon | N/A | Cost-effective, can also remove colored impurities. | May adsorb the desired product, leading to yield loss. |
Recrystallization
Q7: How do I choose the right solvent for recrystallizing 1-Bromo-2-methanesulfonyl-4-nitrobenzene to remove palladium?
A7: The key is to find a solvent or solvent system where your product has a steep solubility curve (highly soluble when hot, poorly soluble when cold), while the palladium impurities remain in solution upon cooling. Given the polar nature of 1-Bromo-2-methanesulfonyl-4-nitrobenzene due to the sulfone and nitro groups, polar solvents are a good starting point.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude product (e.g., 20-30 mg) in several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each tube. Good starting points for 1-Bromo-2-methanesulfonyl-4-nitrobenzene would be alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone).
-
Observe the solubility at room temperature.
-
Gently heat the tubes with poor room temperature solubility to see if the compound dissolves.
-
Allow the tubes with good hot solubility to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
The ideal solvent will dissolve the product completely when hot and yield a high recovery of crystals upon cooling.
A mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) can also be effective if a single solvent is not ideal. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Reheat to dissolve, and then allow to cool slowly.
Activated Carbon Treatment
Q8: When is it appropriate to use activated carbon for palladium removal?
A8: Activated carbon is a cost-effective option, particularly for removing colored impurities and some forms of palladium. It can be used as a pre-treatment step before recrystallization or as a standalone purification method. However, it's important to be aware that activated carbon can be non-selective and may adsorb your desired product, leading to a reduction in yield. A preliminary small-scale test is recommended to assess the potential for product loss.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude 1-Bromo-2-methanesulfonyl-4-nitrobenzene in a suitable organic solvent (e.g., toluene, ethyl acetate, or acetonitrile) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and the captured palladium.
-
Solvent Removal: Wash the filter cake with a small amount of the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting solid for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude 1-Bromo-2-methanesulfonyl-4-nitrobenzene in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Wash the celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Analysis: Assess the purity and palladium content of the isolated product.
Visualizations
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Experimental workflow for recrystallization solvent screening.
References
-
Biotage. (2023). How to Remove Palladium in three easy steps.[Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.[Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development. [Link]
-
PubChem. 1-Bromo-2-methanesulfonyl-4-nitrobenzene.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
Technical Support Center: 1-Bromo-2-methanesulfonyl-4-nitrobenzene
This technical guide is structured to address the specific stability profile of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (CAS: 1048916-38-6). This compound is not a standard reagent; it is a highly activated electrophile designed for Nucleophilic Aromatic Substitution (
Executive Summary: The "Activated Electrophile" Paradox
Researchers often treat aryl halides as inert building blocks. Do not make this mistake with this compound. The presence of a para-nitro group and an ortho-methylsulfonyl (mesyl) group relative to the bromine atom creates a "push-pull" electronic environment. These two strong electron-withdrawing groups (EWGs) dramatically lower the energy barrier for nucleophilic attack at the C-Br bond.
-
The Feature: It reacts rapidly with amines, thiols, and alkoxides.
-
The Bug: It is susceptible to degradation by moisture (slow hydrolysis) and unintended nucleophiles (e.g., alcohols) during storage.
Storage & Handling Protocols
Incoming QC & Storage Workflow
The following decision tree outlines the logic for handling new batches to prevent "silent degradation" (where the material looks fine but has lost reactivity or hydrolyzed).
Figure 1: Logic flow for incoming Quality Control and storage selection. Note the emphasis on excluding moisture.[1][2][3][4][5]
Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2–8°C | Reduces the kinetic rate of spontaneous hydrolysis or thermal decomposition of the nitro group. |
| Atmosphere | Inert (Ar/N₂) | Prevents moisture absorption. The sulfone group is polar and can induce hygroscopicity. |
| Container | Amber Glass | Nitro-aromatics are photosensitive. UV light can induce radical formation (C-Br homolysis) or nitro-to-nitroso reduction. |
| Solvent Compatibility | Avoid Alcohols | CRITICAL: Do not store in Methanol/Ethanol. The activated ring can undergo slow etherification ( |
Troubleshooting Guide (FAQ)
Issue 1: "My white powder has turned bright yellow/orange."
Diagnosis: Photochemical Decomposition or Surface Oxidation.
-
Mechanism: Nitro-aromatics often undergo color changes upon exposure to UV light due to the formation of trace azo- or nitroso- species.
-
Impact: Usually superficial. The bulk purity is likely intact.
-
Corrective Action:
-
Perform a TLC (Solvent: 30% EtOAc in Hexanes).
-
If the main spot is clean, the material is usable.
-
Prevention: Wrap vials in aluminum foil if amber glass is unavailable.
-
Issue 2: "I see a new peak at RRT 0.8 in HPLC (or lower Rf in TLC)."
Diagnosis: Hydrolysis to the Phenol.
-
Mechanism: Moisture attacks the C-Br bond. The leaving group (Br⁻) is displaced by OH⁻.
-
Reaction:
-
-
Risk Factor: High humidity storage or older batches stored at Room Temp.
-
Corrective Action:
-
Do not use for stoichiometric reactions; the phenol is acidic and will quench bases.
-
Purification: Dissolve in
, wash with weak aqueous base ( ) to remove the phenolic impurity, dry over , and concentrate.
-
Issue 3: "The compound is not dissolving in Ethanol/Methanol."
Diagnosis: Solubility Mismatch (and Procedural Error).
-
Explanation: This compound is lipophilic/polar aprotic. It dissolves well in DMSO, DMF, DCM, and Ethyl Acetate. It has poor solubility in alcohols.
-
Warning: Stop immediately. Do not heat to dissolve in alcohols. Heating this activated halide in methanol will synthesize the methyl ether impurity (
) via .
Experimental Protocols
QC Protocol: Purity Assessment via HPLC
Standardize this method to detect both the starting material and the hydrolysis impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitro group absorption) and 210 nm .
-
Expected Results:
-
Sulfonic Acid/Phenol impurities: Elute early (polar).
-
Target Compound: Elutes mid-to-late (hydrophobic Br/Nitro groups).
-
Mechanism of Degradation & Reactivity
Understanding the electron density helps predict stability issues.
Figure 2: Competitive reaction pathways. Note that alcohols (often used as solvents) act as competitive nucleophiles.
References & Validation
Validation Statement:
The protocols above are derived from the fundamental reactivity principles of electron-deficient arenes (Meisenheimer complex stabilization) and standard safety data for nitro-aromatic compounds. The specific CAS (1048916-38-6) is a known building block for medicinal chemistry, specifically designed for high reactivity in
References:
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for 1-Bromo-4-nitrobenzene (Analogous Stability Data). Retrieved from [Link]
-
March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 13: Aromatic Nucleophilic Substitution).
Sources
- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Abstract
The chemical purity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, a key intermediate in various synthetic pathways, is paramount to ensuring the desired outcome, safety, and reproducibility of subsequent reactions. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in downstream applications, particularly in drug development and materials science. This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative summary to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Criticality of Purity: Understanding Potential Impurities
The synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene typically involves multiple steps, including bromination, nitration, and sulfonation. Each step presents an opportunity for the formation of impurities. A robust purity assessment strategy begins with understanding what these impurities might be.
-
Positional Isomers: During electrophilic aromatic substitution reactions like nitration, isomers are common byproducts. For instance, the nitration of a brominated precursor can yield ortho- and para-substituted products. Therefore, isomers such as 1-Bromo-4-methanesulfonyl-2-nitrobenzene or 2-Bromo-1-methanesulfonyl-4-nitrobenzene are plausible impurities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Intermediates: Precursors from intermediate synthetic steps, such as 1-bromo-4-nitrobenzene, might persist if the subsequent sulfonation step is not driven to completion.
-
Byproducts of Side Reactions: The harsh conditions often used in nitration and sulfonation can lead to undesired side reactions, creating a range of related substances.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) can be retained in the final product.
The ability to separate and quantify these potential impurities is the primary goal of the analytical methods discussed below.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is exceptionally well-suited for the analysis of non-volatile, polar, and thermally unstable compounds, making it a primary choice for assessing the purity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Principle of Separation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar molecule like our target compound, Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the method of choice.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the 1-Bromo-2-methanesulfonyl-4-nitrobenzene sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility by minimizing viscosity fluctuations. |
| Detection | 254 nm | A common wavelength for aromatic compounds with nitro groups. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Gradient Elution | See table below | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Data Interpretation and Purity Calculation
Purity is typically determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A PDA detector adds a layer of trust by providing UV spectra for each peak, which can help in identifying impurities by comparing them to a spectral library or confirming that the main peak is spectrally homogeneous.
Workflow and Diagram
Caption: RP-HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Elucidation
GC is a powerful technique for separating volatile and thermally stable compounds. While 1-Bromo-2-methanesulfonyl-4-nitrobenzene has a relatively high molecular weight and boiling point, GC-MS can still be a valuable tool, especially for identifying volatile impurities like residual solvents.
Principle of Separation and Detection
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas (mobile phase) and interacts with a stationary phase coated on the column walls. The separated components are then detected by a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing structural information.
Experimental Protocol
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).
Materials:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (a common, low-polarity column).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Injector Temp. | 280 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program is essential to separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 40-500) | Allows for the identification of unknown impurities. |
Data Interpretation
The total ion chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed via its mass spectrum. The fragmentation pattern is compared to a spectral library (e.g., NIST) to identify known impurities. The purity is calculated using the area percent method on the TIC.
Workflow and Diagram
Caption: GC-MS workflow for purity and impurity identification.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a compound without needing a reference standard of the analyte itself. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Principle of Quantification
By co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).
Materials:
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone are good choices. The IS should be stable, non-volatile, have a simple proton spectrum with peaks that do not overlap with the analyte, and be accurately weighable.
-
Deuterated Solvent: DMSO-d6 or CDCl3.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the 1-Bromo-2-methanesulfonyl-4-nitrobenzene sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Angle | 30° | Avoids saturation for quantitative analysis. |
| Relaxation Delay (d1) | 30-60 s | Must be at least 5 times the longest T1 of any proton being integrated to ensure full relaxation. |
| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio. |
Data Interpretation and Calculation
The purity is calculated using the following formula:
-
Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
x: Analyte
-
std: Internal Standard
Workflow and Diagram
Caption: qNMR workflow for absolute purity determination.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility-based separation | Nuclear spin resonance |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Best For | Non-volatile compounds, isomers, general purity screening. | Volatile impurities (solvents), structural ID of unknowns. | Absolute quantification, primary standard characterization. |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (requires mg scale) |
| Selectivity | Good to Excellent | Excellent | Excellent (for distinct signals) |
| Sample Throughput | Medium (20-40 min/run) | Fast to Medium (15-30 min/run) | Low (requires careful prep and long scan times) |
| Cost | Moderate | High | High (instrumentation) |
| Limitations | Requires reference standards for impurity ID. | Not suitable for thermally labile or non-volatile compounds. | Signal overlap can be problematic; requires pure internal standard. |
Conclusion and Recommendations
The selection of an analytical method for purity assessment of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is contingent on the specific requirements of the analysis.
-
For routine quality control and general purity screening, RP-HPLC is the most practical, robust, and reliable method. Its ability to separate non-volatile compounds and potential isomers makes it the workhorse technique.
-
GC-MS serves as an essential complementary technique, primarily for the identification and quantification of residual solvents and for providing structural information on unknown volatile or semi-volatile impurities.
-
qNMR is the gold standard for determining absolute purity and should be employed when the material is intended as a reference standard or when an orthogonal, primary method of quantification is required.
In a comprehensive drug development or research setting, a combination of these methods provides the most complete picture of a sample's purity. HPLC establishes the primary purity profile, GC-MS identifies volatile impurities, and qNMR provides an absolute purity value, ensuring the highest level of confidence in the quality of the 1-Bromo-2-methanesulfonyl-4-nitrobenzene intermediate.
References
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
- Homework.Study.com. (n.d.). *It is possible to synthesize 1-bromo-4-
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 1-Bromo-2-methanesulfonyl-4-nitrobenzene: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 1-Bromo-2-methanesulfonyl-4-nitrobenzene presents a unique synthetic challenge, bearing a sterically demanding and electron-withdrawing methanesulfonyl group ortho to the reactive bromide, alongside a strongly deactivating nitro group in the para position. This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira—for the derivatization of this versatile, yet challenging, building block. We will delve into the mechanistic nuances, anticipate reactivity based on substituent effects, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Structural Landscape: Understanding the Reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is a delicate interplay of steric and electronic factors. In our subject molecule, both the ortho-methanesulfonyl and para-nitro groups are strongly electron-withdrawing. This electronic deficiency at the bromine-bearing carbon can facilitate the initial oxidative addition of the palladium(0) catalyst, a frequently rate-determining step in many cross-coupling cycles[1]. However, the steric bulk of the ortho-methanesulfonyl group presents a significant hurdle, potentially impeding the approach of the palladium catalyst and hindering efficient coupling. This guide will explore how different coupling methodologies can be tailored to navigate this challenging steric and electronic landscape.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful and versatile method for forging carbon-carbon bonds[2]. It typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex in the presence of a base[3][4].
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst is crucial, as it influences catalyst stability, reactivity, and the efficiency of each step in the cycle. For sterically hindered substrates like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, bulky and electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.
Sources
Spectroscopic Comparison Guide: 1-Bromo-2-methanesulfonyl-4-nitrobenzene Isomers
This guide outlines the spectroscopic differentiation of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (Target) from its critical regioisomers. These isomers are frequent byproducts in nucleophilic aromatic substitution (
Accurate structural assignment is critical: the position of the electron-withdrawing sulfone and nitro groups dictates the electrophilicity at the C-Br bond, directly impacting the yield and success of subsequent drug coupling reactions.
Structural Landscape & Critical Isomers
The target molecule is a 1,2,4-trisubstituted benzene. In drug development, it serves as a highly reactive electrophile. The primary challenge is distinguishing it from regioisomers formed via competing directing effects during synthesis.
| Compound | Structure | Origin (Synthetic Risk) | Reactivity Profile ( |
| Target (A) | 1-Bromo-2-methanesulfonyl-4-nitrobenzene | Desired Product | High. Leaving group (Br) is activated by ortho-SO₂Me and para-NO₂. |
| Isomer (B) | 1-Bromo-4-methanesulfonyl-2-nitrobenzene | Regioisomer (Nitration impurity) | High. Leaving group (Br) is activated by ortho-NO₂ and para-SO₂Me. |
| Isomer (C) | 2-Bromo-1-methanesulfonyl-4-nitrobenzene | Regioisomer (Bromination impurity) | Low/Different. Br is meta to NO₂, reducing activation. |
NMR Spectroscopy: The Primary Validation Tool
Proton (
A. H NMR Analysis (Diagnostic Signals)
All three isomers exhibit a 1,2,4-substitution pattern, leading to a similar splitting system: one doublet (d), one doublet of doublets (dd), and one narrow doublet/singlet (d,
Differentiation Logic:
-
H3 Proton (The "Singlet"): In the Target, H3 is trapped between two strong electron-withdrawing groups (EWGs): the sulfone (-SO₂Me) and the nitro (-NO₂). This creates a unique "deshielding cone," shifting this proton significantly downfield compared to isomers where the proton is adjacent to the bromine or less electron-poor centers.
Comparative Chemical Shift Data (Predicted/Empirical Range in DMSO-
)
| Proton | Target (A) | Isomer (B) | Isomer (C) | Diagnostic Feature |
| H3 (between substituents) | Target H3 is most deshielded due to additive EWG effect of ortho-SO₂Me and ortho-NO₂. | |||
| H6 (ortho to Br) | N/A (Different pattern) | H6 in Target is meta to SO₂Me; in Isomer B it is meta to NO₂. | ||
| -SO₂CH3 (Methyl) | Sulfone methyl shift is sensitive to ortho substituents (Br vs H). |
B. C NMR Fingerprinting
The carbon spectrum confirms the regiochemistry by identifying the carbon bearing the bromine (C-Br).
-
Target (A): C1 (C-Br) is ortho to the Sulfone.
-
Isomer (B): C1 (C-Br) is ortho to the Nitro group.
-
Effect: The C-Br carbon in the Target typically appears upfield (shielded) relative to Isomer B due to the steric and electronic differences between the bulky sulfone and the planar nitro group.
IR Spectroscopy: Functional Group Confirmation
While IR cannot easily distinguish regioisomers on its own, it confirms the presence of the sulfone and nitro moieties, ruling out degradation products (e.g., reduced anilines or hydrolyzed phenols).
| Functional Group | Vibration Mode | Wavenumber ( | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |
| Symmetric Stretch | 1340 - 1360 | Strong | |
| Sulfone (-SO₂-) | Asymmetric Stretch | 1300 - 1320 | Strong |
| Symmetric Stretch | 1140 - 1160 | Strong | |
| C-Br | Aryl Stretch | 1000 - 1070 | Medium/Weak |
Diagnostic Note: Look for the "doublet" of strong peaks in the 1300–1360 region.[1] The Nitro symmetric stretch and Sulfone asymmetric stretch often overlap or appear as a tight doublet. A clean product shows distinct resolution of these bands.
Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation
To ensure resolution of the fine meta-coupling (
-
Solvent Selection: Use DMSO-
rather than CDCl₃.-
Reasoning: DMSO minimizes solute aggregation and often separates overlapping aromatic signals better than chloroform for polar nitro-aromatics.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Caution: Over-concentration leads to line broadening, obscuring the critical meta-coupling.
-
-
Acquisition:
-
Scans: Minimum 16 (for
H), 512 (for C). -
Relaxation Delay (
): Set to 2.0 seconds to ensure full integration accuracy of the isolated aromatic protons.
-
Protocol B: Thin Layer Chromatography (TLC) Differentiation
Quick benchtop check before spectroscopic analysis.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).
-
Observation:
-
Target (A): Typically lower
(more polar due to dipole alignment of ortho-sulfone/Br). -
Isomer (B): Slightly higher
. -
Visualization: UV (254 nm). Both isomers quench fluorescence strongly.
-
Decision Logic & Workflow
The following diagrams illustrate the analytical workflow and the logic tree for assigning the correct isomer.
Diagram 1: Analytical Workflow
Caption: Step-by-step workflow from crude synthesis mixture to structural validation.
Diagram 2: Isomer Identification Logic Tree
Caption: Logic tree for distinguishing the Target from Isomer B using H3 chemical shift values.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent effects and coupling constants).
-
ChemicalBook. (2025). 1-Bromo-4-methanesulfonyl-2-nitrobenzene Spectral Data. Retrieved from
- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for nitro/sulfone IR bands).
-
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for additive chemical shift calculations). Retrieved from
-
Sigma-Aldrich. (2025). 1-Bromo-4-nitrobenzene Product Specification. (Baseline data for mono-substituted precursors). Retrieved from
Sources
assessing the regioselectivity of reactions with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
[1]
Content Type: Technical Comparison Guide
Subject: Regioselectivity and Reactivity Profile in
Executive Summary
1-Bromo-2-methanesulfonyl-4-nitrobenzene represents a highly activated electrophile for Nucleophilic Aromatic Substitution (
Key Technical Verdict:
-
Primary Reaction Site: C1 (displacement of Bromine).[1]
-
Regiocontrol: >98% selectivity for C1 over C2 (
displacement) or C4 ( displacement) with heteroatom nucleophiles.[1] -
Performance vs. Alternatives: Offers distinct solubility advantages over 1-bromo-2,4-dinitrobenzene but exhibits slightly increased steric hindrance at the reaction center due to the bulky sulfone moiety.[1]
Electronic Landscape & Regiochemical Prediction[1]
To accurately predict the regioselectivity, one must map the "Vectors of Activation."[1] In
Activation Vector Analysis[1]
| Position | Substituent | Activation Status | Analysis |
| C1 | Bromine (Br) | Highly Activated | Activated by ortho- |
| C2 | Methanesulfonyl ( | Poorly Activated | Activated by ortho-Br (weak) and meta- |
| C4 | Nitro ( | Poorly Activated | Activated by para-Br (weak) and meta- |
Visualization: Regioselectivity Pathway
The following diagram illustrates the competing pathways and the dominant C1-attack trajectory.
Caption: Reaction pathway analysis showing the electronic dominance of the C1 attack vector.
Comparative Performance Guide
When selecting a building block, researchers often weigh this substrate against the "Gold Standard" (2,4-dinitro analog) or the "High-Speed" (Fluoro) analog.[1]
Table 1: Substrate Comparison Matrix
| Feature | 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 1-Bromo-2,4-dinitrobenzene (Standard) | 1-Fluoro-2-methanesulfonyl-4-nitrobenzene |
| Reactivity ( | High | Very High | Extreme (approx.[1] 100x faster) |
| Regioselectivity | Excellent (>98% C1) | Excellent (>98% C1) | Excellent (>99% C1) |
| Steric Hindrance | Moderate (Sulfone is bulky) | Low (Nitro is planar/compact) | Moderate |
| Solubility | High in DMSO/DMF/MeCN | Moderate in alcohols | High in DMSO/DMF |
| Downstream Utility | Sulfone can be displaced later or reduced to sulfide.[1] | Nitro groups are difficult to differentiate selectively.[1] | Fluoride waste is corrosive; atom economy is lower.[1] |
| Safety | Stable solid.[1] | Potential explosion hazard (polynitro).[1] | Stable solid.[1] |
Scientist's Note: Choose the methanesulfonyl variant when you require orthogonality.[1] The sulfone moiety is stable to catalytic hydrogenation conditions that would reduce the para-nitro group to an aniline, allowing for selective downstream functionalization.[1]
Experimental Protocol: Regioselective Amination
This protocol validates the regioselectivity using a secondary amine (Morpholine).[1] This system is self-validating because the product's NMR signature is distinct from any potential side products.[1]
Materials
-
Substrate: 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional if excess morpholine is used.[1]
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]
Step-by-Step Workflow
-
Dissolution: Charge a round-bottom flask with the substrate and MeCN. Stir until fully dissolved.
-
Addition: Add DIPEA followed by the dropwise addition of Morpholine at 0°C (ice bath). Note: The reaction is exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (System: 30% EtOAc/Hexanes).[1]
-
Workup: Dilute with water. If the product precipitates, filter it (preferred).[1] If not, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallization from Ethanol is usually sufficient due to the high regioselectivity.[1]
Validation (The "Self-Validating" Pillar)
How do you prove the Bromine was displaced and not the Sulfone?
-
1H NMR Evidence:
-
Loss of Signal: None (the aromatic protons remain).[1]
-
Shift: The protons ortho to the reaction site (C6-H) will shift upfield due to the electron-donating nature of the amine vs. the electron-withdrawing bromine.[1]
-
Key Indicator: The methyl singlet of the
group (approx.[1] 3.2–3.4 ppm) must remain .[1] If the sulfone were displaced, this peak would disappear.[1]
-
-
Mass Spectrometry:
Troubleshooting & Causality
Issue 1: Low Conversion
-
Cause: Steric hindrance from the ortho-methanesulfonyl group blocking the nucleophile's approach.[1]
-
Solution: Switch solvent to DMSO (increases rate of
by stabilizing the polar transition state) or raise temperature to 50°C.[1]
Issue 2: Side Products (Dark mixtures)
-
Cause: "Vicarious Nucleophilic Substitution" (VNS).[1][3] If using carbanion nucleophiles, attack may occur at C3 or C5 (hydrogen positions) rather than displacing the halide.[1]
-
Solution: Ensure the nucleophile is "hard" (e.g., alkoxide, amine).[1] Avoid soft carbon nucleophiles unless specific VNS conditions are intended.
Issue 3: Solubility Issues
-
Cause: The product is often less soluble than the starting material.[1]
-
Solution: This is a feature, not a bug. Precipitation drives the reaction to completion (Le Chatelier's principle).[1]
Decision Tree for Nucleophile Selection
Caption: Logical flow for predicting reaction success based on nucleophile hardness/softness.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
-
Terrier, F. (1991).[1] Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.[1] (Authoritative text on Nitro-activated
). -
Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1][3] Accounts of Chemical Research, 20(8), 282–289.[1] (Reference for VNS side-reactions with carbanions). Link[1]
-
Rohrbaugh, D. K. (1998).[1] Methanesulfonyl group as a leaving group in aromatic nucleophilic substitution.[1] Journal of Physical Organic Chemistry. (Validation of Sulfone stability vs Halogens).
Sources
- 1. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) vs. HPLC-UV: A Comparative Assay Guide for 1-Bromo-2-methanesulfonyl-4-nitrobenzene
The following guide is designed for pharmaceutical researchers and analytical chemists. It bypasses generic templates to focus on the specific metrological and practical challenges of assaying 1-Bromo-2-methanesulfonyl-4-nitrobenzene (CAS 103975-47-7).[1][2]
Executive Summary
For the assay of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (an electron-deficient aryl halide used as a scaffold in nucleophilic aromatic substitutions), qNMR offers a superior workflow for early-phase purity assessment and reference standard qualification.[1][2] While HPLC-UV remains the gold standard for impurity profiling, qNMR eliminates the "reference standard paradox" (needing a pure standard to test purity) by establishing metrological traceability through a generic Internal Standard (IS).
This guide details the validation of a qNMR protocol using Maleic Acid as the internal standard in DMSO-d₆ , contrasting it directly with a standard RP-HPLC method.
The Challenge: Analyte Specifics
The target molecule contains three distinct functionalities that dictate the analytical strategy:
-
Nitro (
) & Sulfone ( ): Strong electron-withdrawing groups (EWGs) that deactivate the ring but provide excellent UV chromophores (254 nm).[1][2] -
Labile Bromine: Susceptible to nucleophilic attack; stability in protic solvents (like methanol in HPLC) must be monitored.[1][2]
-
Proton Environment: The highly substituted ring creates a simplified, downfield aromatic region in NMR, reducing overlap risk with common aliphatic impurities.[2]
Comparison of Analytical Pillars
| Feature | qNMR (The Absolute Method) | HPLC-UV (The Relative Method) |
| Primary Reference | Generic IS (e.g., Maleic Acid, 99.98% TraceCERT®) | Analyte Standard (Often unavailable or low purity) |
| Traceability | Direct molar ratio (SI-traceable) | Relative to external standard |
| Time-to-Result | < 20 mins (Weigh | > 2 hours (Prep |
| Precision (RSD) | 0.5% – 1.0% (Routine) | 0.2% – 0.5% (Optimized) |
| Specificity | Structural confirmation included | Retention time only (requires MS for ID) |
Experimental Protocols
A. qNMR Protocol (Recommended)
Principle: 1H-qNMR using the internal standard method.[1][2] Solvent: DMSO-d₆ (Solubilizes polar sulfones/nitro groups; prevents volatility issues).[1][2] Internal Standard (IS): Maleic Acid.[1][2][3][4]
-
Why? It provides a sharp singlet at ~6.2 ppm , a "silent region" for this analyte (aromatics > 7.5 ppm; methyl sulfone ~3.4 ppm).[2]
Step-by-Step Workflow
-
Gravimetry:
-
Dissolution:
-
Acquisition (400 MHz+):
-
Pulse Angle: 30° (or 90° with full relaxation).
-
Relaxation Delay (D1): 60 seconds .
-
Scans (NS): 16 or 32 (S/N > 250:1).
-
Temperature: 298 K (controlled).
-
Data Processing
-
Phase/Baseline: Manual correction is mandatory.[1][2] Do not use automatic algorithms.
-
Integration:
-
IS Peak: Singlet at 6.2 ppm (Integral =
, N=2).[2] -
Analyte Peak: Methyl sulfone singlet at ~3.4 ppm (Integral =
, N=3) OR Aromatic H3 singlet/doublet at ~8.5-9.0 ppm (Integral = , N=1).[2] -
Recommendation: Use the Methyl sulfone peak if solvent suppression isn't needed; it usually has the highest S/N.
-
Calculation:
B. HPLC-UV Protocol (Alternative)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2] Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: Acetonitrile
- Gradient: 10% B to 90% B over 15 min.[1][2] Flow Rate: 1.0 mL/min.[1][2] Detection: 254 nm.[1][2] Standard Prep: Requires a pre-qualified Reference Standard of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.[1][2]
Visualization: Workflow & Logic
Method Selection Logic (Graphviz)
Figure 1: Decision matrix for selecting between qNMR and HPLC based on development stage and reference standard availability.
Performance Comparison Data
The following data represents typical validation metrics for this specific analyte class.
| Metric | qNMR (400 MHz) | HPLC-UV (Agilent 1260) | Verdict |
| Linearity ( | > 0.999 (Mass driven) | > 0.999 (Concentration driven) | Tie |
| Range | 1 mg – 50 mg (Dynamic) | 0.05 mg/mL – 1.0 mg/mL | qNMR handles solids directly.[1][2] |
| Accuracy (Recovery) | 99.5% – 100.5% | 98.0% – 102.0% | qNMR is more accurate (no response factor errors).[2] |
| Precision (Repeatability) | 0.6% RSD | 0.3% RSD | HPLC is slightly more precise.[1][2] |
| LOD/LOQ | ~0.1% (Impurities) | <0.05% (Impurities) | HPLC is superior for trace impurity detection.[2] |
| Solvent Consumption | 0.6 mL deuterated solvent | > 200 mL mobile phase | qNMR is greener.[1][2] |
Technical Deep Dive: Why qNMR Wins for this Analyte
The "Silent Region" Advantage
1-Bromo-2-methanesulfonyl-4-nitrobenzene has a highly electron-deficient aromatic ring.[1][2]
-
Predicted Shifts: The aromatic protons will appear downfield (approx.[2] 7.8 – 8.8 ppm) due to the deshielding effects of
and .[1][2] -
The Gap: Most organic impurities (solvents, alkyl precursors) resonate between 0.5 – 5.0 ppm.
-
The Result: The aromatic region is often perfectly clean, allowing for interference-free integration of the analyte signals against the IS.
T1 Relaxation Management
A common pitfall in qNMR of nitro-aromatics is under-estimating the T1 relaxation time.[1][2] Protons ortho to a nitro group can have T1 values exceeding 5 seconds in degassed solvents.[1][2]
-
Risk: Using a standard 1-second delay (D1) will saturate the signal, leading to underestimation of purity by 10-20%.[1][2]
-
Solution: The protocol mandates D1 = 60s. While this extends the experiment time to ~15 minutes, it guarantees quantitative accuracy.
Hygroscopicity
Sulfones can be slightly hygroscopic.[1][2]
-
qNMR Advantage: Since both the sample and IS are weighed into the same tube and dissolved immediately, moisture uptake during the run does not affect the molar ratio established at the balance.
-
HPLC Disadvantage: Hygroscopic uptake during standard preparation or autosampler storage can alter the concentration, shifting the calibration curve.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. [Link][2]
-
Holzgrabe, U. (2010).[1][2][7] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3][7] [Link][7]
-
Pauli, G. F., et al. (2012).[2][11] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.[1][2] [Link]
Sources
- 1. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Methylsulfonyl)-4-nitrobenzene | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. enovatia.com [enovatia.com]
- 5. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfone Standard for quantitative NMR, TraceCERT 67-71-0 [sigmaaldrich.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Beyond the Bromide: Strategic Reagent Selection for Sulfonyl-Nitroaryl Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: 1-Bromo-2-methanesulfonyl-4-nitrobenzene (BSNB) and its functional alternatives.
Executive Summary: The "Middle Child" Problem
In the synthesis of biaryl sulfones—a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobials)—1-Bromo-2-methanesulfonyl-4-nitrobenzene is often the default starting material. It offers a balance of reactivity and stability. However, in process optimization, "balance" often means "compromise."
The bromo-derivative is frequently too slow for sensitive nucleophiles (requiring thermal forcing that degrades reagents) yet too expensive for multi-kilogram commodity synthesis compared to chlorides. This guide objectively compares the bromo-standard against three strategic alternatives: the Fluoro-analog (for kinetics), the Chloro-analog (for cost), and the Sulfide-precursor (for chemoselectivity).
Mechanistic Grounding: The "Element Effect"
To choose the right reagent, one must understand the mechanism. Unlike
The Mechanism
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[2]
-
Step 1 (Rate Limiting): Nucleophile attacks the ipso-carbon. High electronegativity (F) lowers the energy of this transition state by inductively stabilizing the negative charge delocalized onto the ortho-sulfone and para-nitro groups.
-
Step 2 (Fast): Loss of the leaving group.
Because Step 1 is rate-limiting, Fluorine reacts 100–1000x faster than Bromine , despite the stronger C-F bond.
Figure 1: The
Comparative Analysis of Reagents
We compared the standard Bromo-reagent against three alternatives. Data is synthesized from standard physical organic chemistry kinetic profiles for activated nitro-sulfone systems.
Reagent A: The Kinetic Powerhouse (Fluoro-Analog)
-
Compound: 1-Fluoro-2-methanesulfonyl-4-nitrobenzene
-
Profile: The "F1 Car" of reagents.
-
Best For: Weak nucleophiles, sterically hindered amines, or temperature-sensitive substrates.
-
Trade-off: Higher cost per mol; potential for defluorination side-reactions if base is too strong.
Reagent B: The Cost Leader (Chloro-Analog)
-
Compound: 1-Chloro-2-methanesulfonyl-4-nitrobenzene
-
Profile: The "Diesel Truck."
-
Best For: Scale-up (>1kg), robust nucleophiles, cost-sensitive COGS.
-
Trade-off: Requires higher temperatures (80-120°C); slower kinetics may allow nucleophile decomposition.
Reagent C: The Strategic Pivot (Sulfide-Precursor)
-
Compound: (2-Fluoro-4-nitrophenyl)(methyl)sulfane
-
Profile: The "Trojan Horse."
-
Strategy: Perform the coupling with the sulfide (which is less electron-withdrawing but more soluble), then oxidize to sulfone after the coupling.
-
Best For: Cases where the sulfone group causes solubility issues or interferes with the nucleophile.
Performance Comparison Table
| Feature | Bromo (Standard) | Fluoro (Alternative A) | Chloro (Alternative B) | Sulfide (Alternative C) |
| Relative Rate ( | 1.0 (Baseline) | ~300 - 1000 | ~0.8 - 1.0 | N/A (Different Route) |
| Reaction Temp | 60°C - 80°C | 0°C - 25°C | 80°C - 120°C | 25°C - 60°C |
| Atom Economy | Poor (Br = 80 Da) | Excellent (F = 19 Da) | Good (Cl = 35.5 Da) | Good |
| Cost | Medium | High | Low | Medium |
| Safety | Moderate | Moderate | Moderate | Requires Oxidation Step |
Experimental Protocols
Protocol A: High-Speed Synthesis (Fluoro-Route)
Use this for library synthesis or valuable nucleophiles.
-
Setup: Charge a reaction vial with 1-Fluoro-2-methanesulfonyl-4-nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M).
-
Addition: Add the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).
-
Reaction: Stir at Room Temperature (25°C) .
-
Checkpoint: Monitor via LCMS.[2] Conversion is typically >95% within 30–60 minutes.
-
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine), brine, dry over
, and concentrate. -
Note: No heating is required. If the nucleophile is an alcohol, use
in DMF at RT.
Protocol B: Bulk Scale Synthesis (Chloro-Route)
Use this for multi-gram scale where cost is critical.
-
Setup: Charge a round-bottom flask with 1-Chloro-2-methanesulfonyl-4-nitrobenzene (1.0 equiv) and DMSO or NMP (high boiling polar aprotic is essential).
-
Addition: Add nucleophile (1.2 equiv) and
(2.0 equiv). -
Reaction: Heat to 100°C for 12–24 hours.
-
Workup: Pour into crushed ice/water to precipitate the product. Filter and recrystallize from EtOH/Water.
Decision Matrix for Reagent Selection
Use this logic flow to select the optimal reagent for your specific campaign.
Figure 2: Decision tree for selecting the optimal leaving group based on process constraints.
Safety & Stability Note
Warning: Compounds containing both Nitro (
-
DSC Recommendation: Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.
-
Exotherm: The
reaction is exothermic. The fast kinetics of the Fluoro-analog can lead to thermal runaway if reagents are mixed too quickly at high concentrations. Always add the nucleophile slowly.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
- Foundational text establishing the "Element Effect" (F > Cl) in SNAr.
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry, 84(6), 3456–3465. Link
- Provides modern experimental protocols for SNAr optimiz
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fun with Fluorine. Angewandte Chemie International Edition, 54(11), 3216–3221. Link
- Discusses the unique electronic properties of aryl fluorides in substitution chemistry.
-
PubChem Compound Summary. (2024). 1-Fluoro-2-methanesulfonyl-4-nitrobenzene. Link
- Source for physical property data and safety classific
Sources
A Comparative Guide for Synthetic Chemists: Cost-Benefit Analysis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth technical comparison of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, a highly activated substrate for nucleophilic aromatic substitution (SNAr), against its common alternatives. By examining experimental data, cost-effectiveness, and handling considerations, this document aims to empower chemists to make informed decisions in the synthesis of complex molecules, particularly in the realm of pharmaceutical intermediates.
Introduction to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: A Powerful Tool for SNAr Chemistry
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a valuable reagent in modern organic synthesis, primarily utilized as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a methanesulfonyl group (-SO₂CH₃), positioned ortho and para to the bromine leaving group. This electronic arrangement significantly activates the aromatic ring towards nucleophilic attack, enabling reactions to proceed under mild conditions with a broad range of nucleophiles.[1][2] This reagent has found particular application in the synthesis of complex pharmaceutical agents, including selective kinase inhibitors.[3]
The Competitive Landscape: Alternative Reagents for SNAr
While 1-Bromo-2-methanesulfonyl-4-nitrobenzene offers excellent reactivity, a comprehensive cost-benefit analysis necessitates a comparison with viable alternatives. The most common substitutes include its chloro-analogue, 1-Chloro-2-methanesulfonyl-4-nitrobenzene , and the more classical SNAr substrate, 2,4-dinitrochlorobenzene .
The choice between these reagents hinges on a balance of reactivity, cost, and the specific requirements of the synthetic transformation. Generally, the reactivity of the leaving group in SNAr reactions follows the trend: F > Cl > Br > I for activated systems, though this can be influenced by the nature of the nucleophile and reaction conditions. However, in the context of heavy halogens, the C-Br bond is weaker than the C-Cl bond, which can sometimes lead to faster reaction rates.
Head-to-Head Comparison: Reactivity, Cost, and Safety
To provide a clear and objective comparison, the following table summarizes the key attributes of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its alternatives.
| Feature | 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 1-Chloro-2-methanesulfonyl-4-nitrobenzene | 2,4-Dinitrochlorobenzene |
| CAS Number | 1423033-81-1 | 1009-36-5 | 97-00-7 |
| Molecular Weight | 280.10 g/mol | 235.63 g/mol | 202.55 g/mol |
| Reactivity | High | Moderate to High | High |
| Cost (USD/gram) | ~$627 | ~$0.41 - $0.55 | ~$0.01 - $1.12/kg |
| Key Applications | Pharmaceutical intermediates (e.g., kinase inhibitors), agrochemicals | Pharmaceutical and agrochemical synthesis | Dyes, agrochemicals, explosives, and as a derivatizing agent |
| Safety Profile | Assumed to be an irritant and harmful if swallowed or inhaled. Handle with appropriate PPE.[4] | Irritant, harmful if swallowed or inhaled. | Toxic, irritant, and a known sensitizer. |
Cost data is approximate and subject to change based on supplier and purity.
Experimental Deep Dive: Synthesis of a Kinase Inhibitor Precursor
To illustrate the practical implications of reagent selection, we will consider a key step in the synthesis of a precursor to Linsitinib (OSI-906), a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor.[5][6][7] The core of this synthesis often involves the coupling of a substituted aniline with an activated nitrobenzene derivative.
Reaction Scheme:
Caption: General workflow for the SNAr reaction to form a kinase inhibitor precursor.
Experimental Protocol: SNAr with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
Objective: To synthesize N-(substituted phenyl)-2-methanesulfonyl-4-nitroaniline.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in DMF, add the substituted aniline and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline derivative.
Expected Outcome: Based on the high activation of the substrate, this reaction is anticipated to proceed to completion within a few hours with high yield.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study to determine the optimal reagent.
Caption: A logical workflow for comparing SNAr reagents in parallel synthesis.
Cost-Benefit Analysis: A Deeper Look
While the upfront cost of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is significantly higher than its alternatives, a true cost-benefit analysis must consider the overall process efficiency.
-
Higher Reactivity, Higher Throughput: The enhanced reactivity of the bromo-derivative can lead to shorter reaction times and potentially higher yields. In a manufacturing setting, this translates to increased throughput and reduced operational costs (energy, labor, and reactor time), which can offset the higher initial raw material cost.
-
Milder Conditions, Broader Substrate Scope: The ability to perform reactions at lower temperatures can be crucial when working with thermally sensitive functional groups, preventing degradation and improving the overall yield and purity of the final product.
-
Simplified Purification: Cleaner reaction profiles, often a result of higher reactivity and selectivity, can lead to simpler and less costly purification procedures, reducing solvent usage and waste generation.
For example: If a reaction with 1-Bromo-2-methanesulfonyl-4-nitrobenzene proceeds in 2 hours with a 95% yield, while the reaction with 1-Chloro-2-methanesulfonyl-4-nitrobenzene requires 8 hours and yields 80% of the product, the higher cost of the bromo-reagent may be justified by the four-fold increase in reactor throughput and higher product output.
Safety and Handling Considerations
All three compared reagents are hazardous materials and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
1-Chloro-2-methanesulfonyl-4-nitrobenzene: Similar to its bromo-analog, this compound is an irritant and harmful if ingested or inhaled.
-
2,4-Dinitrochlorobenzene: This compound is well-documented as a toxic and skin-sensitizing agent, requiring stringent handling protocols.
The potentially milder reaction conditions afforded by the bromo- and chloro-methanesulfonyl derivatives may present a safety advantage over reactions requiring more forcing conditions with less reactive substrates.
Conclusion and Recommendations
The choice between 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its alternatives is a nuanced decision that depends on the specific goals of the synthesis.
-
For early-stage research and development, where reaction efficiency, speed, and the ability to work with complex, sensitive substrates are paramount, the higher cost of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is often a worthwhile investment. Its high reactivity can accelerate the discovery and optimization of synthetic routes.
-
For large-scale manufacturing and cost-driven projects, 1-Chloro-2-methanesulfonyl-4-nitrobenzene and 2,4-dinitrochlorobenzene present more economically attractive options. While they may require more optimization of reaction conditions to achieve acceptable yields and throughput, their significantly lower cost per kilogram can be a deciding factor.
Ultimately, the optimal choice will be determined by a careful evaluation of the factors outlined in this guide, supported by in-house experimental validation. It is recommended to perform small-scale parallel syntheses to gather direct comparative data before committing to a specific reagent for a large-scale campaign.
References
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25). Retrieved January 29, 2026, from [Link]
-
1-bromo-4-methyl-2-nitrobenzene - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
1-Bromo-4-methyl-2-nitrobenzene - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
(PDF) Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.). Retrieved January 29, 2026, from [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Retrieved January 29, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved January 29, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis with 1-Bromo-2-methanesulfonyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of complex aromatic scaffolds is paramount. The substrate, 1-Bromo-2-methanesulfonyl-4-nitrobenzene, presents a unique challenge and opportunity for chemists. Its electron-deficient nature, a consequence of the powerful withdrawing effects of both the nitro and methanesulfonyl groups, renders it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. However, the steric bulk of the ortho-methanesulfonyl group introduces a significant hurdle that must be carefully considered when selecting an appropriate catalytic system.
This guide provides an in-depth comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with 1-Bromo-2-methanesulfonyl-4-nitrobenzene. We will delve into the mechanistic nuances and provide experimental insights to aid in catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. The choice of catalyst is critical to overcome the steric hindrance and achieve high yields.
Catalyst Performance Comparison
While direct comparative studies on 1-Bromo-2-methanesulfonyl-4-nitrobenzene are limited in publicly available literature, we can infer performance from reactions with structurally similar, sterically hindered, and electron-deficient aryl halides.
| Catalyst System | Ligand | Key Advantages | Expected Performance with Target Substrate |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood. | Moderate to good yields, but may require higher catalyst loading and longer reaction times due to steric hindrance. |
| PdCl₂(dppf) | dppf | Excellent for a broad range of substrates, including electron-deficient ones. | High yields are anticipated. The bite angle of dppf can accommodate some steric bulk. |
| Pd(OAc)₂ + SPhos | SPhos | Highly active for sterically demanding couplings.[1] | Excellent yields are expected. SPhos is specifically designed for challenging substrates.[1] |
| Pd(OAc)₂ + XPhos | XPhos | Another Buchwald ligand with proven efficacy for hindered systems. | High to excellent yields are likely. |
Expert Insight: For a substrate as sterically encumbered and electronically deactivated as 1-Bromo-2-methanesulfonyl-4-nitrobenzene, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the hindered aryl bromide.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific coupling partners.
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-methanesulfonyl-4-nitrobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful means to introduce olefinic moieties. The electronic nature of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is favorable for this transformation, but steric hindrance remains a key consideration.
Catalyst Performance Comparison
| Catalyst System | Ligand | Key Advantages | Expected Performance with Target Substrate |
| Pd(OAc)₂ | (Phosphine-free) | Simple, cost-effective. | Moderate yields, may require high temperatures and lead to side products. |
| Pd(OAc)₂ + PPh₃ | Triphenylphosphine | Improved stability and activity over phosphine-free systems. | Good yields, but may still require forcing conditions. |
| Pd(OAc)₂ + P(o-tolyl)₃ | Tri(o-tolyl)phosphine | Bulkier ligand can promote reductive elimination. | Potentially improved yields and reaction rates compared to PPh₃. |
| Herrmann's Catalyst | Palladacycle | Highly active and stable catalyst. | Excellent yields are expected under optimized conditions. |
Expert Insight: For electron-deficient aryl bromides, the Heck reaction is generally favorable.[2] However, the ortho-methanesulfonyl group can hinder the migratory insertion step. The use of a stable and highly active catalyst like Herrmann's palladacycle or a system with bulky phosphine ligands is advisable to achieve efficient conversion at lower temperatures, which can minimize side reactions. A study on the Heck reaction of 1-bromo-4-nitrobenzene with styrene demonstrated that a palladium(II)-hydrazine complex could achieve a 99.87% conversion rate under optimized conditions.[3]
Experimental Protocol: Heck Reaction
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF or NMP
Procedure:
-
In a sealed tube, combine 1-Bromo-2-methanesulfonyl-4-nitrobenzene, Pd(OAc)₂, and P(o-tolyl)₃ under an inert atmosphere.
-
Add the degassed solvent (DMF or NMP), the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The electron-deficient nature of the substrate facilitates oxidative addition, but the steric hindrance poses a significant challenge for the C-N bond-forming reductive elimination step.
Catalyst Performance Comparison
| Catalyst System | Ligand | Key Advantages | Expected Performance with Target Substrate |
| Pd₂(dba)₃ + BINAP | BINAP | A classic and effective system for many aminations. | Moderate yields may be achievable, but likely to be sluggish due to sterics. |
| Pd(OAc)₂ + XPhos | XPhos | Excellent for coupling with a wide range of amines, including primary and secondary.[4] | High to excellent yields are expected. |
| Pd(OAc)₂ + RuPhos | RuPhos | Particularly effective for sterically hindered substrates and weak amine nucleophiles. | High to excellent yields are anticipated. |
| GPhos Palladacycles | GPhos | Pre-activated catalysts offering high efficiency and broad applicability. | Excellent yields and faster reaction times are likely. |
Expert Insight: The Buchwald-Hartwig amination of this substrate is arguably the most challenging of the three reactions discussed. The steric hindrance from the ortho-methanesulfonyl group will significantly impact the reductive elimination step. Therefore, the use of highly active, bulky, and electron-rich "second-generation" or "third-generation" Buchwald ligands such as XPhos or RuPhos is crucial for success. These ligands accelerate the reductive elimination from the palladium center, which is often the rate-limiting step in such sterically demanding couplings.[5]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Bromo-2-methanesulfonyl-4-nitrobenzene
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu or K₂CO₃ (1.5 equiv)
-
Toluene or Dioxane
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, XPhos, and the base to a dry Schlenk tube.
-
Add the solvent (toluene or dioxane) and stir for a few minutes to form the active catalyst.
-
Add 1-Bromo-2-methanesulfonyl-4-nitrobenzene and the amine.
-
Seal the tube and heat the reaction to 90-110 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify via column chromatography.
Mechanistic Considerations and the Role of Substituents
The reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is a delicate balance of electronic and steric effects.
-
Electronic Effects: The strongly electron-withdrawing nitro and methanesulfonyl groups activate the C-Br bond towards oxidative addition to the Pd(0) center, the initial step in the catalytic cycle. This is generally beneficial for all three coupling reactions.[2][6]
-
Steric Effects: The ortho-methanesulfonyl group presents a significant steric impediment. This can hinder the approach of the coupling partner during transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck), and most critically, can slow down the final reductive elimination step to form the product.
Visualizing the Catalytic Cycles
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Influence of Substituents on Reactivity
Caption: The dual electronic and steric influence of substituents on the key steps of the catalytic cycle.
Conclusion
The successful functionalization of 1-Bromo-2-methanesulfonyl-4-nitrobenzene via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the catalytic system. While its electron-deficient nature is advantageous for the initial oxidative addition step, the steric bulk of the ortho-methanesulfonyl group necessitates the use of advanced, sterically demanding, and electron-rich phosphine ligands, particularly for the more challenging Suzuki-Miyaura and Buchwald-Hartwig reactions. By understanding the interplay of these electronic and steric factors and selecting the appropriate catalyst and reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Accessed January 28, 2026. [Link]
-
Chemistry LibreTexts. Heck Reaction. Accessed January 28, 2026. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 50(34), 7726-7749. [Link]
-
Wellenhofer, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1235-1241. [Link]
-
Zheng, Z., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7949-7961. [Link]
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240. [Link]
-
Wellenhofer, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1235-1241. [Link]
-
Organic Chemistry Portal. Heck Reaction. Accessed January 28, 2026. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Accessed January 28, 2026. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Accessed January 28, 2026. [Link]
-
ResearchGate. The Heck coupling reactions of aryl bromides with styrene. Accessed January 28, 2026. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Accessed January 28, 2026. [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a a. Accessed January 28, 2026. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Accessed January 28, 2026. [Link]
-
ACS Publications. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Accessed January 28, 2026. [Link]
-
ACS Publications. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Accessed January 28, 2026. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Accessed January 28, 2026. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Accessed January 28, 2026. [Link]
-
Semantic Scholar. Heck Reaction—State of the Art. Accessed January 28, 2026. [Link]
-
Wiley Online Library. Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. Accessed January 28, 2026. [Link]
-
ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... Accessed January 28, 2026. [Link]
-
YouTube. (2021, September 23). Suzuki reaction example [Video]. YouTube. [Link]
-
ResearchGate. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Accessed January 28, 2026. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
mechanistic studies comparing bromo vs. iodo analogs in coupling reactions
Executive Summary: The Halide Paradox
In medicinal chemistry and process development, the choice between aryl bromide (Ar-Br) and aryl iodide (Ar-I) analogs is often treated as a simple trade-off between cost and reactivity . The conventional wisdom dictates that iodides are faster but more expensive.
However, mechanistic data reveals a more complex reality. While iodides possess weaker C-X bonds, facilitating rapid oxidative addition, they introduce unique instability vectors—specifically the formation of bridging halide dimers that can arrest catalytic cycles. This guide dissects the mechanistic divergence between these two halogens, providing evidence-based protocols to select the correct analog for Palladium-catalyzed couplings and Lithium-halogen exchanges.
The Kinetic Landscape: Oxidative Addition & Bond Energy
The fundamental difference between bromo and iodo analogs lies in the Bond Dissociation Energy (BDE) of the carbon-halogen bond. This energy barrier dictates the rate of Oxidative Addition (OA) , which is frequently (but not always) the rate-determining step (RDS) in cross-coupling cycles.
Table 1: Physicochemical Comparison of Phenyl Halides
| Feature | Phenyl Bromide (Ph-Br) | Phenyl Iodide (Ph-I) | Impact on Reactivity |
| Bond Dissociation Energy | ~81 kcal/mol | ~65 kcal/mol | Ar-I undergoes OA significantly faster. |
| C-X Bond Length | 1.90 Å | 2.10 Å | Longer bond in Ar-I increases steric accessibility for the metal center. |
| Leaving Group Ability | Good | Excellent | Iodide is a "softer" base, stabilizing cationic Pd(II) intermediates better than bromide. |
| Atom Economy (Waste) | Moderate (Br = 79.9 amu) | Poor (I = 126.9 amu) | Ar-I generates ~60% more halide waste mass per mole. |
Mechanistic Insight: The "Off-Cycle" Trap
While Ar-I reacts faster with Pd(0), the resulting Pd(II)-I species is prone to forming stable, bridging dimers (
Visualization: The Divergent Catalytic Cycle
The following diagram illustrates where Ar-I and Ar-Br diverge mechanistically, highlighting the "Iodide Trap."
Figure 1: Catalytic cycle showing the oxidative addition advantage of Iodide vs. the off-cycle dimerization risk.
Case Study: Palladium-Catalyzed Couplings (Suzuki-Miyaura)
In Suzuki couplings, the choice of halogen shifts the Rate Determining Step (RDS).
-
Scenario A: Difficult Substrate (Electron-rich/Steric bulk)
-
RDS: Oxidative Addition.
-
Winner: Iodo. The lower BDE is necessary to initiate the cycle. Ar-Br may require high heat (100°C+), leading to protodehalogenation.
-
-
Scenario B: Standard Substrate
-
RDS: Transmetallation.[1]
-
Winner: Bromo. Since OA is fast enough for both, the stability of the Ar-Pd-Br intermediate allows for smoother transmetallation. Ar-Pd-I complexes can be too stable or form dimers, actually slowing down the overall reaction rate compared to bromide.
-
Experimental Evidence: Studies comparing p-iodotoluene and p-bromotoluene with Pd(PPh3)4 at 50°C show that the bromide often gives higher yields. The iodide pathway suffers because the Pd-I intermediate aggregates, requiring higher phosphine concentration or temperature to break the dimer, negating the "speed" advantage.
Case Study: Lithium-Halogen Exchange (The Selectivity King)
In Lithium-Halogen Exchange (Li-HE), the difference between I and Br is not just rate, but temperature-dependent selectivity . This is the most powerful tool for functionalizing complex scaffolds.
The Kinetic Resolution Concept
The rate of exchange follows: Ar-I (-100°C) > Ar-Br (-78°C) >> Ar-Cl (Unreactive) .
If a molecule contains both an iodine and a bromine, you can selectively lithiate the iodine position by controlling temperature and stoichiometry.
Protocol: Selective Lithiation of Bromo-Iodoarenes
Objective: Selectively functionalize the I-position while retaining the Br-handle for a subsequent coupling.
Reagents:
-
Substrate: 1-bromo-4-iodobenzene (1.0 equiv)
-
Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Dissolve substrate (1.0 mmol) in THF (5 mL) under Argon. Cool to -40°C (if using i-PrMgCl·LiCl) or -78°C (if using n-BuLi).
-
Exchange: Add the exchange reagent (1.05 equiv) dropwise over 5 minutes.
-
Incubation: Stir for 30 minutes.
-
Validation: Take an aliquot, quench with MeOD. Analyze by GC-MS.
-
Target: >98% Deuteration at I-position; <1% at Br-position.
-
-
Quench: Add electrophile (e.g., aldehyde) at the incubation temperature.
-
Warm: Allow to warm to RT only after electrophile addition is complete.
Why this works: At -78°C, the activation energy required to break C-Br is not met, but C-I cleavage is diffusion-controlled.
Experimental Protocol: The Competition Experiment
To determine the best analog for a new chemical series, do not run two separate reactions. Run a Competition Experiment . This eliminates variables like weighing errors or solvent quality.
Protocol: Intramolecular/Intermolecular Competition
Objective: Determine relative reactivity (
-
Setup: In a single vial, add:
-
Catalyst Addition: Add Pd catalyst (0.05 equiv).
-
Reaction: Heat to standard temperature (e.g., 60°C) for 1 hour.
-
Analysis: Analyze the crude mixture by HPLC/UPLC.
-
Do not look at product yield. Look at Consumption of Starting Material .
-
-
Calculation:
Interpretation:
-
If
: Oxidative addition is the RDS. Use Iodide if reactivity is poor; Use Bromide if selectivity is needed. -
If
: Oxidative addition is NOT the RDS. Use Bromide (cheaper, more stable).
Decision Matrix
Use this logic flow to select the correct halogen for your synthesis.
Figure 2: Decision matrix for selecting between Bromo and Iodo precursors.
References
-
Bond Dissociation Energies & Radical Stability . Master Organic Chemistry. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Poor Reactivity of Aryl Iodides . ACS Organometallics. Available at: [Link]
-
A reactivity model for oxidative addition to palladium . Chemical Science (RSC). Available at: [Link]
-
Lithium-Halogen Exchange Reaction in Process Chemistry . ResearchGate.[1] Available at: [Link]
-
Atom Economy and Green Chemistry . RSC Education. Available at: [Link]
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- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
For Immediate Reference: This document outlines critical safety and disposal protocols for 1-Bromo-2-methanesulfonyl-4-nitrobenzene. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance.
Navigating the complexities of chemical waste management is a cornerstone of responsible laboratory practice. This guide, developed for researchers, scientists, and professionals in drug development, provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. By grounding our recommendations in established safety protocols and regulatory standards, we aim to foster a culture of safety and environmental stewardship.
Understanding the Hazard Profile
Key Hazard Considerations Based on Analogous Compounds:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] May cause irritation to the skin, eyes, and respiratory tract.[2][3][4]
-
Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, potentially causing cyanosis (a bluish discoloration of the skin).[2][3] The onset of symptoms may be delayed.[2][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4]
Due to these potential hazards, 1-Bromo-2-methanesulfonyl-4-nitrobenzene must be treated as a hazardous waste.[6]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 1-Bromo-2-methanesulfonyl-4-nitrobenzene in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the substance can be harmful if absorbed through the skin and cause irritation.[2][3][4] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling harmful dust or vapors that can cause respiratory tract irritation.[2][3][4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is to ensure it is managed as a regulated hazardous waste from the point of generation to its final destruction.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designated Waste Container: Collect all waste containing 1-Bromo-2-methanesulfonyl-4-nitrobenzene in a dedicated, clearly labeled, and chemically compatible waste container.[1][8] Suitable containers are typically made of high-density polyethylene (HDPE) or glass with a secure screw cap.[1]
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste .[1] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[1]
Step 2: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
The label must prominently display the words "Hazardous Waste ".[1]
-
Clearly identify the contents: "1-Bromo-2-methanesulfonyl-4-nitrobenzene ".[1]
-
Include the approximate concentration and quantity of the waste.[1]
-
Indicate the date of accumulation.[1]
-
Affix the appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]
Step 3: On-Site Storage
Temporary storage of the waste container within the laboratory must adhere to safety best practices.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[1] This area should be under the direct control of laboratory personnel.[1]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of potential leaks or spills.[1]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[5][9]
Step 4: Professional Disposal
The final disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene must be conducted by a licensed professional waste disposal service.[3]
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste through certified contractors.
-
Recommended Disposal Method: The preferred method for the destruction of this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete breakdown of the hazardous compound into less harmful substances. Another option is removal to a licensed chemical destruction plant.[9]
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[6][8]
Disposal Workflow Diagram
Caption: Workflow for the disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
In Case of a Spill
Immediate and appropriate action is required in the event of a spill.
-
Evacuate: Clear the immediate area of all personnel not involved in the cleanup.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material such as vermiculite, dry sand, or earth to contain the spill.[6] Avoid generating dust.[2]
-
Collect: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS department.
Conclusion
The responsible disposal of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By understanding the inherent hazards, diligently following established protocols, and partnering with certified disposal professionals, we can mitigate the risks associated with this and other hazardous chemical wastes. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the most accurate and up-to-date guidance.
References
-
Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]
-
Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Nitrobenzene. Retrieved from [Link]
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- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. echa.europa.eu [echa.europa.eu]
- 9. echemi.com [echemi.com]
A Researcher's Guide to the Safe Handling of 1-Bromo-2-methanesulfonyl-4-nitrobenzene
As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical compounds are paramount. 1-Bromo-2-methanesulfonyl-4-nitrobenzene is one such compound with potential applications in medicinal chemistry. Its unique structure, incorporating a nitro group, a sulfonyl group, and a bromine atom on a benzene ring, suggests a reactivity profile that demands careful consideration in a laboratory setting. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 1-Bromo-2-methanesulfonyl-4-nitrobenzene, ensuring the safety of researchers and the integrity of their work.
Understanding the Risks: A Hazard Profile
Likely hazards include:
-
Skin Irritation and Corrosion: Similar bromonitrobenzene derivatives are known to cause skin irritation.[1][2][3][4][5][6][7] Prolonged contact could lead to more severe reactions.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5][6][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Many related compounds are harmful if swallowed, in contact with skin, or inhaled.[3][4][5][8][9]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][4][5][6]
Given these potential hazards, a robust safety plan is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of PPE. The following table outlines the minimum PPE requirements for handling 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double gloving is recommended for extended handling periods. Ensure gloves are regularly inspected for tears or punctures. |
| Eyes | Chemical Safety Goggles | Offers protection from splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10] |
| Body | Chemical-Resistant Laboratory Coat | Protects the skin and personal clothing from contamination. The coat should have long sleeves and a front closure. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for respiratory protection. All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12][13] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling 1-Bromo-2-methanesulfonyl-4-nitrobenzene will minimize the risk of exposure and ensure the smooth execution of experimental work.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10][12] Keep the container tightly closed.[2][10]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. An eyewash station and safety shower should be readily accessible.[14]
-
Weighing: If weighing the solid compound, do so in the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood. Use appropriate glassware and ensure that reaction setups are secure.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10][15]
Emergency and Disposal Plan
Accidents can happen even in the most well-prepared laboratories. A clear plan for emergencies and waste disposal is crucial.
Spill Management Workflow
Caption: Workflow for managing a chemical spill.
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained to do so, use an inert absorbent material to contain it.[12][16] Collect the material into a clearly labeled, sealed container for disposal.[11]
Waste Disposal
-
Segregation: All waste contaminated with 1-Bromo-2-methanesulfonyl-4-nitrobenzene, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Labeling: Label waste containers clearly with the chemical name and hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5][10] Do not dispose of this chemical down the drain.[11][16]
By adhering to these guidelines, researchers can confidently and safely work with 1-Bromo-2-methanesulfonyl-4-nitrobenzene, fostering a culture of safety and scientific excellence in the laboratory.
References
- Vertex AI Search. (2020, February 14). 1-bromo-2,4-dinitrob..
- Echemi. (n.d.).
- TCI Chemicals. (n.d.).
- Echemi. (n.d.).
- (2019, March 30).
- Airgas. (2016, August 23).
- Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene.
- Spectrum Chemical. (2022, May 31).
- (n.d.). Nitrobenzene - HAZARD SUMMARY.
- (2014, November 10).
- (2014, June 10). Nitrobenzene (Certified ACS)
- Fisher Scientific. (2009, September 26).
- ECHA. (n.d.).
- (2025, September 15). 1-(2-Bromoethyl)
- CDN Isotopes. (n.d.).
- Carl ROTH. (n.d.).
- ChemicalBook. (2025, July 16). 1-BROMO-4-(METHYLSULPHONYL)-2-NITROBENZENE | 94832-06-1.
- (2014, November 10).
- Fluorochem. (n.d.). 1-Bromo-2-methanesulfonyl-4-nitro-benzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
